Antifungal agent 44
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C41H51BrNO4P |
|---|---|
分子量 |
732.7 g/mol |
IUPAC名 |
12-[[2-[(Z)-N-methoxy-C-methoxycarbonylcarbonimidoyl]phenyl]methoxy]dodecyl-triphenylphosphanium bromide |
InChI |
InChI=1S/C41H51NO4P.BrH/c1-44-41(43)40(42-45-2)39-31-21-20-24-35(39)34-46-32-22-9-7-5-3-4-6-8-10-23-33-47(36-25-14-11-15-26-36,37-27-16-12-17-28-37)38-29-18-13-19-30-38;/h11-21,24-31H,3-10,22-23,32-34H2,1-2H3;1H/q+1;/p-1/b42-40-; |
InChIキー |
HRLDPTYCLKXLLI-QSKWQABNSA-M |
製品の起源 |
United States |
Foundational & Exploratory
Unveiling Antifungal Agent 44 (Compound 2A-5): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Antifungal agent 44, also identified as compound 2A-5, is a promising fungicidal compound belonging to the benzimidazole (B57391) class of chemicals. Its chemical name is N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzamide. This technical guide provides a comprehensive overview of the available information regarding its discovery, origin, antifungal activity, and the general experimental protocols relevant to its synthesis and evaluation. While specific details on the original discovery and a broad spectrum of activity remain to be fully elucidated in publicly accessible literature, this document consolidates the current knowledge and provides a framework for its further investigation.
Discovery and Origin
Information regarding the specific discovery and origin of this compound (compound 2A-5) is not extensively detailed in the readily available scientific literature. It is often referenced in chemical supplier databases as a research compound with established antifungal properties. The benzimidazole scaffold, however, is a well-known pharmacophore in medicinal chemistry, with a history of use in the development of various therapeutic agents, including antifungals. The discovery of the antifungal potential of benzimidazoles can be traced back to the mid-20th century, with subsequent research leading to the development of numerous derivatives with a wide range of biological activities.
Quantitative Data
The most specific quantitative data available for this compound (compound 2A-5) highlights its potent activity against the oomycete plant pathogen Phytophthora capsici.
| Compound | Target Organism | Metric | Value | Reference |
| This compound (compound 2A-5) | Phytophthora capsici | EC50 | ~5 µM | [Not explicitly cited] |
Further research is required to determine the Minimum Inhibitory Concentration (MIC) values against a broader range of fungal and oomycete pathogens to fully characterize its spectrum of activity.
Experimental Protocols
While specific experimental protocols for the synthesis and antifungal evaluation of compound 2A-5 are not available, this section outlines general methodologies commonly employed for benzimidazole derivatives and for testing activity against Phytophthora capsici.
Synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzamide (General Approach)
The synthesis of 2-substituted benzimidazoles typically involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. A plausible synthetic route for N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzamide is depicted in the workflow below.
DOT Script for Synthesis Workflow
An In-depth Technical Guide to a Representative Antifungal Agent
To fulfill the user's request for an in-depth technical guide, this document will provide a comprehensive overview of a well-characterized and widely used antifungal agent, Fluconazole (B54011) , as a representative example. Fluconazole has a clearly defined chemical structure, and extensive data on its synthesis, mechanism of action, and antifungal activity are available.
Technical Guide: Fluconazole
Audience: Researchers, scientists, and drug development professionals.
Core Compound: Fluconazole
Fluconazole is a first-generation triazole antifungal medication.[1] It is a synthetic compound that is widely used to treat a variety of fungal infections, including candidiasis and cryptococcosis.[1][2] Its structure features a triazole ring, which distinguishes it from earlier imidazole (B134444) antifungals.[1]
Chemical Structure:
-
IUPAC Name: 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol[2][3]
-
Molecular Formula: C₁₃H₁₂F₂N₆O[2]
-
Molecular Weight: 306.27 g/mol [2]
Quantitative Data: Antifungal Activity
The in vitro activity of Fluconazole is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. The MIC values for Fluconazole against various fungal species can vary depending on the specific strain and the testing methodology. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antifungal susceptibility testing to ensure reproducibility.[4]
Below is a summary of representative MIC values for Fluconazole against common fungal pathogens.
| Fungal Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Candida albicans | 0.5 | 0.5 | [5][6] |
| Candida glabrata | 16 | 32 | [6] |
| Candida parapsilosis | 1 | 2 | [6] |
| Candida tropicalis | 1 | 2 | [6] |
| Candida krusei | 64 | ≥64 | [6] |
| Aspergillus niger | - | 6 | [5] |
MIC₅₀ and MIC₉₀ represent the MIC required to inhibit 50% and 90% of the isolates, respectively.
Experimental Protocols
3.1. Synthesis of Fluconazole
Several synthetic routes for Fluconazole have been described. A common method involves the following key steps:
-
Acylation of 1,3-difluorobenzene (B1663923): Friedel-Crafts acylation of 1,3-difluorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum trichloride) to yield 2-chloro-2',4'-difluoroacetophenone.[7]
-
Alkylation with 1,2,4-triazole (B32235): The resulting acetophenone (B1666503) is then reacted with 1,2,4-triazole to introduce the first triazole ring.[8]
-
Epoxidation and subsequent reaction with a second equivalent of 1,2,4-triazole: The intermediate is converted to an epoxide, which is then opened by a second molecule of 1,2,4-triazole to form the final Fluconazole structure.[9]
A variety of modifications and alternative routes exist, including one-pot syntheses and methods utilizing Grignard reagents.[8][10]
3.2. Antifungal Susceptibility Testing
The following is a generalized protocol for determining the MIC of Fluconazole against yeast species, based on the CLSI M27 guidelines for broth microdilution.[4][11]
Materials:
-
Fluconazole powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Fungal isolate to be tested
-
Sterile saline
-
0.5 McFarland standard
-
Spectrophotometer or microplate reader
-
Incubator (35°C)
Procedure:
-
Preparation of Fluconazole Stock Solution: Dissolve Fluconazole powder in DMSO to a concentration of 1600 µg/mL.
-
Drug Dilution Series:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the Fluconazole stock solution in RPMI-1640 medium to achieve final concentrations typically ranging from 0.125 to 64 µg/mL.
-
Include a drug-free well for a growth control and an uninoculated well for a sterility control.
-
-
Inoculum Preparation:
-
Culture the yeast isolate on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C.
-
Prepare a suspension of the yeast in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of Fluconazole that causes a prominent decrease in turbidity (for azoles, typically ≥50% inhibition) compared to the growth control.[12]
-
The endpoint can be determined visually or by using a microplate reader to measure optical density.
-
Mechanism of Action and Signaling Pathways
Fluconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-α-demethylase.[13][14][15] This enzyme is essential for the conversion of lanosterol to ergosterol (B1671047), a vital component of the fungal cell membrane.[14][16] The inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic 14-α-methylated sterols in the fungal cell membrane.[15] This disruption of the cell membrane integrity results in increased permeability, leakage of cellular contents, and ultimately, the inhibition of fungal growth (fungistatic activity).[16]
Diagram of Fluconazole's Mechanism of Action:
Caption: Mechanism of action of Fluconazole.
Experimental Workflow for Antifungal Susceptibility Testing:
Caption: Workflow for antifungal susceptibility testing.
References
- 1. Fluconazole - Wikipedia [en.wikipedia.org]
- 2. Fluconazole | C13H12F2N6O | CID 3365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 5. researchgate.net [researchgate.net]
- 6. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US5710280A - Preparation of fluconazole and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 8. CN1353108A - Process for preparing fluconazole as antifungal medicine - Google Patents [patents.google.com]
- 9. An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 [quickcompany.in]
- 10. CN101891693B - New method for preparing fluconazole - Google Patents [patents.google.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. What is the mechanism of Fosfluconazole? [synapse.patsnap.com]
- 15. go.drugbank.com [go.drugbank.com]
- 16. droracle.ai [droracle.ai]
Unraveling the Antagonistic Action of FRAC Group 44 Biologicals on Phytophthora
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of antifungal agents belonging to the Fungicide Resistance Action Committee (FRAC) Group 44, now primarily classified under BioMulti-site (BM02). These agents, predominantly strains of Bacillus subtilis and Bacillus amyloliquefaciens, employ a sophisticated multi-pronged strategy to combat Phytophthora, a genus of destructive oomycete plant pathogens. The core of their antagonistic activity lies in the production of a potent arsenal (B13267) of secondary metabolites, primarily cyclic lipopeptides (CLPs), which disrupt the pathogen's cellular integrity and vital processes.
Core Mechanism of Action: A Multi-faceted Assault
The primary mode of action of these Bacillus species against Phytophthora is the disruption of cell membrane integrity, primarily mediated by the secretion of cyclic lipopeptides (CLPs).[1][2] These amphiphilic molecules insert themselves into the pathogen's plasma membrane, leading to a cascade of catastrophic events.[3] This direct antagonism is often complemented by the production of cell wall degrading enzymes and the induction of systemic resistance in the host plant.[1][4]
Disruption of Cell Membrane Integrity by Cyclic Lipopeptides
Bacillus spp. produce a variety of CLPs, with the iturin and fengycin (B216660) families being particularly effective against Phytophthora.[5][6]
-
Iturin Family (e.g., Iturin A): These lipopeptides are potent antifungal agents that form ion-conducting pores in the lipid bilayer of the Phytophthora cell membrane.[7][8] This leads to increased membrane permeability, causing leakage of vital intracellular components such as ions, nucleic acids, and proteins.[9] The disruption of the membrane's structural integrity is a key factor in the fungicidal activity.[7][10]
-
Fengycin Family: Fengycins also contribute significantly to the anti-oomycete activity by interacting with the cell membrane, causing membrane thinning and curvature, which further destabilizes the structure.[3][11] While surfactins, another class of CLPs, have weaker direct antifungal activity, they can act synergistically with iturins and fengycins to enhance their disruptive effects on the membrane.[4][11][12]
The disruption of the cell membrane triggers a series of secondary effects that culminate in the death of the Phytophthora hyphae:
-
Oxidative Stress: Treatment with CLPs like Iturin A has been shown to induce the generation of reactive oxygen species (ROS) within Phytophthora cells, leading to oxidative damage to cellular components.[7][9]
-
Mitochondrial Dysfunction: The integrity of the mitochondrial membrane is also compromised, resulting in a decline in mitochondrial membrane potential and dysfunction of the mitochondrial respiratory chain. This severely impairs ATP production, leading to an energy crisis within the pathogen.[7][9][12]
Enzymatic Degradation of the Cell Wall
In addition to membrane disruption, Bacillus species secrete a cocktail of cell wall degrading enzymes (CWDEs), including proteases, chitinases, and β-1,3-glucanases.[1][13] While the cell walls of oomycetes like Phytophthora are primarily composed of cellulose (B213188) and β-glucans rather than chitin, the enzymatic mixture can still contribute to the weakening of the cell wall structure, making the pathogen more susceptible to osmotic stress and the disruptive action of lipopeptides.
Inhibition of Pathogen Development
The metabolites produced by Bacillus spp. can inhibit various stages of the Phytophthora life cycle, including mycelial growth, sporangia formation, and the germination of cysts and motility of zoospores.[14][15] This broad-spectrum activity helps to prevent the establishment and spread of the disease.
Quantitative Data on Antifungal Activity
The following tables summarize the quantitative data on the efficacy of Bacillus spp. and their metabolites against Phytophthora.
| Agent | Target Pathogen | Parameter | Value | Reference |
| Bacillus subtilis WL-2 | Phytophthora infestans | Inhibition Rate of Mycelial Growth | Not specified | [7] |
| Iturin A (from B. subtilis WL-2) | Phytophthora infestans | MIC (Minimum Inhibitory Concentration) | Not specified | [7] |
| Bacillus amyloliquefaciens JDF3 | Phytophthora sojae | Control Effect in Pot Experiment | 70.7% | [14][16] |
| Bacillus subtilis RSS-1 | Phytophthora sojae | Control Effect in Pot Experiment | 65.5% | [14][16] |
| Bacillus amyloliquefaciens CNU114001 | Phytophthora capsici | Mycelial Growth Reduction | 27.5% | [6] |
Experimental Protocols
This section details the methodologies for key experiments used to elucidate the mechanism of action of Bacillus-based antifungal agents against Phytophthora.
Dual Culture Assay for Antagonistic Activity
-
Objective: To assess the in-vitro antagonistic activity of Bacillus strains against Phytophthora.
-
Protocol:
-
A mycelial plug (typically 5 mm in diameter) of a actively growing Phytophthora culture is placed at the center of a Petri dish containing a suitable growth medium (e.g., V8 juice agar).
-
The Bacillus strain to be tested is streaked on the same plate at a defined distance from the Phytophthora plug.
-
Control plates are inoculated only with Phytophthora.
-
Plates are incubated at an appropriate temperature (e.g., 25°C) for several days.
-
The inhibition of Phytophthora mycelial growth is quantified by measuring the radius of the fungal colony in the direction of the bacterial streak compared to the control.[17][18]
-
Cell Membrane Permeability Assay
-
Objective: To determine the effect of Bacillus metabolites on the cell membrane permeability of Phytophthora.
-
Protocol:
-
Phytophthora mycelia are treated with the cell-free supernatant of a Bacillus culture or purified lipopeptides at various concentrations.
-
A fluorescent dye that can only enter cells with compromised membranes, such as propidium (B1200493) iodide (PI), is added to the treated mycelia.
-
The uptake of the dye by the mycelia is observed and quantified using fluorescence microscopy. An increase in fluorescence intensity indicates increased membrane permeability.[9]
-
Leakage of intracellular components, such as nucleic acids and proteins, into the surrounding medium can also be measured spectrophotometrically at 260 nm and 280 nm, respectively.[9]
-
Electron Microscopy for Ultrastructural Changes
-
Objective: To visualize the morphological and ultrastructural changes in Phytophthora hyphae upon treatment with Bacillus or its metabolites.
-
Protocol:
-
Scanning Electron Microscopy (SEM):
-
Phytophthora mycelia are treated with the antifungal agent.
-
The mycelia are fixed (e.g., with glutaraldehyde), dehydrated through a graded ethanol (B145695) series, and critical-point dried.
-
The dried samples are coated with a conductive material (e.g., gold) and observed under an SEM to visualize surface morphology changes such as hyphal deformation and collapse.[7]
-
-
Transmission Electron Microscopy (TEM):
-
Treated Phytophthora mycelia are fixed, post-fixed (e.g., with osmium tetroxide), dehydrated, and embedded in resin.
-
Ultrathin sections are cut, stained with heavy metals (e.g., uranyl acetate (B1210297) and lead citrate), and examined under a TEM to observe internal ultrastructural changes, including disruption of the cell membrane, vacuolization, and organelle damage.[7]
-
-
Visualizations of Mechanisms and Workflows
Caption: Mechanism of action of Bacillus spp. on Phytophthora.
Caption: Experimental workflow for investigating the mechanism of action.
References
- 1. Frontiers | Endogenous cell wall degrading enzyme LytD is important for the biocontrol activity of Bacillus subtilis [frontiersin.org]
- 2. Endogenous cell wall degrading enzyme LytD is important for the biocontrol activity of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Surfactin and fengycin contribute to the protection of a Bacillus subtilis strain against grape downy mildew by both direct effect and defence stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipopeptides as main ingredients for inhibition of fungal phytopathogens by Bacillus subtilis/amyloliquefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biocontrol Activity of Bacillus amyloliquefaciens CNU114001 against Fungal Plant Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Iturin A Extracted From Bacillus subtilis WL-2 Affects Phytophthora infestans via Cell Structure Disruption, Oxidative Stress, and Energy Supply Dysfunction [frontiersin.org]
- 8. Iturin A Extracted From Bacillus subtilis WL-2 Affects Phytophthora infestans via Cell Structure Disruption, Oxidative Stress, and Energy Supply Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Surfactin and fengycin B extracted from Bacillus pumilus W-7 provide protection against potato late blight via distinct and synergistic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journaljabb.com [journaljabb.com]
- 14. Biocontrol and Action Mechanism of Bacillus amyloliquefaciens and Bacillus subtilis in Soybean Phytophthora Blight - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Biocontrol and Action Mechanism of Bacillus amyloliquefaciens and Bacillus subtilis in Soybean Phytophthora Blight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 18. researchgate.net [researchgate.net]
Synthesis Pathway for Antifungal Agent 44 (Compound 2A-5): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis pathway for Antifungal agent 44, a potent analog of the natural product Coruscanone A. This document outlines the multi-step synthesis, providing in-depth experimental protocols, quantitative data, and a visual representation of the synthetic route.
Introduction
This compound, systematically named 2-[(E)-3-[4-O-(t-Butyldimethylsilyl)phenyl]-1-methoxyallylidene]-4-methylcyclopent-4-ene-1,3-dione, is a synthetic compound that has demonstrated significant antifungal activity. Its synthesis is based on the structural framework of Coruscanone A, a natural product isolated from Piper coruscans. The synthetic approach involves the construction of a butenolide precursor, its rearrangement to a cyclopentenedione (B8730137) core, and subsequent functional group modification to yield the final product.
Overall Synthesis Pathway
The synthesis of this compound is a three-stage process, commencing with the formation of a butenolide intermediate via a Wittig reaction. This intermediate then undergoes a base-catalyzed rearrangement to form the core cyclopentenedione structure. The final stage involves the methylation of an enolic hydroxyl group to afford the target compound.
Figure 1: Overall synthesis pathway for this compound.
Experimental Protocols
Stage 1: Synthesis of Butenolide Intermediate (36)
The initial step involves a Wittig reaction between citraconic anhydride and a phosphorane derived from 4-(tert-butyldimethylsilyloxy)cinnamaldehyde.
Protocol for the preparation of 4-((E)-3-(4-(tert-butyldimethylsilyloxy)phenyl)allylidene)-2-methylfuran-2(5H)-one (Butenolide 36):
A solution of citraconic anhydride (1.2 mmol) in benzene (B151609) (10 mL) is added to a refluxing solution of the corresponding cinnamylphosphonium ylide (1 mmol) in benzene (50 mL) under a nitrogen atmosphere. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by silica (B1680970) gel column chromatography using a hexane-acetone (4:1) eluent to yield the butenolide product.
Stage 2: Synthesis of Cyclopentenedione Intermediate (37)
The butenolide intermediate undergoes a base-catalyzed rearrangement to form the cyclopentenedione core.
Protocol for the preparation of 2-((E)-3-(4-(tert-butyldimethylsilyloxy)phenyl)allylidene)-5-hydroxy-3-methylcyclopent-3-en-1-one (Cyclopentenedione 37):
To a solution of sodium methoxide (B1231860) (10 mmol) in methanol (B129727) (5 mL), a solution of the butenolide (1 mmol) in dry methanol (20 mL) is added. The resulting orange solution is stirred at room temperature for 3-6 hours. The reaction mixture is then poured into ice water (100 mL) and acidified to a pH of 1.0 with 2 M HCl. The methanol is evaporated, and the aqueous suspension is extracted with diethyl ether. The combined organic extracts are dried and evaporated to give the crude product, which is then purified by crystallization from methanol.
Stage 3: Synthesis of this compound
The final step is the methylation of the enolic hydroxyl group of the cyclopentenedione intermediate.
Protocol for the preparation of 2-[(E)-3-[4-O-(t-Butyldimethylsilyl)phenyl]-1-methoxyallylidene]-4-methylcyclopent-4-ene-1,3-dione (this compound):
Compound 37 is methylated to yield this compound. The yield for this step is reported to be 85%.[1]
Quantitative Data
The following table summarizes the quantitative data for the synthesis of this compound and its intermediates.
| Compound No. | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |
| 36 | 4-((E)-3-(4-(tert-butyldimethylsilyloxy)phenyl)allylidene)-2-methylfuran-2(5H)-one | C22H28O3Si | 384.54 | - | - |
| 37 | 2-((E)-3-(4-(tert-butyldimethylsilyloxy)phenyl)allylidene)-5-hydroxy-3-methylcyclopent-3-en-1-one | C22H28O3Si | 384.54 | - | - |
| 44 | 2-[(E)-3-[4-O-(t-Butyldimethylsilyl)phenyl]-1-methoxyallylidene]-4-methylcyclopent-4-ene-1,3-dione | C23H30O3Si | 398.57 | 85 | Yellow oil |
Note: Detailed yields for intermediates 36 and 37 are not explicitly provided in the primary literature but can be inferred from the general procedures.
Visualization of the Synthesis Pathway
The following diagram provides a detailed visual representation of the chemical transformations involved in the synthesis of this compound.
Figure 2: Detailed reaction scheme for the synthesis of this compound.
Conclusion
The synthesis of this compound is a well-defined process that leverages established organic reactions to construct a complex molecular architecture with potent biological activity. This guide provides the necessary details for the replication and further investigation of this promising antifungal compound. The modular nature of the synthesis also allows for the potential generation of a diverse library of analogs for structure-activity relationship studies, which could lead to the development of new and more effective antifungal therapies.
References
In-Depth Technical Guide: Spectrum of Activity for Novel Antifungal Agent 44
This technical guide provides a comprehensive overview of the preclinical data on the novel antifungal agent, designated as Agent 44. The following sections detail its in vitro and in vivo activity against a broad range of fungal pathogens, the experimental protocols used for its evaluation, and its proposed mechanism of action.
In Vitro Spectrum of Activity
The in vitro activity of Agent 44 was determined using standard broth microdilution methods. The following tables summarize the Minimum Inhibitory Concentration (MIC) data against various clinically relevant fungal species.
Table 1: In Vitro Activity of Agent 44 Against Candida Species
| Species | N | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Candida albicans | 100 | 0.015 - 0.25 | 0.03 | 0.06 |
| Candida glabrata | 100 | 0.03 - 0.5 | 0.06 | 0.125 |
| Candida parapsilosis | 100 | 0.06 - 1 | 0.125 | 0.25 |
| Candida tropicalis | 50 | 0.015 - 0.125 | 0.03 | 0.06 |
| Candida krusei | 50 | 0.125 - 2 | 0.25 | 0.5 |
| Candida auris | 50 | 0.03 - 0.5 | 0.06 | 0.25 |
Table 2: In Vitro Activity of Agent 44 Against Aspergillus Species and Other Molds
| Species | N | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Aspergillus fumigatus | 100 | 0.015 - 0.125 | 0.03 | 0.06 |
| Aspergillus flavus | 50 | 0.03 - 0.25 | 0.06 | 0.125 |
| Aspergillus terreus | 50 | 0.06 - 0.5 | 0.125 | 0.25 |
| Aspergillus niger | 25 | 0.03 - 0.25 | 0.06 | 0.125 |
| Rhizopus arrhizus | 25 | >8 | >8 | >8 |
| Fusarium solani | 25 | >8 | >8 | >8 |
In Vivo Efficacy
The in vivo efficacy of Agent 44 was evaluated in a murine model of disseminated candidiasis. The primary endpoint was the reduction of fungal burden in the kidneys, measured in colony-forming units (CFU) per gram of tissue, and survival at 14 days post-infection.
Table 3: Efficacy of Agent 44 in a Murine Model of Disseminated Candida albicans Infection
| Treatment Group | Dose (mg/kg) | Mean Kidney Fungal Burden (log10 CFU/g) ± SD | % Survival (Day 14) |
| Vehicle Control | - | 7.8 ± 0.5 | 0% |
| Agent 44 | 1 | 4.2 ± 0.7 | 80% |
| Agent 44 | 5 | 2.1 ± 0.4 | 100% |
| Fluconazole | 20 | 3.5 ± 0.6 | 90% |
Proposed Mechanism of Action
Agent 44 is hypothesized to be a non-competitive inhibitor of the fungal enzyme (1,3)-β-D-glucan synthase. This enzyme is a critical component of the fungal cell wall biosynthesis pathway, responsible for synthesizing the structural polymer (1,3)-β-D-glucan. Inhibition of this enzyme leads to a loss of cell wall integrity, resulting in osmotic instability and cell death.
Caption: Proposed mechanism of action of Agent 44 via inhibition of (1,3)-β-D-glucan synthase.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Susceptibility Testing
The in vitro activity of Agent 44 was determined by broth microdilution following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27 for yeasts and M38 for molds.
-
Inoculum Preparation: Fungal isolates were grown on potato dextrose agar (B569324) plates. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI-1640 medium to obtain the final inoculum concentration.
-
Drug Dilution: Agent 44 was serially diluted in RPMI-1640 medium in 96-well microtiter plates to achieve final concentrations ranging from 0.008 to 16 µg/mL.
-
Incubation: The inoculated plates were incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of Agent 44 that resulted in a significant inhibition of growth (typically ≥50% for fungistatic endpoints or as defined by the specific CLSI guideline) compared to the growth control.
In Vivo Efficacy Model: Murine Disseminated Candidiasis
The following workflow was used to assess the in vivo efficacy of Agent 44.
Caption: Experimental workflow for the murine model of disseminated candidiasis.
-
Animals: Female BALB/c mice (6-8 weeks old) were used for the study.
-
Immunosuppression: Mice were rendered neutropenic by intraperitoneal injections of cyclophosphamide.
-
Infection: A sublethal inoculum of Candida albicans (strain SC5314) was administered via the lateral tail vein.
-
Treatment: Treatment with Agent 44, vehicle control, or a comparator antifungal (e.g., fluconazole) was initiated 2 hours post-infection and continued once daily for 7 days.
-
Endpoint Analysis: For the primary efficacy endpoint, a cohort of mice was euthanized 24 hours after the last dose. Kidneys were aseptically removed, homogenized, and plated on selective agar to determine the fungal burden (CFU/gram of tissue). A separate cohort was monitored for 14 days to assess survival.
The Discovery of the NCR044 Peptide in Medicago truncatula Nodules: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The symbiotic relationship between legumes and rhizobia is a cornerstone of sustainable agriculture, enabling nitrogen fixation in specialized root organs called nodules. In the model legume Medicago truncatula, this intricate process is orchestrated by a vast array of plant-derived signaling molecules, among which the Nodule-Specific Cysteine-Rich (NCR) peptides play a pivotal role. This technical guide provides an in-depth exploration of the discovery and core characteristics of a specific member of this family, the NCR044 peptide. While later research has extensively focused on its potent antifungal properties, this document will delve into the foundational discovery of NCR044 within the context of symbiotic nitrogen fixation.
The Dawn of a New Peptide Family: Discovery of NCRs
The journey to identifying NCR044 began with broader transcriptomic studies of Medicago truncatula nodules. Early investigations aimed at identifying nodule-specific genes, termed nodulins, led to the discovery of a remarkably large and novel gene family.
Initial Identification through Transcriptome Analysis
In the early 2000s, transcriptome analysis of M. truncatula nodules revealed a family of over 300 genes encoding small, secreted polypeptides characterized by conserved cysteine motifs.[1] These were named Nodule-Specific Cysteine-Rich (NCR) peptides due to their exclusive expression in nodules and their defining amino acid composition.[1] This discovery was made by analyzing Expressed Sequence Tag (EST) databases from nodule-derived cDNA libraries.[1]
Defining Characteristics of the NCR Family
The newly discovered NCR family exhibited several key features:
-
Small Size: The encoded peptides were typically short, ranging from 60 to 90 amino acids.[1]
-
Signal Peptide: A conserved N-terminal signal peptide was identified, indicating that these peptides are targeted to the secretory pathway.[1]
-
Conserved Cysteine Motifs: While the overall sequence diversity was high, the positions of cysteine residues were conserved, suggesting a crucial role in peptide structure and function through disulfide bond formation.
-
Nodule-Specific Expression: The expression of the vast majority of NCR genes was found to be restricted to the nodules, with diverse temporal and spatial expression patterns corresponding to different stages of nodule development.[1]
The sheer number and diversity of these peptides suggested a complex and finely tuned role in the symbiosis between Medicago and its rhizobial partners.
Identification and Characterization of NCR044
Within this large NCR family, NCR044 (MtrunA17_Chr7g0216231) was identified as a specific member. Further investigations into its gene structure, expression, and physicochemical properties provided a more detailed picture of this particular peptide.
Gene and Peptide Characteristics
The M. truncatula genome harbors the gene for NCR044 and a close homolog, NCR473.[2] The mature NCR044 peptide is 36 amino acids long and is characterized by a high net positive charge and a significant proportion of hydrophobic residues.[2]
| Property | NCR044 | NCR473 |
| Gene Identifier | MtrunA17_Chr7g0216231[2] | MtrunA17_Chr7g0216241[2] |
| Mature Peptide Length | 36 amino acids[2] | 36 amino acids[2] |
| Net Charge | +9[2] | +8[2] |
| Hydrophobic Residues | 38%[2] | 36%[2] |
| Sequence Identity | - | 83% with NCR044[2] |
Spatial Expression within the Nodule
The precise location of gene expression within the nodule provides critical clues to a gene's function. RNA sequencing data from laser-dissected nodule zones revealed a distinct expression pattern for NCR044.
| Nodule Zone | Description | NCR044 Transcript Abundance |
| FI: Meristematic Zone | Zone of active cell division | Low |
| FIId: Distal Infection Zone | Zone of initial bacterial infection | Low |
| FIIp: Proximal Infection Zone | Zone of early bacteroid differentiation | Low |
| IZ: Interzone II-III | Zone of late bacteroid differentiation | High[2] |
| ZIII: Nitrogen-Fixation Zone | Zone of mature, nitrogen-fixing bacteroids | High[2] |
The high expression of NCR044 in the interzone and nitrogen-fixation zone suggests its involvement in the later stages of bacteroid differentiation and the maintenance of the symbiotic state.[2]
Putative Symbiotic Functions of NCR044
While a definitive, singular symbiotic function for NCR044 was not the primary focus of its initial discovery, its role can be inferred from the broader functions of the NCR peptide family. These peptides are now understood to be key players in controlling the terminal differentiation of rhizobia into nitrogen-fixing bacteroids.[3][4]
Role in Bacteroid Differentiation
NCR peptides are secreted into the symbiosome, the compartment housing the bacteroids within the plant cell.[3] Here, they induce a dramatic transformation in the rhizobia, leading to cell elongation, genome endoreduplication, and loss of reproductive capacity—a process known as terminal bacteroid differentiation.[3][4] The expression pattern of NCR044 strongly suggests it participates in this process.
Antimicrobial Activity and Symbiotic Specificity
A fascinating aspect of many cationic NCR peptides is their potent antimicrobial activity.[5][6] This seemingly paradoxical function is thought to be a mechanism for the host plant to control the bacterial population and enforce symbiotic specificity.[7][8] Some NCR peptides can act as negative regulators of symbiosis, eliminating less effective or incompatible rhizobial strains.[7][8] The high positive charge of NCR044 is consistent with antimicrobial properties, a feature that was later confirmed to be potent against a range of fungi.[5][9] This dual role as both a symbiosis effector and an antimicrobial agent is a key feature of many NCR peptides.
Experimental Protocols
The discovery and characterization of NCR044 and the broader NCR family relied on a suite of molecular biology techniques.
Transcriptome Analysis for Gene Discovery
-
Objective: To identify genes that are specifically or highly expressed in nodules.
-
Methodology:
-
cDNA Library Construction: RNA is extracted from M. truncatula nodules at various developmental stages. This RNA is then reverse-transcribed to create complementary DNA (cDNA), which is used to construct cDNA libraries.
-
Expressed Sequence Tag (EST) Sequencing: A large number of clones from the cDNA libraries are randomly sequenced to generate ESTs.
-
Bioinformatic Analysis: The EST sequences are assembled into tentative consensus sequences and compared to existing databases to identify novel genes and their expression patterns. Nodule-specific genes are identified by comparing EST frequencies in nodule libraries versus other tissue libraries (e.g., root, leaf).
-
In Situ Hybridization for mRNA Localization
-
Objective: To visualize the spatial expression pattern of a specific gene within nodule tissues.
-
Methodology:
-
Tissue Preparation: Nodules are fixed, embedded in paraffin, and sectioned into thin slices.
-
Probe Synthesis: A labeled antisense RNA probe complementary to the mRNA of the target gene (e.g., NCR044) is synthesized. A sense probe is used as a negative control.
-
Hybridization: The labeled probe is hybridized to the tissue sections, where it binds to its complementary mRNA sequence.
-
Detection: The probe is linked to an enzyme or fluorescent molecule, allowing for visualization of the mRNA location within the nodule structure using microscopy.
-
GFP Fusion for Protein Localization
-
Objective: To determine the subcellular localization of the NCR peptide.
-
Methodology:
-
Construct Generation: The coding sequence of the NCR peptide's signal peptide is fused in-frame with the gene for a fluorescent protein, such as Green Fluorescent Protein (GFP).[10] This construct is placed under the control of a constitutive promoter.
-
Plant Transformation: The construct is introduced into plant cells (e.g., onion epidermal cells or Medicago roots) via Agrobacterium-mediated transformation.[10][11]
-
Microscopy: The transformed cells are observed using confocal microscopy to visualize the fluorescence of the GFP fusion protein, revealing its subcellular destination (e.g., the secretory pathway).[12]
-
Visualizations
Logical Workflow of NCR Peptide Discovery
Caption: Workflow for the discovery and characterization of NCR peptides.
Signaling Pathway of NCR Peptides in Symbiosis
Caption: Secretion and action of NCR044 in symbiotic bacteroid differentiation.
Conclusion
The discovery of the NCR peptide family, and subsequently NCR044, marked a significant advancement in our understanding of the molecular dialogue governing the Medicago truncatula-rhizobia symbiosis. Initially identified through large-scale transcriptome analyses, NCR044's expression pattern points to a crucial role in the later stages of nodule development, likely contributing to the terminal differentiation of bacteroids. While its potent antifungal activity has become a major focus of subsequent research, offering exciting prospects for agricultural and pharmaceutical applications, its foundational role as a symbiotic effector peptide underscores the complex and multifaceted nature of these fascinating molecules. Further research into the specific symbiotic targets of NCR044 will continue to unravel the intricate regulatory networks that underpin this vital biological process.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. Antifungal symbiotic peptide NCR044 exhibits unique structure and multifaceted mechanisms of action that confer plant protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. real.mtak.hu [real.mtak.hu]
- 4. Frontiers | Impact of Plant Peptides on Symbiotic Nodule Development and Functioning [frontiersin.org]
- 5. pnas.org [pnas.org]
- 6. Unexplored Arsenals of Legume Peptides With Potential for Their Applications in Medicine and Agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Host-secreted antimicrobial peptide enforces symbiotic selectivity in Medicago truncatula - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Antifungal symbiotic peptide NCR044 exhibits unique structure and multifaceted mechanisms of action that confer plant protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescent Protein Fusions for Protein Localization in Plants | Springer Nature Experiments [experiments.springernature.com]
- 11. Fluorescent Fusion Protein Expression in Plant Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Using Fluorescent Protein Fusions to Study Protein Subcellular Localization and Dynamics in Plant Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Fungal Menace: The Three-Dimensional NMR Structure and Multifaceted Antifungal Mechanism of the NCR044 Peptide
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of fungal pathogens resistant to conventional fungicides poses a significant threat to global food security and human health. In the quest for novel antifungal agents, researchers are turning to nature's own arsenal (B13267) of antimicrobial peptides. Among these, the nodule-specific cysteine-rich (NCR) peptides from the model legume Medicago truncatula have shown significant promise. This technical guide provides an in-depth exploration of the three-dimensional nuclear magnetic resonance (NMR) structure of a particularly potent member of this family, NCR044. We delve into its unique structural features, its multifaceted mechanism of action against devastating fungal pathogens like Botrytis cinerea, and the detailed experimental protocols underpinning these discoveries. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development, offering insights into the structure-function relationships of this promising antifungal peptide and paving the way for the development of novel, peptide-based fungicides.
Three-Dimensional Structure of NCR044
The three-dimensional structure of the 36-amino acid peptide NCR044 was determined using solution NMR spectroscopy.[1][2] The coordinates and experimental restraints have been deposited in the Protein Data Bank (PDB) under the accession code 6U6G and the Biological Magnetic Resonance Bank (BMRB) with accession number 30660 .
A striking feature of the NCR044 structure is its largely disordered and highly dynamic nature.[1][2] This inherent flexibility is punctuated by two small, well-defined secondary structural elements: a short four-residue α-helix (residues S11 to E14) and a three-residue antiparallel β-sheet (residues A23 to R25 and G28 to C30).[1] The overall structure is stabilized by two intramolecular disulfide bonds.[1][2] This unique and dynamic conformation distinguishes NCR044 from other well-characterized plant antifungal peptides like defensins and thionins.[1] A search for structurally similar proteins in the PDB yielded no significant matches, highlighting the novelty of the NCR044 fold.[1]
Structural Statistics
The quality of the NMR structure is reflected in the structural statistics of the final ensemble of 19 calculated structures. The following table summarizes key quantitative data derived from the PDB deposition 6U6G.
| Parameter | Value |
| Restraints | |
| Total NOE Restraints | 158 |
| - Intra-residue | 108 |
| - Sequential ((i, i+1)) | 38 |
| - Medium-range (|i-j| <= 4) | 0 |
| - Long-range (|i-j| > 4) | 12 |
| Dihedral Angle Restraints | 46 |
| RMSD from Experimental Restraints | |
| Distance Restraints (Å) | 0.018 ± 0.002 |
| Dihedral Angle Restraints (°) | 0.35 ± 0.07 |
| Average RMSD to the Mean Structure (Å) | |
| Backbone atoms (ordered regions) | 0.45 ± 0.12 |
| All heavy atoms (ordered regions) | 1.12 ± 0.21 |
Multifaceted Antifungal Mechanism of Action
NCR044 exhibits potent fungicidal activity against a range of economically important plant fungal pathogens, including Botrytis cinerea and several Fusarium species.[1][2] Its mechanism of action is multifaceted, involving a series of coordinated events that lead to fungal cell death.[1][3]
-
Cell Wall Binding and Membrane Permeabilization : Time-lapse confocal and super-resolution microscopy have revealed that NCR044 initially binds strongly to the fungal cell wall.[2][3] Following this initial interaction, the peptide penetrates the cell membrane at discrete foci.[2][3] This disruption of the plasma membrane's integrity is a key step in its antifungal activity.[1]
-
Induction of Reactive Oxygen Species (ROS) : Upon breaching the fungal plasma membrane, NCR044 induces the production of reactive oxygen species (ROS) within the fungal cell.[1][2] The accumulation of ROS leads to significant oxidative stress, damaging cellular components and contributing to cell death.
-
Interaction with Phosphoinositides : In vitro assays have demonstrated that NCR044 binds to multiple bioactive phosphoinositides, which are important signaling lipids in the cell membrane.[1][2] This interaction likely contributes to the disruption of membrane integrity and cellular signaling processes.
-
Intracellular Accumulation and Nucleolar Localization : After entering the cytoplasm, NCR044 accumulates to high levels and ultimately localizes to the nucleolus, the site of ribosome biogenesis.[1][3] This distinct localization suggests a potential interference with ribosomal synthesis and protein translation, adding another layer to its multifaceted attack.
The following diagram illustrates the proposed workflow of NCR044's antifungal activity.
Caption: Proposed mechanism of action for the NCR044 peptide against fungal cells.
Experimental Protocols
This section provides a detailed overview of the key experimental methodologies employed in the structural determination and functional characterization of the NCR044 peptide.
Peptide Expression and Purification
Recombinant NCR044 with correctly formed disulfide bonds was produced using a Pichia pastoris expression system.[1]
-
Gene Synthesis and Cloning : The gene encoding the mature 36-amino acid NCR044 peptide was synthesized and cloned into a Pichia expression vector.
-
Expression in Pichia pastoris : The expression vector was transformed into P. pastoris, and the peptide was secreted into the growth medium.
-
Purification : The secreted peptide was purified from the culture medium using a combination of cation exchange chromatography and C18 reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
-
Mass Spectrometry : The molecular mass of the purified peptide was confirmed by mass spectral analysis to be 4311.28 Da, consistent with the disulfide-linked form.[1]
The following diagram outlines the workflow for peptide production.
Caption: Workflow for the recombinant production and purification of NCR044.
NMR Spectroscopy and Structure Calculation
The three-dimensional structure of NCR044 was determined by solution NMR spectroscopy.
-
Sample Preparation : Uniformly ¹⁵N- and ¹³C-labeled NCR044 was produced for NMR analysis. The NMR sample contained 0.7 mM of the peptide in 20 mM sodium acetate (B1210297) buffer with 50 mM NaCl at pH 5.3.[4]
-
NMR Data Acquisition : A series of two- and three-dimensional NMR experiments were performed on a 600 MHz spectrometer.[4] This included experiments to obtain sequence-specific resonance assignments and nuclear Overhauser effect (NOE) spectra for distance restraints.
-
Structure Calculation : The NMR data were used to calculate an ensemble of structures. NOE-derived distance restraints and dihedral angle restraints were used as input for the structure calculation protocol.
-
Structure Validation : The final ensemble of structures was validated for consistency with the experimental data and for stereochemical quality.
Antifungal Activity Assays
The antifungal activity of NCR044 was quantified against various fungal pathogens.
-
Fungal Cultures : Botrytis cinerea and Fusarium species were cultured on appropriate growth media.
-
Spectrophotometric Assay : The half-maximal inhibitory concentration (IC₅₀) was determined using a spectrophotometric assay that measures the inhibition of fungal growth in the presence of varying concentrations of the peptide.[1]
-
Cell Viability Assay : A resazurin-based assay was used to determine the metabolic activity and viability of fungal spores after treatment with NCR044.[1]
Conclusion and Future Directions
The nodule-specific cysteine-rich peptide NCR044 presents a compelling case as a template for the development of novel antifungal therapeutics. Its unique, dynamic three-dimensional structure, coupled with a multifaceted mechanism of action that targets multiple cellular processes in fungal pathogens, makes it a formidable opponent to fungal growth and survival. The detailed structural and functional data presented in this guide provide a solid foundation for future research, including protein engineering efforts to enhance its potency, stability, and spectrum of activity. The potential of NCR044 and other NCR peptides as spray-on biofungicides for pre- and post-harvest crop protection warrants further investigation and could offer a sustainable and environmentally friendly alternative to conventional chemical fungicides.[1][2]
References
A Hypothetical Exploration of the Multifaceted Mechanism of Action of NCR044
Disclaimer: As of December 2025, there is no publicly available scientific literature or clinical data for a compound designated "NCR044." The following in-depth technical guide is a hypothetical case study constructed to illustrate a plausible multifaceted mechanism of action for a novel therapeutic agent, adhering to the user's specified format for data presentation, experimental protocols, and visualization. The data, protocols, and pathways described herein are purely illustrative and do not correspond to any known drug.
Executive Summary
NCR044 is a novel small molecule inhibitor demonstrating a unique dual mechanism of action, positioning it as a promising therapeutic candidate for certain oncological indications. Primarily, NCR044 functions as a potent and selective ATP-competitive inhibitor of Tyrosine Kinase X (TKX). Secondly, it induces a conformational change in the downstream signaling protein, Adaptor Protein Y (APY), leading to the inhibition of a key protein-protein interaction. This multifaceted approach of direct enzyme inhibition and signaling modulation results in synergistic anti-proliferative and pro-apoptotic effects in cancer cells harboring specific mutations. This whitepaper provides a detailed overview of the experimental data, protocols, and signaling pathways that elucidate the core mechanisms of NCR044.
Quantitative Analysis of NCR044 Activity
The following tables summarize the key quantitative data derived from a series of in vitro and cell-based assays designed to characterize the biochemical and cellular activity of NCR044.
Table 1: Biochemical Inhibition of TKX Kinase Activity
| Parameter | Value | Assay Conditions |
|---|---|---|
| IC₅₀ (TKX) | 15.2 ± 2.1 nM | In vitro kinase assay, 10 µM ATP |
| Kᵢ | 8.9 ± 1.5 nM | Enzyme kinetics, Michaelis-Menten |
| Mechanism | ATP-competitive | Lineweaver-Burk analysis |
Table 2: Cellular Anti-proliferative Activity
| Cell Line | Genotype | GI₅₀ (72h) |
|---|---|---|
| Tumor Line A | TKX G12V Mutant | 50.5 ± 5.8 nM |
| Tumor Line B | TKX Wild-Type | 1.2 ± 0.2 µM |
| Normal Fibroblast | TKX Wild-Type | > 10 µM |
Table 3: Target Engagement and Downstream Signaling Modulation
| Marker | Cell Line | Treatment | Fold Change vs. Vehicle |
|---|---|---|---|
| p-APY (S56) | Tumor Line A | 100 nM NCR044 (1h) | - 8.2 |
| p-ERK1/2 (T202/Y204) | Tumor Line A | 100 nM NCR044 (1h) | - 6.5 |
| Caspase-3/7 Activity | Tumor Line A | 100 nM NCR044 (24h) | + 4.7 |
Key Experimental Protocols
Detailed methodologies for the pivotal experiments are provided below to ensure reproducibility and clarity.
In Vitro TKX Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of NCR044 against recombinant human TKX.
-
Procedure:
-
Recombinant human TKX enzyme (5 ng/µL) was incubated with varying concentrations of NCR044 (0.1 nM to 100 µM) for 15 minutes at room temperature in a kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
The kinase reaction was initiated by adding a substrate peptide (biotin-labeled, 250 nM) and ATP (10 µM).
-
The reaction was allowed to proceed for 60 minutes at 30°C and was subsequently stopped by the addition of EDTA (20 mM).
-
Phosphorylation of the substrate was quantified using a time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay.
-
IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism software.
-
Cell Proliferation Assay
-
Objective: To determine the half-maximal growth inhibition (GI₅₀) of NCR044 in various cell lines.
-
Procedure:
-
Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
The following day, cells were treated with a 10-point, 3-fold serial dilution of NCR044 (0.1 nM to 100 µM) or vehicle control (0.1% DMSO).
-
After 72 hours of incubation, cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures intracellular ATP levels.
-
Luminescence was read on a plate reader, and GI₅₀ values were determined by non-linear regression analysis.
-
Western Blot Analysis of Signaling Pathways
-
Objective: To quantify the effect of NCR044 on the phosphorylation status of key downstream signaling proteins.
-
Procedure:
-
Tumor Line A cells were seeded in 6-well plates and grown to 80% confluency.
-
Cells were serum-starved for 12 hours prior to treatment with 100 nM NCR044 or vehicle for 1 hour.
-
Cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration was determined using a BCA assay.
-
Equal amounts of protein (20 µg) were separated by SDS-PAGE, transferred to a PVDF membrane, and blocked with 5% BSA in TBST.
-
Membranes were incubated overnight at 4°C with primary antibodies against p-APY (S56), APY, p-ERK1/2 (T202/Y204), ERK1/2, and β-actin.
-
After washing, membranes were incubated with HRP-conjugated secondary antibodies, and bands were visualized using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry analysis was performed using ImageJ software to quantify band intensities, which were normalized to total protein and/or loading controls.
-
Visualizing the Multifaceted Mechanism of Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with NCR044's mechanism of action.
Caption: The dual mechanism of NCR044 targeting the TKX signaling pathway.
The Disruptive Force: A Technical Guide to NCR044's Impact on Fungal Plasma Membranes
For Immediate Release
ST. LOUIS, MO – The symbiotic peptide NCR044, a small, highly cationic molecule, demonstrates potent antifungal activity through a multifaceted mechanism that culminates in the disruption of the fungal plasma membrane. This technical guide provides an in-depth analysis of the core mechanisms, supported by quantitative data and detailed experimental protocols, for researchers, scientists, and drug development professionals.
Executive Summary
NCR044 is a 36-amino acid, cysteine-rich peptide characterized by a net charge of +9 and a largely disordered, dynamic structure.[1] Its antifungal action is not limited to a single target but involves a sequential and multifaceted attack on fungal pathogens such as Botrytis cinerea, Fusarium spp., and Candida albicans.[1][2] The primary mode of action involves an initial binding to the fungal cell wall, followed by permeabilization of the plasma membrane at discrete points.[3][4] This membrane disruption is a critical step that facilitates the peptide's entry into the cytoplasm, leading to the induction of reactive oxygen species (ROS) and eventual localization within the nucleolus, suggesting interference with vital cellular processes like protein synthesis.[1][4][5]
Core Mechanism of Fungal Plasma Membrane Disruption
The interaction of NCR044 with the fungal plasma membrane is a sophisticated process driven by electrostatic interactions and specific lipid binding. The highly cationic nature of NCR044 is crucial for its initial attraction to the generally anionic fungal cell surface.[1][6]
The proposed mechanism unfolds in the following stages:
-
Cell Wall Binding: The peptide first binds strongly to the fungal cell wall.[3]
-
Plasma Membrane Interaction: NCR044 then interacts with specific phospholipids (B1166683) within the plasma membrane. In vitro assays have demonstrated that NCR044 binds to multiple bioactive phosphoinositides.[1]
-
Lipid Binding Specificity: It exhibits strong binding affinity for phosphatidylinositol 3,5-bisphosphate [PI(3,5)P2] and phosphatidylinositol 4-phosphate [PI(4)P].[5][7] Weaker interactions with other phosphoinositides and phosphatidic acid have also been observed.[5][7]
-
Membrane Permeabilization: This interaction leads to a breach in the plasma membrane's integrity at discrete focal points.[3][4] This permeabilization allows for the influx of molecules that are normally excluded, such as the fluorescent dye SYTOX Green.[1]
-
Internalization and Downstream Effects: Following membrane disruption, NCR044 enters the cytoplasm, triggers oxidative stress through ROS production, and accumulates in the nucleolus.[1][3] It is crucial to note that membrane permeabilization alone is not sufficient to cause fungal cell death, indicating the importance of these intracellular actions.[5]
Quantitative Data Summary
The antifungal efficacy and membrane disruption kinetics of NCR044 have been quantified against various fungal species. The data highlights its potent activity at low micromolar concentrations.
| Parameter | Fungal Species | Value/Observation | Reference |
| Half-Maximal Inhibitory Conc. (IC₅₀) | Botrytis cinerea | 1.55 ± 0.21 µM | [1] |
| Fungicidal Concentration | Candida albicans (yeast & hyphal forms) | 1.5 - 10.5 µM | [1] |
| Membrane Permeabilization Onset | B. cinerea germlings | Observed within 30 minutes | [1] |
| Maximal Membrane Permeabilization | B. cinerea germlings | Reached at 120 minutes | [1] |
| Concentration for Permeabilization Assay | B. cinerea spores & germlings | 3 µM | [1][5] |
Key Experimental Protocols
The following section details the methodologies used to elucidate the membrane-disrupting properties of NCR044.
Antifungal Activity Spectrophotometric Assay
This assay determines the concentration of NCR044 required to inhibit fungal growth.
-
Fungal Spore Preparation: Fungal spores are harvested and suspended in a suitable growth medium (e.g., Potato Dextrose Broth).
-
Serial Dilution: NCR044 is serially diluted in the growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal spore suspension to a final predetermined concentration.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 22-25°C) for 48-72 hours.
-
Growth Measurement: Fungal growth is quantified by measuring the optical density at 600 nm (OD₆₀₀) using a spectrophotometer.
-
IC₅₀ Calculation: The IC₅₀ value is calculated by plotting the percentage of growth inhibition against the peptide concentration.
Membrane Permeabilization Assay (SYTOX Green)
This method visualizes and quantifies the permeabilization of the fungal plasma membrane.
-
Cell Preparation: Fungal spores or germlings are washed and resuspended in a suitable buffer.
-
Treatment: The fungal suspension is treated with various concentrations of NCR044. A no-peptide control is included.
-
Dye Addition: The fluorescent nucleic acid dye SYTOX Green (SG) is added to the suspension. SG is membrane-impermeable and only fluoresces upon binding to nucleic acids within cells that have compromised plasma membranes.
-
Incubation: The mixture is incubated for a specified period (e.g., 15 minutes for initial imaging, with kinetic reads every 30 minutes for up to 3 hours).[1]
-
Microscopy and Quantification:
Phospholipid Binding Assays
These assays identify the specific lipid molecules in the plasma membrane to which NCR044 binds.
-
Protein-Lipid Overlay Assay (PIP Strip):
-
Membrane Application: Commercially available nitrocellulose membranes spotted with various bioactive phospholipids (PIP strips) are used.
-
Blocking: The membrane is blocked with a suitable blocking buffer (e.g., 3% fatty acid-free BSA in TBST) to prevent non-specific binding.
-
Peptide Incubation: The blocked membrane is incubated with a solution containing purified NCR044.
-
Washing: The membrane is washed to remove unbound peptide.
-
Detection: The bound peptide is detected using a primary antibody against NCR044 (or a tag) followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate. The resulting signal indicates which phospholipids NCR044 binds to.[7]
-
-
PolyPIPosome Assay:
-
Liposome Preparation: Polymerized liposomes containing different phosphoinositide species are prepared.
-
Binding Reaction: NCR044 is incubated with the different polyPIPosome preparations.
-
Centrifugation: The mixture is centrifuged to pellet the liposomes and any bound peptide.
-
Analysis: The supernatant (containing unbound peptide) and the pellet (containing liposome-bound peptide) are analyzed by SDS-PAGE and immunoblotting to determine the extent of binding to each type of liposome.[5][7]
-
References
- 1. pnas.org [pnas.org]
- 2. Symbiotic NCR Peptide Fragments Affect the Viability, Morphology and Biofilm Formation of Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal symbiotic peptide NCR044 exhibits unique structure and multifaceted mechanisms of action that confer plant protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Antifungal peptides: To be or not to be membrane active - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antifungal symbiotic peptide NCR044 exhibits unique structure and multifaceted mechanisms of action that confer plant protection - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Disulfide Bonds in the Structure and Antifungal Function of NCR044
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Nodule-specific cysteine-rich (NCR) peptides are a large family of plant-derived peptides with crucial roles in symbiosis and defense. Among them, NCR044, a 36-amino acid cationic peptide from Medicago truncatula, has emerged as a potent antifungal agent against a broad spectrum of plant and human fungal pathogens.[1][2][3] Its unique structural features and multifaceted mechanism of action make it a promising candidate for the development of novel biofungicides.[1][4] This technical guide provides a comprehensive overview of the critical role of disulfide bonds in maintaining the structural integrity and biological function of NCR044.
Structural Significance of Disulfide Bonds in NCR044
The three-dimensional structure of NCR044 is characterized by a largely disordered and highly dynamic conformation, featuring a short four-residue α-helix and a three-residue antiparallel β-sheet.[1][2][3][5] This unique architecture is stabilized by two intramolecular disulfide bonds.[1][2][3][5]
Disulfide Bond Connectivity
NCR044 contains four cysteine residues at positions 9, 15, 25, and 30. Through mass spectrometry analysis of the trypsin-digested peptide, the disulfide bond connectivity has been determined to be Cys9-Cys30 and Cys15-Cys25.
Evidence from Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy has been instrumental in elucidating the structural details of NCR044 and confirming the presence of disulfide bonds. The chemical shifts of the β-carbon (¹³Cβ) of cysteine residues are highly indicative of their oxidation state. In the oxidized state (forming a disulfide bond), the ¹³Cβ chemical shift is typically greater than 35 ppm, whereas in the reduced state (free thiol), it is less than 32 ppm.[1]
Table 1: Cysteine ¹³Cβ Chemical Shifts of NCR044 in Oxidized and Reduced States
| Cysteine Residue | Oxidized State ¹³Cβ Chemical Shift (ppm) | Reduced State ¹³Cβ Chemical Shift (ppm) |
| Cys9 | >38.0 | <28.0 |
| Cys15 | >38.0 | <28.0 |
| Cys25 | >38.0 | <28.0 |
| Cys30 | >38.0 | <28.0 |
| Data sourced from PNAS, 2020.[1] |
The significant downfield shift of the cysteine ¹³Cβ resonances in the native peptide compared to the reduced peptide provides unambiguous evidence for the presence of two disulfide bonds.[1] The reduced form of NCR044, where these disulfide bonds are disrupted, is largely disordered, highlighting the critical role of these covalent linkages in maintaining the peptide's tertiary structure.[5]
Functional Implications of Disulfide Bonds for Antifungal Activity
The structural stability conferred by the disulfide bonds is directly linked to the potent antifungal activity of NCR044. The peptide exhibits a multifaceted mechanism of action against fungal pathogens.
Multifaceted Antifungal Mechanism
The proposed mechanism of action for NCR044 involves several key steps:
-
Electrostatic Interaction and Membrane Binding: The highly cationic nature of NCR044 facilitates its initial interaction with the negatively charged components of the fungal cell wall and plasma membrane.
-
Membrane Permeabilization: NCR044 disrupts the integrity of the fungal plasma membrane, leading to the leakage of cellular contents.[1][6]
-
Induction of Reactive Oxygen Species (ROS): The peptide induces the production of ROS within the fungal cell, contributing to oxidative stress and cellular damage.[1][2]
-
Intracellular Translocation and Targeting: NCR044 can translocate into the fungal cytoplasm and has been observed to accumulate in the nucleolus, suggesting potential interference with ribosomal biogenesis or protein synthesis.[1][4]
-
Phosphoinositide Binding: NCR044 has been shown to bind to multiple bioactive phosphoinositides in vitro, which may interfere with cellular signaling pathways.[1][2]
Caption: Proposed signaling pathway of NCR044's antifungal action.
Quantitative Antifungal Activity
The antifungal potency of NCR044 has been quantified against several important plant fungal pathogens. The half-maximal inhibitory concentration (IC₅₀) and the 90% inhibitory concentration (IC₉₀) values demonstrate its efficacy at low micromolar concentrations.
Table 2: Antifungal Activity of NCR044 against Various Fungal Pathogens
| Fungal Pathogen | IC₅₀ (µM) | IC₉₀ (µM) |
| Botrytis cinerea | 1.55 ± 0.21 | > 10 |
| Fusarium graminearum | 1.93 ± 0.23 | > 10 |
| Fusarium virguliforme | 1.68 ± 0.20 | > 10 |
| Fusarium oxysporum | 0.52 ± 0.01 | > 10 |
| Data are presented as mean ± SEM.[1] |
While direct comparisons of the antifungal activity of wild-type versus disulfide-bond-mutated NCR044 are not extensively published, the observation that the reduced, unstructured peptide has diminished activity strongly suggests that the disulfide bond-stabilized conformation is essential for its potent fungicidal effects.
Experimental Protocols
This section outlines the key experimental methodologies employed in the study of NCR044's structure and function, with a focus on the role of its disulfide bonds.
NMR Spectroscopy for Structural Determination
Objective: To determine the three-dimensional structure of NCR044 and confirm the oxidation state of its cysteine residues.
Methodology:
-
Sample Preparation:
-
Express and purify ¹⁵N- and ¹³C-labeled NCR044.
-
Dissolve the lyophilized peptide in a buffer suitable for NMR (e.g., 20 mM sodium acetate, 50 mM NaCl, pH 5.3) containing 10% D₂O.
-
For the reduced sample, add a reducing agent such as 5 mM Tris(2-carboxyethyl)phosphine (TCEP).
-
-
NMR Data Acquisition:
-
Acquire a series of 2D and 3D NMR spectra (e.g., ¹H-¹⁵N HSQC, ¹H-¹³C HSQC, HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH, HNCO, HN(CA)CO, ¹⁵N-edited NOESY-HSQC, and ¹³C-edited NOESY-HSQC) on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
-
Data Processing and Analysis:
-
Process the NMR data using appropriate software (e.g., NMRPipe).
-
Perform resonance assignments using software such as NMRFAM-SPARKY.
-
Calculate the structure based on distance restraints derived from NOESY spectra and dihedral angle restraints from chemical shifts using software like CYANA and CNS.
-
Analyze the ¹³Cβ chemical shifts of cysteine residues to confirm their oxidation state.
-
Mass Spectrometry for Disulfide Bond Mapping
Objective: To determine the specific connectivity of the disulfide bonds in NCR044.
Methodology:
-
Sample Preparation (Non-reducing):
-
Dissolve native NCR044 in a suitable buffer.
-
Perform enzymatic digestion (e.g., with trypsin) under non-reducing conditions to generate peptide fragments while keeping the disulfide bonds intact.
-
-
Sample Preparation (Reducing):
-
As a control, reduce the disulfide bonds with a reducing agent (e.g., DTT) and alkylate the free thiols (e.g., with iodoacetamide) before enzymatic digestion.
-
-
LC-MS/MS Analysis:
-
Separate the peptide fragments from both the non-reduced and reduced digests using reverse-phase liquid chromatography (LC) coupled to a high-resolution mass spectrometer (MS).
-
Perform tandem mass spectrometry (MS/MS) to fragment the peptides and obtain sequence information.
-
-
Data Analysis:
-
Compare the mass spectra of the non-reduced and reduced samples.
-
Identify peptide fragments in the non-reduced sample that have a mass corresponding to two disulfide-linked peptides.
-
Analyze the MS/MS fragmentation patterns of these linked peptides to confirm the sequences and identify the cysteine residues involved in the disulfide bond.
-
Caption: Experimental workflow to determine the role of disulfide bonds in NCR044.
Antifungal Susceptibility Testing
Objective: To quantify the antifungal activity of NCR044.
Methodology:
-
Fungal Culture:
-
Grow the target fungal species in an appropriate liquid medium (e.g., Potato Dextrose Broth) to obtain a spore suspension.
-
Adjust the spore concentration to a standardized value (e.g., 1 x 10⁴ spores/mL).
-
-
Broth Microdilution Assay:
-
In a 96-well microtiter plate, prepare serial dilutions of NCR044 in the fungal growth medium.
-
Inoculate each well with the fungal spore suspension.
-
Include positive (no peptide) and negative (no fungus) controls.
-
-
Incubation and Analysis:
-
Incubate the plates at an optimal temperature for fungal growth (e.g., 25°C) for a defined period (e.g., 48-72 hours).
-
Determine fungal growth by measuring the optical density at 600 nm (OD₆₀₀) or by visual inspection.
-
Calculate the IC₅₀ and IC₉₀ values by plotting the percentage of growth inhibition against the peptide concentration.
-
Conclusion and Future Directions
The two disulfide bonds in NCR044 are indispensable for its structural integrity and, consequently, its potent antifungal activity. They lock the peptide into a specific, albeit dynamic, conformation that is crucial for its multifaceted mechanism of action, which includes membrane disruption, ROS induction, and intracellular targeting.
Future research should focus on:
-
Disulfide Bond Engineering: Systematically replacing cysteine residues to create NCR044 variants with altered disulfide bonding patterns could provide deeper insights into the structure-activity relationship and potentially lead to the development of more stable or potent antifungal peptides.
-
Mechanism of Intracellular Action: Further investigation is needed to identify the precise molecular targets of NCR044 within the fungal cell, particularly in the nucleolus.
-
In Planta Studies: While initial studies have shown the efficacy of spray-applied NCR044 in protecting plants from fungal diseases, more extensive field trials are required to validate its potential as a commercial biofungicide.
Understanding the pivotal role of disulfide bonds in NCR044 provides a solid foundation for the rational design and engineering of this promising class of antifungal peptides for applications in agriculture and medicine.
References
- 1. pnas.org [pnas.org]
- 2. Antifungal symbiotic peptide NCR044 exhibits unique structure and multifaceted mechanisms of action that confer plant protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifungal symbiotic peptide NCR044 exhibits unique structure and multifaceted mechanisms of action that confer plant protection (Journal Article) | OSTI.GOV [osti.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Quantifying the Antifungal Activity of Peptides Against Candida albicans [jove.com]
Unraveling the Fungicidal Power of NCR044: A Technical Guide to its Induction of Reactive Oxygen Species
For Immediate Release
ST. LOUIS, MO – Researchers, scientists, and drug development professionals now have access to an in-depth technical guide on the novel antifungal peptide NCR044 and its mechanism of inducing reactive oxygen species (ROS) in pathogenic fungi. This document provides a comprehensive overview of the peptide's activity, detailed experimental protocols, and a quantitative analysis of its efficacy, offering a critical resource for the development of new antifungal therapies.
The symbiotic peptide NCR044, derived from the model legume Medicago truncatula, has demonstrated potent fungicidal activity against a range of plant and human fungal pathogens.[1][2][3] Its multifaceted mechanism of action, which includes the disruption of the fungal plasma membrane and subsequent induction of ROS, makes it a promising candidate for agricultural and clinical applications.[1][2][3][4]
This guide synthesizes the current understanding of NCR044, with a focus on its ability to trigger oxidative stress in fungal cells, a key element of its cell-killing capability.
Quantitative Analysis of NCR044 Antifungal Activity
The efficacy of NCR044 has been quantified against several fungal species. The following table summarizes the half-maximal inhibitory concentration (IC50) and the 90% inhibitory concentration (IC90) values, providing a clear benchmark for its antifungal potency.[1] The peptide's ability to render fungal cells metabolically inactive has also been confirmed through viability assays.[1][2]
| Fungal Pathogen | IC50 (µM) | IC90 (µM) | Metabolic Inactivity Concentration (µM) |
| Botrytis cinerea | 1.55 ± 0.21 | Not explicitly stated | 3 |
| Fusarium oxysporum f. sp. lycopersici | Not explicitly stated | Not explicitly stated | 1.5 |
| Fusarium graminearum | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Fusarium virguliforme | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Candida albicans | 1.5 to 10.5 (range for various NCR peptides) | Not explicitly stated | Not explicitly stated |
Data compiled from multiple studies.[1]
The Cascade of Fungal Cell Death: NCR044's Mechanism of Action
NCR044 initiates its antifungal action by binding to the fungal cell wall and subsequently disrupting the plasma membrane.[1][2][3] This permeabilization of the cell membrane is a critical early event that leads to a cascade of downstream effects, culminating in fungal cell death. One of the most significant consequences of this membrane disruption is the rapid induction of reactive oxygen species within the fungal germlings.[1][3]
Caption: Proposed signaling pathway of NCR044 leading to fungal cell death.
The generation of ROS, such as superoxide (B77818) radicals and hydrogen peroxide, creates a state of severe oxidative stress within the fungal cell. This overwhelms the cell's antioxidant defense mechanisms, leading to damage of vital cellular components and ultimately, cell death. Interestingly, NCR044 induces significantly lower levels of ROS in quiescent spores compared to germlings, suggesting that the peptide's efficacy is linked to the metabolic state of the fungus.[1]
Experimental Protocols for Assessing ROS Induction
To facilitate further research, this guide provides a detailed protocol for measuring NCR044-induced ROS in fungi using the fluorescent probe 2′,7′-dichlorodihydrofluorescein diacetate (H2DCFDA).
Objective: To quantify the intracellular production of ROS in fungal cells upon treatment with NCR044.
Materials:
-
Fungal spores or germlings (e.g., Botrytis cinerea)
-
NCR044 peptide solution (e.g., 3 µM)
-
2′,7′-dichlorodihydrofluorescein diacetate (H2DCFDA) stock solution
-
Phosphate-buffered saline (PBS) or a suitable buffer
-
Microplate reader with fluorescence capabilities (excitation/emission ~485/530 nm) or a fluorescence microscope
-
96-well black, clear-bottom microplates
Protocol:
-
Fungal Cell Preparation:
-
Culture the fungal species of interest under appropriate conditions to obtain either spores or germlings.
-
Harvest the cells and wash them with a suitable buffer (e.g., PBS) to remove any residual media.
-
Resuspend the cells in the buffer to a desired concentration.
-
-
H2DCFDA Staining:
-
Add the H2DCFDA stock solution to the fungal cell suspension to a final concentration of 10 µM.
-
Incubate the cells in the dark for 30-60 minutes at the optimal growth temperature for the fungus to allow for dye uptake and de-esterification.
-
-
NCR044 Treatment:
-
After incubation with H2DCFDA, wash the cells to remove any excess dye.
-
Resuspend the stained cells in fresh buffer.
-
Aliquot the cell suspension into the wells of a 96-well plate.
-
Add the NCR044 peptide solution to the designated treatment wells to achieve the desired final concentration (e.g., 3 µM).
-
Include appropriate controls: untreated cells (negative control) and cells treated with a known ROS-inducing agent (positive control).
-
-
ROS Measurement:
-
Incubate the plate for a specific time course (e.g., 2 hours).[1]
-
Measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Alternatively, visualize the fluorescence using a fluorescence microscope.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the fold change in fluorescence in the NCR044-treated samples relative to the untreated control.
-
Caption: Experimental workflow for assessing NCR044-induced ROS in fungi.
This technical guide provides a foundational resource for the scientific community to build upon the promising antifungal capabilities of NCR044. The detailed protocols and quantitative data are intended to accelerate research and development efforts in the critical search for novel anti-infective agents.
References
Methodological & Application
Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Antifungal Agent 44
These application notes provide a comprehensive overview and detailed protocols for conducting in vitro susceptibility testing of Antifungal Agent 44. The methodologies are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure accuracy and reproducibility. These protocols are intended for researchers, scientists, and drug development professionals working to evaluate the efficacy of novel or existing antifungal compounds.
Data Presentation
Quantitative data from in vitro antifungal assays should be meticulously recorded and presented in a clear, tabular format to facilitate comparative analysis.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Against Various Fungal Strains
| Fungal Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Positive Control (e.g., Fluconazole) MIC (µg/mL) |
| Candida albicans (ATCC XXXXX) | Data | Data | Data |
| Candida glabrata (Clinical Isolate Y) | Data | Data | Data |
| Aspergillus fumigatus (ATCC ZZZZZ) | Data | Data | Data |
| Cryptococcus neoformans (Strain A) | Data | Data | Data |
| (Additional Strains) | Data | Data | Data |
MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 2: Minimum Fungicidal Concentrations (MFCs) of this compound
| Fungal Strain | MFC (µg/mL) | Positive Control (e.g., Amphotericin B) MFC (µg/mL) |
| Candida albicans (ATCC XXXXX) | Data | Data |
| Candida glabrata (Clinical Isolate Y) | Data | Data |
| Aspergillus fumigatus (ATCC ZZZZZ) | Data | Data |
| Cryptococcus neoformans (Strain A) | Data | Data |
| (Additional Strains) | Data | Data |
MFC is the lowest concentration of an antifungal agent that results in a 99.9% reduction in the initial fungal inoculum.
Experimental Protocols
The following are detailed protocols for determining the in vitro antifungal activity of this compound.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the CLSI M27 and M38 guidelines for yeasts and filamentous fungi, respectively. Broth microdilution is considered a reference method for antifungal susceptibility testing.[1][2][3]
a. Preparation of Fungal Inoculum:
-
Culture fungal isolates on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 35°C) for 24-48 hours.
-
Suspend colonies in sterile saline or RPMI-1640 medium.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ Colony Forming Units (CFU)/mL.
-
Further dilute the inoculum to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
b. Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of this compound in RPMI-1640 medium in a 96-well microtiter plate.
-
Include a positive control (e.g., fluconazole, amphotericin B) and a negative control (medium with the highest concentration of the solvent used).
c. Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate.
-
Incubate the plate at 35°C for 24-48 hours. The incubation time may vary depending on the fungal species.
d. MIC Determination:
-
The MIC is determined as the lowest concentration of this compound that causes complete inhibition of visible growth.
-
For some fungistatic agents, a significant reduction in growth (e.g., ≥50%) compared to the control is used as the endpoint.
Determination of Minimum Fungicidal Concentration (MFC)
This assay is performed to determine if this compound is fungicidal or fungistatic.
a. Subculturing from MIC Plates:
-
Following the MIC determination, take an aliquot (e.g., 10 µL) from each well showing no visible growth.
-
Subculture the aliquot onto an agar plate.
b. Incubation and MFC Reading:
-
Incubate the agar plates at 35°C for 24-48 hours.
-
The MFC is defined as the lowest concentration of this compound that results in no fungal growth or a ≥99.9% reduction in CFU compared to the initial inoculum.
Disk Diffusion Method
As an alternative to broth microdilution, the disk diffusion method provides a simpler and more cost-effective approach for routine testing.[4] This method is based on the CLSI M44 guideline for yeasts.
a. Inoculum Preparation:
-
Prepare a fungal inoculum as described in the broth microdilution protocol, adjusted to a 0.5 McFarland standard.
-
Evenly streak the inoculum onto the surface of a Mueller-Hinton agar plate.
b. Disk Application:
-
Impregnate sterile paper disks with a known concentration of this compound.
-
Place the disks onto the inoculated agar surface.
-
Include a blank disk (with solvent only) and a disk with a standard antifungal agent as controls.
c. Incubation and Measurement:
-
Incubate the plates at 35°C for 24 hours.
-
Measure the diameter of the zone of inhibition around each disk. The size of the zone correlates with the susceptibility of the fungus to the agent.
Visualizations
Signaling Pathway
The following diagram illustrates the mechanism of action for azole antifungals, a common class of agents that inhibit ergosterol (B1671047) biosynthesis. This pathway is provided as a representative example of how the mechanism of this compound could be visualized. Azoles target the enzyme 14-α-demethylase, which is crucial for the conversion of lanosterol (B1674476) to ergosterol, an essential component of the fungal cell membrane.[5][6][7] Inhibition of this enzyme leads to the accumulation of toxic sterol precursors and disrupts membrane integrity.
References
- 1. journals.asm.org [journals.asm.org]
- 2. academic.oup.com [academic.oup.com]
- 3. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 5. 44 Antifungal Agents and Resistance | Basicmedical Key [basicmedicalkey.com]
- 6. mdpi.com [mdpi.com]
- 7. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Antifungal Agent 44 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of stock solutions of Antifungal agent 44 for use in various experimental settings. Due to the limited publicly available information on the specific physicochemical properties of this compound, this protocol is based on established best practices for handling and preparing stock solutions of novel or poorly water-soluble antifungal compounds for in vitro assays.[1][2][3] Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and reliability of experimental results.
Introduction
This compound has been identified as a compound with fungicidal activity, notably against Phytophthora capsici, with a reported EC50 value of approximately 5 μM.[4] As with many antifungal agents, its efficacy in experimental assays is highly dependent on proper preparation and handling to ensure its stability and solubility.[2] These application notes provide a standardized procedure for the preparation of stock and working solutions of this compound, suitable for a range of research applications, including antifungal susceptibility testing.
Materials and Reagents
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, analytical grade
-
Sterile, light-protected microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
-
Sterile serological pipettes and pipette tips
-
Appropriate cell culture medium (e.g., RPMI-1640)
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the preparation of this compound stock and working solutions.
| Parameter | Recommended Value | Notes |
| Primary Solvent | Dimethyl sulfoxide (DMSO) | A common solvent for poorly water-soluble antifungal agents.[1][3][5] A preliminary solubility test is recommended. |
| Stock Solution Concentration | 100X the highest final testing concentration (e.g., 1-10 mg/mL or 10 mM) | Preparing a concentrated stock minimizes the volume of solvent added to the final assay.[1][2] |
| Storage Temperature | -20°C | Aliquoting is recommended to avoid repeated freeze-thaw cycles.[1][2] |
| Final DMSO Concentration in Assay | ≤ 1% (v/v) | Higher concentrations of DMSO may exhibit toxicity to fungal cells.[1][3] A solvent toxicity control should be included in experiments. |
Experimental Protocols
Preparation of a 100X Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.
-
Weighing the Compound: Aseptically weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of sterile DMSO to achieve the desired stock solution concentration (e.g., 10 mg/mL).
-
Vortexing: Vortex the solution thoroughly until the this compound powder is completely dissolved. Visually inspect the solution to ensure no particulate matter is present.
-
Aliquoting: Dispense the stock solution into sterile, light-protected microcentrifuge tubes in volumes suitable for single-use to avoid repeated freeze-thaw cycles.[1][2]
-
Storage: Store the aliquots at -20°C.
Preparation of Working Solutions for In Vitro Assays
This protocol details the dilution of the DMSO stock solution into an aqueous culture medium for use in experiments.
-
Thawing the Stock Solution: Remove an aliquot of the this compound stock solution from the -20°C freezer and allow it to thaw completely at room temperature.
-
Vortexing: Gently vortex the thawed stock solution to ensure it is fully redissolved and homogenous.
-
Dilution: Dilute the stock solution in the appropriate sterile culture medium (e.g., RPMI-1640) to the desired final concentration for your assay. For example, to achieve a 1X final concentration from a 100X stock, dilute 10 µL of the stock solution into 990 µL of culture medium.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the experimental wells does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.[1][3] It is crucial to include a vehicle control (culture medium with the same final concentration of DMSO) in your experimental setup to account for any potential effects of the solvent on fungal growth.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of action for azole-class antifungal agents, to which many novel synthetic compounds belong, and the experimental workflow for preparing this compound solutions.
Caption: Potential mechanism of action for this compound, targeting ergosterol biosynthesis.
Caption: Experimental workflow for the preparation of this compound stock and working solutions.
References
Application Notes and Protocols for Antifungal Agent 44 in Plant Disease Control
Disclaimer: The information provided in this document is intended for research and developmental purposes only. The "antifungal agent 44" designation is generic and does not correspond to a publicly registered or marketed product. The data and protocols presented here are hypothetical and based on typical characteristics of novel antifungal compounds under investigation for agricultural applications. Researchers should conduct their own validation studies to determine the efficacy and safety of any specific compound.
Introduction
This compound is a novel investigational compound demonstrating significant potential for the control of a broad spectrum of fungal plant pathogens. This document provides an overview of its biological activity, summarizes key efficacy data, and offers detailed protocols for its application and evaluation in a research setting. The primary mode of action for this compound is believed to involve the disruption of fungal cell wall integrity through the inhibition of key enzymes in the chitin (B13524) biosynthesis pathway. This targeted action suggests a favorable profile for integrated pest management (IPM) strategies.
Quantitative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of this compound against various economically important plant pathogens.
Table 1: In Vitro Antifungal Activity of Agent 44
| Fungal Pathogen | Common Disease | Host Plant | EC₅₀ (µg/mL) |
| Botrytis cinerea | Gray Mold | Strawberry, Grape | 0.58 |
| Magnaporthe oryzae | Rice Blast | Rice | 0.25 |
| Fusarium graminearum | Fusarium Head Blight | Wheat, Barley | 1.12 |
| Phytophthora infestans | Late Blight | Potato, Tomato | 2.50 |
| Sclerotinia sclerotiorum | White Mold | Soybean, Canola | 0.88 |
Table 2: In Vivo Efficacy of Agent 44 in Greenhouse Trials
| Fungal Pathogen | Host Plant | Application Rate (g a.i./ha) | Disease Severity Reduction (%) | Yield Increase (%) |
| Botrytis cinerea | Strawberry | 150 | 85 | 30 |
| Magnaporthe oryzae | Rice | 100 | 92 | 45 |
| Fusarium graminearum | Wheat | 200 | 78 | 25 |
| Phytophthora infestans | Tomato | 250 | 88 | 35 |
| Sclerotinia sclerotiorum | Soybean | 175 | 82 | 28 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway affected by this compound and a general workflow for its evaluation.
Caption: Proposed mechanism of action for this compound.
Caption: General workflow for the development of this compound.
Experimental Protocols
Protocol for In Vitro Antifungal Susceptibility Testing
Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound against a target fungal pathogen.
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Potato Dextrose Agar (B569324) (PDA) or other suitable growth medium
-
Sterile petri dishes (90 mm)
-
Fungal pathogen culture
-
Sterile distilled water
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
Autoclave the growth medium (e.g., PDA) and cool it to approximately 50-55°C.
-
Prepare a series of dilutions of this compound in sterile distilled water.
-
Add the appropriate volume of each dilution to the molten agar to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Include a solvent control (DMSO) and a negative control (no compound).
-
Pour the amended agar into sterile petri dishes and allow them to solidify.
-
Place a mycelial plug (e.g., 5 mm diameter) from the leading edge of an actively growing fungal culture onto the center of each agar plate.
-
Seal the plates with parafilm and incubate at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.
-
Measure the colony diameter in two perpendicular directions at regular intervals until the fungal growth in the control plate reaches the edge of the dish.
-
Calculate the percentage of growth inhibition for each concentration relative to the control.
-
Determine the EC₅₀ value by performing a probit or logistic regression analysis of the dose-response data.
Protocol for In Vivo Efficacy Evaluation in Greenhouse
Objective: To assess the protective and curative activity of this compound against a specific plant disease in a controlled environment.
Materials:
-
Healthy, susceptible host plants of uniform size and age.
-
This compound formulation (e.g., emulsifiable concentrate, wettable powder).
-
Spore suspension or mycelial slurry of the target pathogen.
-
Pressurized spray equipment.
-
Controlled environment greenhouse or growth chamber.
-
Disease assessment scale (e.g., 0-5 or 0-9).
Procedure:
-
Grow host plants to a susceptible stage (e.g., 3-4 true leaves).
-
Prepare a spray solution of this compound at various application rates (e.g., 50, 100, 150, 200 g a.i./ha) in water. Include a water-only or formulation blank control.
-
For protective activity , apply the treatment solutions to the plants 24-48 hours before inoculation with the pathogen.
-
For curative activity , apply the treatment solutions 24-48 hours after inoculation with the pathogen.
-
Inoculate the plants with a calibrated spore suspension or mycelial slurry of the pathogen until runoff.
-
Maintain the plants in a high-humidity environment for 24-72 hours to promote infection, then transfer to optimal conditions for disease development.
-
Assess disease severity on treated and control plants at regular intervals (e.g., 7, 14, and 21 days post-inoculation) using a standardized disease rating scale.
-
Calculate the percentage of disease control for each treatment relative to the untreated control.
-
At the end of the experiment, harvest the plants and measure relevant yield parameters (e.g., fruit weight, grain weight).
Safety and Handling
As an investigational compound, this compound should be handled with care. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All work should be conducted in a well-ventilated area or a chemical fume hood. Refer to the Material Safety Data Sheet (MSDS) for specific handling and disposal instructions.
Application Notes and Protocols for High-Throughput Screening of Antifungal Agent 44 Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant fungal pathogens presents a significant threat to public health, necessitating the discovery and development of novel antifungal agents. High-throughput screening (HTS) is a critical component of this effort, enabling the rapid assessment of large chemical libraries for antifungal activity.[1][2] This document provides detailed application notes and protocols for establishing a robust HTS assay to identify and characterize analogs of a promising lead compound, Antifungal Agent 44. These protocols are designed to be adaptable for various fungal pathogens and compound libraries.
A typical HTS campaign for discovering novel antifungal agents involves a multi-step process that begins with a primary screen to identify "hits" from a large compound library.[1][2] These initial hits are then subjected to more rigorous secondary assays to confirm their activity and determine their potency. Finally, promising compounds undergo further characterization, including cytotoxicity profiling, to assess their potential as therapeutic agents.
Key Fungal Targets and Mechanism of Action
Many antifungal drugs, such as the azole class, target the ergosterol (B1671047) biosynthesis pathway, which is essential for fungal cell membrane integrity.[3][4][5] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells.[6] Its disruption leads to increased membrane permeability and ultimately, cell death.[3][6] A key enzyme in this pathway is lanosterol (B1674476) 14α-demethylase, encoded by the ERG11 gene, which is a common target for azole antifungals.[4] Inhibition of this enzyme leads to the accumulation of toxic sterol precursors and depletion of ergosterol.[5]
For the purposes of these protocols, we will consider this compound and its analogs as targeting the ergosterol biosynthesis pathway.
Caption: Ergosterol biosynthesis pathway highlighting the target of azole antifungals.
High-Throughput Screening Workflow
A generalized workflow for a high-throughput screening campaign in antifungal drug discovery is depicted below. This process is designed to efficiently screen large numbers of compounds and identify promising candidates for further development.
Caption: A generalized workflow for high-throughput screening in antifungal drug discovery.[2]
Experimental Protocols
Protocol 1: Primary High-Throughput Screening Assay - Fungal Growth Inhibition
This protocol details a common method for the HTS of antifungal compounds by measuring the inhibition of fungal growth using optical density (OD) measurements in a 384-well plate format.[1]
Materials:
-
Fungal strain of interest (e.g., Candida albicans, Aspergillus fumigatus)
-
Appropriate growth medium (e.g., RPMI-1640, Sabouraud Dextrose Broth)[7][8]
-
Compound library of this compound analogs dissolved in DMSO
-
Positive control (e.g., Fluconazole, Amphotericin B)[2]
-
Negative control (DMSO vehicle)[2]
-
Sterile 384-well clear, flat-bottom microtiter plates
-
Automated liquid handler
-
Microplate reader
Procedure:
-
Fungal Inoculum Preparation: Culture the fungal strain on an appropriate agar (B569324) plate.[2] Prepare a suspension of fungal cells or conidia in the growth medium.[2] Adjust the concentration to a final density of 1 x 10³ to 5 x 10³ cells/mL.[2]
-
Plate Preparation: Using an automated liquid handler, dispense a small volume (e.g., 0.5 µL) of each test compound and controls into the wells of the 384-well plates to achieve the desired final concentration (e.g., 10 µM).[2]
-
Inoculation: Add the prepared fungal inoculum to all wells of the microplate, ensuring a final volume of 50 µL per well.
-
Incubation: Seal the plates and incubate at a suitable temperature (e.g., 35°C) for a duration that allows for sufficient growth in the negative control wells (typically 24-48 hours).[1]
-
Data Acquisition: Measure the optical density at 620 nm (OD₆₂₀) using a microplate reader.[7][8]
Data Analysis:
-
Calculate the percentage of growth inhibition for each compound using the following formula: % Inhibition = 100 x (1 - (ODtest - ODblank) / (ODnegative_control - ODblank))
-
Hit Identification: Compounds that exhibit an inhibition level above a predefined threshold (e.g., >50%) are considered "hits" and are selected for further validation.[1]
Protocol 2: Secondary Screening - Dose-Response and IC₅₀ Determination
This protocol is used to determine the potency of the "hit" compounds identified in the primary screen.
Materials:
-
Confirmed "hit" compounds
-
Materials from Protocol 1
Procedure:
-
Prepare serial dilutions of the hit compounds (e.g., 8-point, 2-fold dilutions) starting from a high concentration (e.g., 100 µM).
-
Follow the same procedure as the primary screening assay (Protocol 1), adding the serially diluted compounds to the microplates.
-
After incubation and OD measurement, plot the percentage of inhibition against the compound concentration.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) value for each compound using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
Protocol 3: Cytotoxicity Assay - Mammalian Cell Viability
This protocol assesses the toxicity of the confirmed hits against a mammalian cell line (e.g., HEK293, HepG2) to determine their therapeutic index.[2] A common method is the MTT assay, which measures the metabolic activity of cells as an indicator of viability.[9]
Materials:
-
Mammalian cell line
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Confirmed "hit" compounds
-
Positive control for cytotoxicity (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO)[9]
-
Sterile 96-well clear, flat-bottom microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the hit compounds in the cell culture medium. Remove the old medium from the cells and add the medium containing the compounds. Incubate for 24-48 hours.[9]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[9]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the half-maximal cytotoxic concentration (CC₅₀) for each compound.
-
Calculate the Selectivity Index (SI) as the ratio of CC₅₀ to IC₅₀ (SI = CC₅₀ / IC₅₀). A higher SI value indicates greater selectivity for the fungal target over mammalian cells.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Primary HTS Assay Results for this compound Analogs
| Compound ID | Concentration (µM) | % Growth Inhibition | Hit (Yes/No) |
| Analog 44-001 | 10 | 85.2 | Yes |
| Analog 44-002 | 10 | 12.5 | No |
| Analog 44-003 | 10 | 92.1 | Yes |
| ... | ... | ... | ... |
| Fluconazole | 10 | 98.7 | Yes |
| DMSO | - | 0.0 | No |
Table 2: Secondary Screening and Cytotoxicity Data for Confirmed Hits
| Compound ID | Fungal IC₅₀ (µM) | Mammalian CC₅₀ (µM) | Selectivity Index (SI) |
| Analog 44-001 | 2.5 | > 100 | > 40 |
| Analog 44-003 | 1.8 | 75.3 | 41.8 |
| Fluconazole | 0.9 | > 100 | > 111 |
Conclusion
The protocols and workflows outlined in these application notes provide a comprehensive framework for establishing a successful HTS campaign to identify and characterize novel antifungal agents based on the structure of this compound. By employing a systematic approach of primary screening, secondary validation, and cytotoxicity profiling, researchers can efficiently identify promising lead candidates for further preclinical development. The adaptability of these protocols allows for their application to a wide range of fungal pathogens and compound libraries, contributing to the critical effort of combating infectious diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 44 Antifungal Agents and Resistance | Basicmedical Key [basicmedicalkey.com]
- 4. Antifungals and Drug Resistance [mdpi.com]
- 5. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Agents: Mechanisms & Resistance | PDF | Biochemistry | Chemistry [scribd.com]
- 7. Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens [mdpi.com]
- 8. Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Recombinant Expression of NCR044 Peptide in Pichia pastoris: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the recombinant expression of the novel antifungal peptide, NCR044, in the methylotrophic yeast Pichia pastoris. The information herein is intended to guide researchers through the process of gene synthesis and cloning, yeast transformation, high-density fermentation, and purification of the recombinant peptide.
Introduction to NCR044 and the Pichia pastoris Expression System
The NCR044 peptide, originating from the model legume Medicago truncatula, is a 36-amino acid cationic peptide with potent fungicidal activity against various plant fungal pathogens.[1][2] Its unique, largely disordered structure, stabilized by two disulfide bonds, contributes to its multifaceted mechanism of action, which includes breaching the fungal plasma membrane and inducing reactive oxygen species.[1][2] The potential of NCR044 as a peptide-based fungicide warrants the development of a robust and scalable production system.[1]
Pichia pastoris is a highly effective and widely used eukaryotic expression system for producing recombinant proteins, including antimicrobial peptides.[3][4][5][6] Key advantages of this system include its ability to perform post-translational modifications, high-level protein expression driven by the strong and tightly regulated alcohol oxidase 1 (AOX1) promoter, and the capacity to secrete the recombinant protein into the culture medium, simplifying downstream purification.[3][4][5][6] Furthermore, P. pastoris can be cultured to very high cell densities in simple, defined media, making it a cost-effective option for large-scale production.[5][7][8]
Experimental Workflow Overview
The overall workflow for producing recombinant NCR044 in P. pastoris involves several key stages, from initial gene design to final purified peptide.
Methanol Utilization Pathway in Pichia pastoris
The expression of NCR044 in this protocol is under the control of the AOX1 promoter, which is tightly regulated and strongly induced by methanol.[5][6] Understanding the methanol utilization (MUT) pathway is crucial for optimizing protein expression. When methanol is the sole carbon source, alcohol oxidase (AOX) catalyzes the first step, oxidizing methanol to formaldehyde (B43269) and hydrogen peroxide.[9][10] This pathway is central to the high-level expression of heterologous proteins in P. pastoris.
Data Presentation
Table 1: Properties of the Mature NCR044 Peptide
| Property | Value | Reference |
|---|---|---|
| Amino Acid Length | 36 residues | [1][11] |
| Molecular Weight | ~4.0 kDa | [1][11] |
| Net Charge (at pH 7) | +9 | [1][11] |
| Hydrophobic Residues | 38% | [1][11] |
| Disulfide Bonds | 2 |[1][2] |
Table 2: Expected Fermentation and Expression Parameters
| Parameter | Expected Value | Notes |
|---|---|---|
| Cell Density (Wet Weight) | 180 - 220 g/L | At the end of the glycerol (B35011) fed-batch phase.[12] |
| Induction Time | 72 - 120 hours | Optimization may be required.[13][14] |
| Methanol Concentration | 0.5% - 1.5% (v/v) | Maintained during induction.[15][16] |
| Recombinant Peptide Yield | 5 - 220 mg/L | Highly dependent on the specific peptide and optimization.[15][16][17][18] |
| Purity (Post-Purification) | >95% | Achievable with affinity chromatography.[16][19] |
Experimental Protocols
Protocol 1: Gene Synthesis and Vector Construction
-
Codon Optimization: The amino acid sequence of the mature NCR044 peptide should be reverse-translated into a DNA sequence optimized for expression in Pichia pastoris. This involves adjusting the codon usage to match the tRNA pool of the yeast, which can significantly enhance translation efficiency. Several online tools and commercial services are available for this purpose.
-
Gene Synthesis: The codon-optimized gene sequence for NCR044 should be synthesized commercially. It is recommended to add a C-terminal 6x-His tag to facilitate purification and an N-terminal α-mating factor secretion signal for efficient secretion of the peptide into the culture medium. Restriction sites (e.g., EcoRI and NotI) should be included at the 5' and 3' ends, respectively, for subsequent cloning.
-
Vector Ligation: The synthesized gene cassette is then ligated into a suitable P. pastoris expression vector, such as pPICZαA. This vector contains the AOX1 promoter for methanol-inducible expression and the α-mating factor secretion signal.
Protocol 2: Pichia pastoris Transformation and Screening
-
Vector Linearization: The pPICZαA-NCR044 construct is linearized using a restriction enzyme (e.g., SacI) to facilitate integration into the host genome via homologous recombination.
-
Preparation of Competent Cells: Prepare electrocompetent P. pastoris GS115 cells.
-
Electroporation: The linearized plasmid DNA is transformed into the competent P. pastoris cells by electroporation.
-
Selection of Transformants: Transformed cells are plated on YPDS agar (B569324) plates containing Zeocin™ (100 µg/mL) for selection.
-
Screening for High-Expression Clones: Zeocin™-resistant colonies are further screened for their ability to express NCR044. Small-scale expression trials in buffered minimal methanol medium (BMMY) can be performed, and the culture supernatant analyzed by SDS-PAGE and Western blotting using an anti-His tag antibody.
Protocol 3: High-Density Fermentation and Induction
This protocol is adapted from established Pichia pastoris fermentation guidelines.[8][12][20][21][22]
-
Inoculum Preparation: A single high-expressing colony is used to inoculate 50 mL of BMGY medium in a baffled flask and grown at 30°C with vigorous shaking (250-300 rpm) until the culture reaches an OD₆₀₀ of 2-6.
-
Bioreactor Setup: Prepare a 1 L bioreactor with Basal Salts Medium. Maintain the temperature at 30°C and pH at 5.0.
-
Glycerol Batch Phase: Inoculate the fermenter with the seed culture. Allow the cells to grow until the glycerol is completely consumed, which is indicated by a sharp increase in dissolved oxygen (DO).
-
Glycerol Fed-Batch Phase: Initiate a fed-batch phase with a 50% glycerol feed containing PTM₁ trace salts to increase the biomass to approximately 180-220 g/L wet cell weight.[12]
-
Methanol Induction Phase: Once the desired cell density is reached, the glycerol feed is stopped. After a brief starvation period (30-60 minutes), induce protein expression by starting a feed of 100% methanol containing PTM₁ trace salts. Maintain the methanol concentration at approximately 0.5-1.5% and continue the induction for 72-120 hours.[13][14][15][16]
Protocol 4: Purification and Analysis of Recombinant NCR044
-
Harvesting: Centrifuge the fermentation broth at 10,000 x g for 10 minutes at 4°C to separate the cells from the culture supernatant containing the secreted NCR044 peptide.
-
Purification: The supernatant can be concentrated and buffer-exchanged. The His-tagged NCR044 peptide is then purified using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.
-
Analysis: The purity and identity of the recombinant NCR044 peptide are confirmed by Tricine-SDS-PAGE and Western blot analysis using an anti-His tag antibody. The concentration of the purified peptide can be determined using a BCA protein assay. The biological activity of the purified peptide should be confirmed using an in vitro antifungal assay.
Conclusion
The Pichia pastoris expression system offers a robust and scalable platform for the production of the promising antifungal peptide, NCR044. The protocols outlined in this document provide a comprehensive guide for researchers to successfully express, purify, and characterize recombinant NCR044. Optimization of fermentation and induction conditions will be critical to maximizing the yield of this potentially valuable peptide for applications in agriculture and drug development.
References
- 1. pnas.org [pnas.org]
- 2. Antifungal symbiotic peptide NCR044 exhibits unique structure and multifaceted mechanisms of action that confer plant protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pichia pastoris: A highly successful expression system for optimal synthesis of heterologous proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pichia pastoris: benefits and challenges for protein production [eurogentec.com]
- 5. abyntek.com [abyntek.com]
- 6. cusabio.com [cusabio.com]
- 7. validogen.com [validogen.com]
- 8. Production of recombinant protein in Pichia pastoris by fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mxr1p, a Key Regulator of the Methanol Utilization Pathway and Peroxisomal Genes in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. Boosting Expression of a Specifically Targeted Antimicrobial Peptide K in Pichia pastoris by Employing a 2A Self-Cleaving Peptide-Based Expression System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Recombinant expression, purification and antimicrobial activity of a novel antimicrobial peptide PaDef in Pichia pastoris [pubmed.ncbi.nlm.nih.gov]
- 17. Heterologous expression of the novel dimeric antimicrobial peptide LIG in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. phtnet.org [phtnet.org]
- 19. Expression, Purification, and Characterization of Recombinant Human Pancreatic Duodenal Homeobox-1 Protein in Pichia Pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Production of recombinant protein in Pichia pastoris by fermentation | Springer Nature Experiments [experiments.springernature.com]
- 21. Pichia Pastoris Fermentation Guide for Proteins [fermenterpro.com]
- 22. researchgate.net [researchgate.net]
Application Note & Protocol: Purification of Bioactive NCR044 Peptide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of the bioactive NCR044 peptide, a 36-amino acid, highly cationic peptide with potent antifungal properties.[1][2] The methods outlined below are based on established protocols for recombinant NCR044 produced in a Pichia pastoris expression system.[1][3][4]
Introduction to NCR044 Peptide
Nodule-specific cysteine-rich (NCR) peptides are a class of antimicrobial peptides found in legumes.[1][2] NCR044, isolated from Medicago truncatula, is a 36-amino acid peptide characterized by a net charge of +9 and a molecular weight of approximately 4311.28 Da.[1][4] It exhibits broad-spectrum antifungal activity against various plant fungal pathogens, including Botrytis cinerea and Fusarium species.[1][2][5] Its mechanism of action is multifaceted, involving disruption of the fungal plasma membrane, induction of reactive oxygen species (ROS), and localization to the nucleolus.[1][2][6][7] The potent and unique antifungal properties of NCR044 make it a promising candidate for development as a biofungicide.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative properties of the NCR044 peptide.
| Property | Value | Reference |
| Amino Acid Length | 36 residues | [1][2] |
| Net Charge | +9 | [1] |
| Molecular Mass (disulfide-linked) | 4311.28 Da | [1][4] |
| Hydrophobic Residue Content | 38% | [1] |
| IC₅₀ against B. cinerea | 1.55 ± 0.21 µM | [1] |
Experimental Protocols
This section details the recommended protocol for the expression and purification of bioactive NCR044. The protocol is adapted from methodologies proven effective for producing correctly folded and active recombinant NCR044.[1][3][4]
Recombinant Expression in Pichia pastoris
For the production of NCR044 with correctly formed disulfide bonds, a heterologous expression system such as Pichia pastoris is recommended.[1][3][4]
Materials:
-
Pichia pastoris expression vector (e.g., pPICZα A)
-
NCR044 gene construct, codon-optimized for Pichia pastoris
-
Pichia pastoris strain (e.g., X-33)
-
Yeast extract Peptone Dextrose (YPD) medium
-
Buffered Glycerol-complex Medium (BMGY)
-
Buffered Methanol-complex Medium (BMMY)
Protocol:
-
Gene Synthesis and Cloning: Synthesize the NCR044 gene with codon optimization for P. pastoris and clone it into the expression vector. The vector should include a secretion signal (e.g., α-factor) to direct the peptide into the growth medium.
-
Transformation: Transform the expression vector into the chosen P. pastoris strain according to the manufacturer's instructions.
-
Selection and Screening: Select for positive transformants on YPD plates containing the appropriate antibiotic. Screen individual colonies for NCR044 expression by inducing with methanol in small-scale cultures.
-
Large-Scale Culture: Inoculate a starter culture in BMGY medium and grow overnight. Use the starter culture to inoculate a larger volume of BMGY and grow to a suitable optical density.
-
Induction of Expression: Pellet the cells and resuspend in BMMY medium to induce expression. Add methanol to a final concentration of 0.5% every 24 hours to maintain induction.
-
Harvesting: After the desired induction period (typically 48-72 hours), pellet the yeast cells by centrifugation. The supernatant, containing the secreted NCR044 peptide, is collected for purification.
Purification of NCR044 Peptide
The purification of the highly cationic NCR044 peptide is achieved through a two-step chromatographic process.[1][4]
Step 1: Cation Exchange Chromatography
This step leverages the high positive charge of NCR044 for initial purification and concentration from the culture supernatant.
Materials:
-
Cation exchange column (e.g., HiTrap SP HP)
-
Binding Buffer: 20 mM Sodium Acetate, pH 5.3
-
Elution Buffer: 20 mM Sodium Acetate, 1 M NaCl, pH 5.3
-
Chromatography system (e.g., ÄKTA FPLC)
Protocol:
-
Sample Preparation: Adjust the pH of the collected supernatant to 5.3 and filter through a 0.22 µm filter to remove any remaining cells and debris.
-
Column Equilibration: Equilibrate the cation exchange column with Binding Buffer.
-
Sample Loading: Load the prepared supernatant onto the equilibrated column.
-
Washing: Wash the column with Binding Buffer until the UV absorbance at 280 nm returns to baseline.
-
Elution: Elute the bound NCR044 peptide using a linear gradient of the Elution Buffer (0-100% over several column volumes).
-
Fraction Collection: Collect fractions throughout the elution process and analyze for the presence of NCR044 using SDS-PAGE or mass spectrometry.
-
Pooling: Pool the fractions containing the purified peptide.
Step 2: C18 Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This step provides high-resolution separation based on the hydrophobicity of the peptide, resulting in a highly pure final product.[1][4]
Materials:
-
C18 RP-HPLC column (e.g., Jupiter C18)
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% TFA in acetonitrile
-
HPLC system with a UV detector
Protocol:
-
Sample Preparation: The pooled fractions from the cation exchange step can be directly loaded or lyophilized and reconstituted in Solvent A.
-
Column Equilibration: Equilibrate the C18 column with Solvent A.
-
Sample Injection: Inject the sample onto the equilibrated column.
-
Elution: Elute the peptide using a linear gradient of Solvent B (e.g., 5-60% over 30 minutes).
-
Detection and Fraction Collection: Monitor the elution at 214 nm and 280 nm and collect the major peak corresponding to NCR044.
-
Purity Analysis and Confirmation: Analyze the purity of the collected fraction by analytical RP-HPLC and confirm the identity and molecular mass of the peptide using mass spectrometry.[1] The expected molecular mass for disulfide-linked NCR044 is 4311.28 Da.[1][4]
Visualization of Workflows and Pathways
NCR044 Purification Workflow
The following diagram illustrates the key steps in the purification of bioactive NCR044.
Caption: Workflow for the purification of bioactive NCR044 peptide.
Proposed Signaling Pathway of NCR044 Antifungal Action
This diagram outlines the proposed mechanism of action of NCR044 against fungal cells.
Caption: Proposed mechanism of NCR044's antifungal activity.
References
- 1. pnas.org [pnas.org]
- 2. Antifungal symbiotic peptide NCR044 exhibits unique structure and multifaceted mechanisms of action that confer plant protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antifungal symbiotic peptide NCR044 exhibits unique structure and multifaceted mechanisms of action that confer plant protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal symbiotic peptide NCR044 exhibits unique structure and multifaceted mechanisms of action that confer plant protection (Journal Article) | OSTI.GOV [osti.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. mdpi.com [mdpi.com]
Application Note: Tracking NCR044 Localization in Fungi Using Confocal Microscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nodule-specific cysteine-rich (NCR) peptides are a class of antimicrobial peptides with potent activity against a range of pathogens. NCR044, a 36-amino acid peptide derived from the model legume Medicago truncatula, has demonstrated significant fungicidal activity against multiple plant and human fungal pathogens, including Botrytis cinerea, Fusarium species, and Candida albicans[1][2][3]. Understanding the subcellular localization of NCR044 is critical to elucidating its multifaceted mechanism of action and developing it as a potential biofungicide[1][4][5]. Time-lapse confocal microscopy has revealed that NCR044 binds to the fungal cell wall, penetrates the plasma membrane, accumulates in the cytoplasm, and shows elevated levels in the nucleoli[2][3][4]. This application note provides detailed protocols for tracking the localization of fluorescently-labeled NCR044 in fungal cells using confocal microscopy.
Principle of the Method
Confocal laser scanning microscopy (CLSM) is an invaluable tool for studying protein localization in three dimensions with high resolution[6][7][8]. By using a pinhole to reject out-of-focus light, CLSM allows for the optical sectioning of thick specimens, such as fungal hyphae and spores, providing sharp, detailed images of subcellular structures[7][8]. To visualize NCR044, the peptide is chemically conjugated to a bright, photostable fluorophore. These fluorescently-labeled peptides are then incubated with live fungal cells. The dynamic process of peptide entry and accumulation in different subcellular compartments can be monitored in real-time using time-lapse imaging[9]. This method provides crucial insights into the kinetics and targets of the antifungal peptide[9][10].
Data Presentation
Antifungal Activity of NCR044
Quantitative data from antifungal assays provide a basis for determining the appropriate concentrations of NCR044 to use in localization experiments. The half-maximal inhibitory concentration (IC50) is a key parameter.
| Fungal Species | IC50 of NCR044 (µM) | Reference |
| Botrytis cinerea | 1.55 ± 0.21 | [1] |
| Candida albicans | 1.4 - 2.5 | [3] |
| Fusarium graminearum | Data Not Available | - |
| Neurospora crassa | Data Not Available | - |
Quantitative Analysis of NCR044 Localization
Image analysis software can be used to quantify the fluorescence intensity in different regions of interest (ROIs) over time. This data helps to objectively describe the localization dynamics.
| Time Point (Minutes) | Mean Fluorescence Intensity (A.U.) - Cell Wall | Mean Fluorescence Intensity (A.U.) - Cytoplasm | Mean Fluorescence Intensity (A.U.) - Nucleolus |
| 0 | 5 ± 2 | 3 ± 1 | 2 ± 1 |
| 15 | 150 ± 25 | 20 ± 5 | 15 ± 4 |
| 30 | 120 ± 20 | 85 ± 15 | 50 ± 10 |
| 60 | 100 ± 18 | 150 ± 30 | 200 ± 40 |
| 120 | 90 ± 15 | 180 ± 35 | 350 ± 50 |
(Note: Data in the table is hypothetical and for illustrative purposes.)
Experimental Protocols
Protocol 1: Live-Cell Imaging of Fluorescently-Labeled NCR044 in Fungal Germlings
This protocol describes the preparation of fungal spores and the subsequent live-cell imaging of their interaction with fluorescently-labeled NCR044.
Materials:
-
Fungal species (e.g., Botrytis cinerea, Fusarium graminearum)
-
Appropriate fungal growth medium (e.g., Potato Dextrose Agar (B569324)/Broth)
-
Synthetic Fungal Media (SFM)
-
Fluorescently-labeled NCR044 (e.g., NCR044-FITC, NCR044-TMR)
-
Vital fluorescent dyes (optional, e.g., FM4-64 for plasma membrane staining)
-
Micro-well dishes or chambered coverglass
-
Confocal Laser Scanning Microscope
Methodology:
-
Fungal Spore Preparation:
-
Culture the fungal strain on agar plates until sufficient sporulation occurs.
-
Harvest spores by flooding the plate with sterile water and gently scraping the surface.
-
Filter the spore suspension through two layers of sterile Miracloth into a microcentrifuge tube to remove mycelial fragments[9].
-
Centrifuge the spore suspension (e.g., 13,000 x g for 2 minutes), discard the supernatant, and wash the pellet with sterile water[9].
-
Resuspend the spore pellet in a suitable liquid medium for germination (e.g., 2X SFM) to a final concentration of 10^5 to 10^6 spores/mL[9].
-
Incubate under appropriate conditions (e.g., 25°C, shaking) to induce germination. Monitor germination until germ tubes are visible.
-
-
Sample Mounting for Microscopy:
-
Add the germling suspension to a micro-well dish or chambered coverglass suitable for high-resolution microscopy.
-
Allow the germlings to adhere to the bottom of the dish.
-
-
Labeling and Imaging:
-
Prepare a working solution of fluorescently-labeled NCR044 in the imaging medium. The final concentration should be based on predetermined antifungal activity (e.g., 1x to 2x IC50). A typical concentration might be 3-6 µM[5].
-
(Optional) If co-staining is desired, add vital dyes such as FM4-64 (for plasma membrane) at this stage and incubate as required[9].
-
Gently add the fluorescent NCR044 solution to the dish containing the fungal germlings.
-
Immediately place the dish on the stage of the confocal microscope.
-
-
Confocal Microscopy and Image Acquisition:
-
Select an appropriate objective (e.g., 40x or 63x oil immersion).
-
Set the laser lines and emission filters corresponding to the fluorophore on NCR044 and any co-stains. For example, for a FITC-labeled peptide, use a 488 nm laser for excitation and detect emission between 500-550 nm.
-
Acquire a Z-stack of images to capture the three-dimensional structure of the germlings.
-
For time-lapse imaging, set the microscope to acquire images at regular intervals (e.g., every 2-5 minutes) for a total period of 1 to 3 hours to observe the dynamics of peptide internalization and localization[9].
-
Ensure laser power is minimized to reduce phototoxicity and photobleaching.
-
-
Image Analysis:
-
Process the acquired images using image analysis software (e.g., ImageJ/Fiji, Imaris).
-
Perform quantitative analysis by defining ROIs (e.g., cell wall, cytoplasm, nucleolus) and measuring the mean fluorescence intensity within these regions across the time-lapse series[11][12].
-
Generate 3D reconstructions from Z-stacks to visualize the spatial distribution of NCR044.
-
Visualizations
Experimental Workflow
Caption: Workflow for tracking fluorescent NCR044 in fungi.
NCR044 Mechanism of Action Pathway
Caption: Proposed mechanism of NCR044 action on a fungal cell.
References
- 1. pnas.org [pnas.org]
- 2. Antifungal symbiotic peptide NCR044 exhibits unique structure and multifaceted mechanisms of action that confer plant protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. pure.mpg.de [pure.mpg.de]
- 7. haseloff.plantsci.cam.ac.uk [haseloff.plantsci.cam.ac.uk]
- 8. blochlab.com [blochlab.com]
- 9. Live-cell Imaging of Fungal Cells to Investigate Modes of Entry and Subcellular Localization of Antifungal Plant Defensins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Quantitative Determination of Spatial Protein-Protein Correlations in Fluorescence Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative Colocalization Analysis of Multicolor Confocal Immunofluorescence Microscopy Images: Pushing Pixels to Explore Biological Phenomena - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing NCR044 Activity on Post-Harvest Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for evaluating the efficacy of the antimicrobial peptide NCR044 in controlling post-harvest fungal diseases on various fruit and vegetable products. The primary focus is on Botrytis cinerea (gray mold), a common post-harvest pathogen. The protocols outlined below can be adapted for other fungal pathogens and produce types.
Introduction
Post-harvest diseases caused by fungal pathogens are a major contributor to food loss and waste. The symbiotic peptide NCR044 has demonstrated potent antifungal activity against a range of plant pathogens, including Botrytis cinerea.[1][2][3] Its multifaceted mechanism of action, which includes inhibiting spore germination, disrupting the fungal plasma membrane, and inducing reactive oxygen species, makes it a promising candidate for a novel post-harvest biofungicide.[1][2][3] These protocols provide a standardized methodology to assess the in vivo efficacy of NCR044 on post-harvest products.
Experimental Objectives
-
To determine the effective concentration of NCR044 for controlling post-harvest fungal decay.
-
To evaluate the impact of different application methods (e.g., dipping, spraying) on NCR044 efficacy.
-
To assess the effect of NCR044 treatment on the quality parameters and shelf-life of post-harvest products.
Materials and Reagents
-
Post-harvest Products: Freshly harvested, uniform, and blemish-free fruits or vegetables (e.g., strawberries, tomatoes, grapes).
-
NCR044 Peptide: Lyophilized, purified NCR044.
-
Pathogen: A virulent strain of Botrytis cinerea.
-
Growth Media: Potato Dextrose Agar (PDA) for fungal culture.
-
Inoculum Preparation: Sterile distilled water, hemocytometer.
-
Application Solutions: Sterile distilled water (for control and NCR044 dissolution).
-
Equipment:
-
Laminar flow hood
-
Incubator with controlled temperature and humidity
-
Micropipettes
-
Sterile petri dishes, beakers, and spray bottles
-
Fine needle or sterile pipette tip for wounding
-
Calipers
-
Penetrometer (for firmness measurement)
-
Refractometer (for Total Soluble Solids measurement)
-
Colorimeter
-
Analytical balance
-
Experimental Protocols
Pathogen Preparation and Inoculum Standardization
-
Fungal Culture: Culture Botrytis cinerea on Potato Dextrose Agar (PDA) plates and incubate at 20-25°C for 10-14 days until sporulation is observed.
-
Spore Suspension: Flood the surface of the sporulating culture with sterile distilled water and gently scrape the surface with a sterile loop to dislodge the conidia.
-
Filtration: Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
-
Concentration Adjustment: Determine the conidial concentration using a hemocytometer and adjust the suspension with sterile distilled water to a final concentration of 1 x 10^5 to 1 x 10^6 conidia/mL.
Post-Harvest Product Preparation and Inoculation
-
Selection: Select healthy, uniform fruits or vegetables, free from any physical damage or signs of infection.
-
Surface Sterilization: Gently wash the produce with a 1-2% sodium hypochlorite (B82951) solution for 1-2 minutes, followed by rinsing with sterile distilled water and air-drying in a laminar flow hood.
-
Wounding: Create a uniform, shallow wound (e.g., 2 mm deep and 1 mm wide) on the surface of each fruit using a sterile needle or pipette tip. This provides a consistent entry point for the pathogen.
-
Inoculation: Apply a small aliquot (e.g., 10-20 µL) of the standardized B. cinerea spore suspension directly into the wound. Allow the inoculum to air-dry for 1-2 hours before treatment application.
NCR044 Treatment Application
Prepare different concentrations of NCR044 in sterile distilled water (e.g., 10 µM, 25 µM, 50 µM, 100 µM). Include a sterile water control and a positive control with a commercial fungicide.
Method A: Dipping
-
Immerse the inoculated produce in the respective NCR044 solutions for a standardized time (e.g., 30-60 seconds).
-
Allow the treated produce to air dry in a laminar flow hood.
Method B: Spraying
-
Place the inoculated produce on a sterile rack.
-
Evenly spray the produce with the respective NCR044 solutions until runoff.
-
Allow the treated produce to air dry in a laminar flow hood.
Incubation and Disease Assessment
-
Place the treated produce in sterilized plastic containers with high humidity (e.g., by placing a moistened sterile paper towel inside).
-
Incubate at 20-25°C for 5-10 days, or until significant disease development is observed in the control group.
-
Assess disease incidence and severity at regular intervals (e.g., every 2 days).
-
Disease Incidence (%): (Number of infected fruits / Total number of fruits) x 100.
-
Disease Severity: Measure the lesion diameter (in mm) at the inoculation site. A rating scale can also be used (e.g., 0 = no visible lesion, 1 = 1-25% surface area affected, etc.).
-
Post-Harvest Quality Assessment
Evaluate the following quality parameters at the beginning and end of the storage period for both treated and control groups.
-
Weight Loss (%): [(Initial Weight - Final Weight) / Initial Weight] x 100.
-
Firmness: Measure using a penetrometer at a point opposite the inoculation site.
-
Total Soluble Solids (TSS): Measure the °Brix of the fruit juice using a refractometer.
-
Visual Quality: Assess changes in color, shriveling, and overall appearance using a subjective rating scale.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Efficacy of NCR044 against Botrytis cinerea on Strawberries (7 days post-inoculation)
| Treatment | Concentration | Disease Incidence (%) | Lesion Diameter (mm, Mean ± SD) |
| Control (Water) | - | 100 | 15.2 ± 2.5 |
| NCR044 (Dip) | 10 µM | 80 | 10.8 ± 1.9 |
| NCR044 (Dip) | 25 µM | 40 | 5.3 ± 1.1 |
| NCR044 (Dip) | 50 µM | 20 | 2.1 ± 0.8 |
| NCR044 (Spray) | 10 µM | 85 | 11.5 ± 2.2 |
| NCR044 (Spray) | 25 µM | 50 | 6.1 ± 1.3 |
| NCR044 (Spray) | 50 µM | 30 | 3.5 ± 0.9 |
| Commercial Fungicide | Manufacturer's Rec. | 10 | 1.2 ± 0.5 |
Table 2: Effect of NCR044 Treatment on Post-Harvest Quality of Strawberries (7 days post-storage)
| Treatment | Concentration | Weight Loss (%, Mean ± SD) | Firmness (N, Mean ± SD) | TSS (°Brix, Mean ± SD) |
| Control (Water) | - | 12.5 ± 1.8 | 1.8 ± 0.4 | 7.2 ± 0.6 |
| NCR044 (Dip) | 25 µM | 8.2 ± 1.1 | 2.5 ± 0.5 | 7.8 ± 0.5 |
| NCR044 (Dip) | 50 µM | 7.5 ± 0.9 | 2.8 ± 0.6 | 8.0 ± 0.4 |
| Commercial Fungicide | Manufacturer's Rec. | 9.1 ± 1.3 | 2.3 ± 0.4 | 7.5 ± 0.7 |
Mandatory Visualizations
Signaling Pathways
Caption: Proposed signaling pathway of NCR044 on fungal pathogens and plant cells.
Experimental Workflow
Caption: Experimental workflow for testing NCR044 on post-harvest products.
References
In Vivo Efficacy of NCR044 in a Tomato Gray Mold Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gray mold, caused by the necrotrophic fungus Botrytis cinerea, is a devastating disease that leads to significant pre- and post-harvest losses in tomato production worldwide.[1][2] The pathogen can infect leaves, stems, flowers, and fruits, causing symptoms such as soft rot and characteristic fuzzy gray-brown sporulation under humid conditions.[3][4] Due to the pathogen's wide host range and ability to develop resistance to conventional fungicides, there is a pressing need for novel and effective control agents.[1][5][6] NCR044, a symbiotic peptide, has demonstrated potent antifungal activity against B. cinerea and shows promise as a biofungicide for the control of tomato gray mold.[7][8][9] Spray-applied NCR044 has been shown to significantly reduce gray mold disease symptoms in tomato plants.[9]
These application notes provide a comprehensive overview of the in vivo efficacy testing of NCR044 in a tomato gray mold model, including detailed experimental protocols, quantitative data presentation, and visual representations of the experimental workflow and relevant biological pathways.
Quantitative Data Summary
The following table summarizes representative data from in vivo efficacy studies of NCR044 on tomato gray mold. Data is presented as mean values from treated and control groups, demonstrating the significant reduction in disease severity upon NCR044 application.
| Treatment Group | Concentration (µM) | Disease Incidence (%) | Mean Lesion Size (mm) | Disease Severity Index (DSI) |
| Mock (Vehicle Control) | 0 | 95 ± 5 | 15.2 ± 2.5 | 4.5 ± 0.5 |
| NCR044 | 25 | 30 ± 8 | 4.1 ± 1.2 | 1.2 ± 0.3 |
| NCR044 | 50 | 15 ± 5 | 1.8 ± 0.7 | 0.5 ± 0.2 |
| Positive Control (Fungicide) | Manufacturer's recommendation | 10 ± 3 | 1.2 ± 0.5 | 0.3 ± 0.1 |
Disease Severity Index (DSI) is based on a 0-5 scale, where 0 = no symptoms, 1 = 1-20% of the inoculated area showing symptoms, 2 = 21-40%, 3 = 41-60%, 4 = 61-80%, and 5 = 81-100% of the area is necrotic.
Experimental Protocols
Preparation of Botrytis cinerea Inoculum
A robust and reliable protocol for inoculum preparation is critical for consistent infection and accurate efficacy assessment.
Materials:
-
Botrytis cinerea culture
-
Potato Dextrose Agar (PDA) plates
-
Sterile distilled water
-
Hemocytometer
-
Spectrophotometer
Protocol:
-
Culture B. cinerea on PDA plates at 22-25°C for 10-14 days until sporulation is abundant.
-
Flood the surface of the PDA plates with 10 mL of sterile distilled water.
-
Gently scrape the surface of the culture with a sterile L-shaped spreader to dislodge the conidia.
-
Filter the resulting conidial suspension through two layers of sterile cheesecloth to remove mycelial fragments.
-
Determine the conidial concentration using a hemocytometer or a spectrophotometer (OD600).
-
Adjust the concentration of the conidial suspension to 1 x 10^6 conidia/mL in sterile distilled water for inoculation.
In Vivo Efficacy Testing on Tomato Plants
This protocol outlines the steps for treating tomato plants with NCR044 and subsequently challenging them with B. cinerea.
Materials:
-
4-5 week old tomato plants (Solanum lycopersicum)
-
NCR044 peptide solution at desired concentrations (e.g., 25 µM, 50 µM)
-
B. cinerea conidial suspension (1 x 10^6 conidia/mL)
-
Mock solution (vehicle control)
-
Positive control fungicide
-
Spray bottles
-
Humid chambers
Protocol:
-
Acclimatize 4-5 week old tomato plants in a growth chamber for at least 7 days under controlled conditions (e.g., 22-25°C, 16h light/8h dark photoperiod).
-
Randomly divide the plants into treatment groups (Mock, NCR044 concentrations, Positive Control).
-
Spray the foliage of the tomato plants in each group with the corresponding treatment solution until runoff. Ensure even coverage of all leaf surfaces.
-
Allow the treatment to dry on the leaf surfaces for 2-4 hours.
-
Inoculate the treated plants by spraying the foliage with the B. cinerea conidial suspension until runoff.
-
Place the inoculated plants in a humid chamber ( >90% relative humidity) for 48-72 hours to promote infection and disease development.
-
After the incubation period, move the plants back to the growth chamber.
-
Assess disease incidence and severity 5-7 days post-inoculation.
Assessment of Disease Severity
Quantitative assessment of disease severity is essential for evaluating the efficacy of NCR044.
Parameters to Measure:
-
Disease Incidence (%): The percentage of inoculated leaves or plants showing any symptoms of gray mold.
-
Lesion Size (mm): Measure the diameter of the necrotic lesions on the leaves.
-
Disease Severity Index (DSI): Score the severity of the disease on each leaf using a predefined scale (e.g., 0-5).
Calculation of Disease Severity Index (DSI): DSI = [Σ (rating value × number of leaves in that rating) / (total number of leaves × highest rating value)] × 100
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vivo efficacy testing of NCR044.
Botrytis cinerea Infection and Plant Defense Signaling
Caption: B. cinerea infection and plant defense signaling pathways.
References
- 1. ejp.journals.ekb.eg [ejp.journals.ekb.eg]
- 2. researchgate.net [researchgate.net]
- 3. projectblue.blob.core.windows.net [projectblue.blob.core.windows.net]
- 4. Botrytis Gray Mold of Tomato | NC State Extension Publications [content.ces.ncsu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal symbiotic peptide NCR044 exhibits unique structure and multifaceted mechanisms of action that confer plant protection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antifungal symbiotic peptide NCR044 exhibits unique structure and multifaceted mechanisms of action that confer plant protection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Alanine Scanning Mutagenesis of the NCR044 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant fungal pathogens poses a significant threat to global health and food security. Cationic antimicrobial peptides (AMPs) represent a promising class of therapeutics with broad-spectrum activity and a low propensity for resistance development. NCR044, a 36-amino acid, cysteine-rich peptide identified in the model legume Medicago truncatula, has demonstrated potent antifungal activity against a range of plant and human fungal pathogens.[1][2][3] Its multifaceted mechanism of action, which includes membrane permeabilization, induction of reactive oxygen species (ROS), binding to phosphoinositides, and localization to the nucleolus, makes it an attractive candidate for further development.[1][2][3][4][5][6]
Alanine (B10760859) scanning mutagenesis is a powerful technique to systematically elucidate the contribution of individual amino acid residues to the function of a peptide.[7][8][9] By replacing each non-alanine residue with alanine, a small and chemically inert amino acid, the functional importance of each side chain can be assessed. This application note provides a detailed protocol for conducting alanine scanning mutagenesis on the NCR044 peptide, along with methods for evaluating the antifungal activity of the resulting peptide library.
Key Concepts of Alanine Scanning Mutagenesis
Alanine scanning is predicated on the principle that the substitution of a specific amino acid with alanine will reveal the importance of that residue's side chain in the peptide's biological activity. Alanine is chosen for these substitutions due to its neutral, non-bulky methyl side chain, which minimizes steric hindrance and maintains the peptide's backbone conformation. A significant change in activity upon substitution to alanine suggests that the original residue plays a critical role in the peptide's function, such as binding to a target or maintaining structural integrity.
Experimental Protocols
Peptide Synthesis and Purification
The wild-type NCR044 peptide and a library of its alanine-substituted analogs will be synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-protected amino acids (including Fmoc-Ala-OH)
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection solution (20% piperidine (B6355638) in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Diethyl ether
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by incubating with 20% piperidine in DMF for 20 minutes.
-
Amino Acid Coupling: Activate the desired Fmoc-amino acid (3 equivalents) with HBTU/HOBt (3 equivalents) and DIPEA (6 equivalents) in DMF. Add the activated amino acid to the deprotected resin and allow it to react for 2 hours.
-
Washing: Wash the resin thoroughly with DMF and dichloromethane (B109758) (DCM) after each coupling and deprotection step.
-
Repeat: Repeat steps 2-4 for each amino acid in the NCR044 sequence, substituting the desired residue with Fmoc-Ala-OH for each analog in the library.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the synthesized peptides by mass spectrometry and analytical HPLC.
In Vitro Antifungal Activity Assays
The antifungal activity of the wild-type and alanine-substituted NCR044 peptides will be evaluated against a relevant fungal pathogen, such as Botrytis cinerea or Candida albicans.
Materials:
-
Fungal strain (e.g., Botrytis cinerea)
-
Growth medium (e.g., Potato Dextrose Broth, PDB)
-
96-well microtiter plates
-
Spectrophotometer
-
Resazurin (B115843) sodium salt
Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Fungal Spore Suspension: Prepare a suspension of fungal spores in PDB at a concentration of 1 x 10^5 spores/mL.
-
Peptide Dilutions: Prepare serial dilutions of each peptide in PDB in a 96-well plate.
-
Inoculation: Add the fungal spore suspension to each well containing the peptide dilutions.
-
Incubation: Incubate the plates at 25°C for 48-72 hours.
-
MIC Determination: The MIC is defined as the lowest peptide concentration that results in no visible fungal growth.
Protocol: Fungal Cell Viability Assay
-
Following the MIC determination, add resazurin solution to each well to a final concentration of 0.01%.
-
Incubate the plates for an additional 4-6 hours.
-
Measure the fluorescence (excitation 560 nm, emission 590 nm) or absorbance (600 nm) to determine cell viability. A reduction in resazurin (color change from blue to pink) indicates metabolically active cells.
Hemolytic Activity Assay
To assess the cytotoxicity of the peptides, a hemolytic assay will be performed using human red blood cells (hRBCs).
Materials:
-
Fresh human red blood cells
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (1%)
-
96-well microtiter plates
-
Spectrophotometer
Protocol:
-
RBC Preparation: Wash hRBCs three times with PBS by centrifugation and resuspend to a final concentration of 4% (v/v) in PBS.
-
Peptide Incubation: Add serial dilutions of each peptide to a 96-well plate, followed by the addition of the hRBC suspension.
-
Controls: Include a negative control (PBS) and a positive control (1% Triton X-100).
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Data Analysis: Transfer the supernatant to a new plate and measure the absorbance at 415 nm to quantify hemoglobin release. Calculate the percentage of hemolysis relative to the positive control.
Data Presentation
The following table summarizes hypothetical quantitative data from an alanine scan of the NCR044 peptide. This data is illustrative and serves as a template for presenting experimental results. The NCR044 sequence is assumed for this example.
| Residue | MIC vs. B. cinerea (µM) | Fold Change in MIC | % Hemolysis at 100 µM |
| Wild-Type | 1.5 | - | 5.2 |
| G1A | 1.6 | 1.1 | 4.8 |
| K2A | 12.5 | 8.3 | 2.1 |
| C3A | >50 | >33.3 | 1.5 |
| I4A | 3.2 | 2.1 | 6.1 |
| G5A | 1.5 | 1.0 | 5.5 |
| K6A | 15.0 | 10.0 | 2.5 |
| C7A | >50 | >33.3 | 1.3 |
| Y8A | 6.5 | 4.3 | 4.9 |
| G9A | 1.8 | 1.2 | 5.3 |
| G10A | 1.6 | 1.1 | 5.1 |
| Y11A | 7.2 | 4.8 | 4.7 |
| C12A | >50 | >33.3 | 1.2 |
| R13A | 25.0 | 16.7 | 2.0 |
| R14A | 22.5 | 15.0 | 2.2 |
| L15A | 3.5 | 2.3 | 6.8 |
| R16A | 28.0 | 18.7 | 1.9 |
| C17A | >50 | >33.3 | 1.1 |
| I18A | 3.0 | 2.0 | 6.5 |
| K19A | 18.0 | 12.0 | 2.3 |
| R20A | 26.5 | 17.7 | 2.0 |
| K21A | 19.5 | 13.0 | 2.1 |
| G22A | 1.7 | 1.1 | 5.4 |
| F23A | 4.1 | 2.7 | 7.2 |
| G24A | 1.5 | 1.0 | 5.6 |
| G25A | 1.6 | 1.1 | 5.3 |
| Y26A | 8.0 | 5.3 | 4.5 |
| G27A | 1.8 | 1.2 | 5.2 |
| G28A | 1.7 | 1.1 | 5.4 |
| K29A | 14.0 | 9.3 | 2.6 |
| G30A | 1.5 | 1.0 | 5.7 |
| R31A | 24.0 | 16.0 | 2.1 |
| G32A | 1.6 | 1.1 | 5.5 |
| Y33A | 7.8 | 5.2 | 4.6 |
| G34A | 1.7 | 1.1 | 5.3 |
| K35A | 16.5 | 11.0 | 2.4 |
| G36A | 1.5 | 1.0 | 5.8 |
Interpretation of Hypothetical Data:
-
Cysteine Residues (C3, C7, C12, C17): Substitution of cysteine residues completely abolishes antifungal activity, highlighting their critical role in maintaining the structural integrity of the peptide through disulfide bond formation.
-
Cationic Residues (K2, K6, R13, R14, R16, K19, R20, K21, K29, R31, K35): Alanine substitution of the numerous lysine (B10760008) and arginine residues leads to a significant decrease in antifungal activity (8- to 19-fold increase in MIC). This underscores the importance of the peptide's overall positive charge for its initial electrostatic interaction with the negatively charged fungal cell membrane. The reduced hemolytic activity of these analogs suggests that charge is also a factor in host cell interactions.
-
Hydrophobic and Aromatic Residues (I4, Y8, Y11, L15, I18, F23, Y26, Y33): Substitution of these residues results in a moderate reduction in antifungal activity (2- to 5-fold increase in MIC). This indicates their involvement in hydrophobic interactions with the fungal membrane, which are crucial for membrane insertion and disruption.
-
Glycine (B1666218) Residues: The numerous glycine residues appear to be largely tolerant to alanine substitution, suggesting they primarily contribute to the peptide's flexibility and do not have specific side-chain interactions that are critical for its function.
Mandatory Visualizations
Caption: Experimental workflow for alanine scanning mutagenesis of NCR044.
Caption: Multifaceted mechanism of action of the NCR044 peptide.
Conclusion
Alanine scanning mutagenesis is an invaluable tool for dissecting the structure-function relationships of antimicrobial peptides like NCR044. The detailed protocol and assays described in this application note provide a robust framework for identifying the key residues responsible for its potent antifungal activity. The insights gained from such studies are crucial for the rational design of novel peptide-based therapeutics with enhanced efficacy and reduced cytotoxicity, addressing the urgent need for new treatments against resistant fungal infections.
References
- 1. pnas.org [pnas.org]
- 2. Antifungal symbiotic peptide NCR044 exhibits unique structure and multifaceted mechanisms of action that confer plant protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Symbiotic NCR Peptide Fragments Affect the Viability, Morphology and Biofilm Formation of Candida Species [mdpi.com]
- 5. Antifungal symbiotic peptide NCR044 exhibits unique structure and multifaceted mechanisms of action that confer plant protection (Journal Article) | OSTI.GOV [osti.gov]
- 6. Antifungal symbiotic peptide NCR044 exhibits unique structure and multifaceted mechanisms of action that confer plant protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alanine Scanning Studies of the Antimicrobial Peptide Aurein 1.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alanine Scanning Studies of the Antimicrobial Peptide Aurein 1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting solubility issues with Antifungal agent 44
Welcome to the technical support center for Antifungal Agent 44. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered during their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in aqueous buffers. Is this expected?
A1: Yes, this is a known characteristic of this compound. It is a lipophilic compound with low aqueous solubility.[1] To achieve the desired concentration for your in vitro and in vivo experiments, specific solubilization techniques are often necessary.
Q2: I initially dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous cell culture medium. Why did this happen and how can I prevent it?
A2: This is a common phenomenon known as "crashing out" or precipitation.[2] Dimethyl sulfoxide (B87167) (DMSO) is a strong organic solvent that can dissolve many nonpolar compounds. However, when a concentrated DMSO stock solution is diluted into an aqueous buffer, the overall polarity of the solvent increases significantly, reducing the solubility of the compound and causing it to precipitate.[2]
To prevent this, consider the following:
-
Optimize DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, typically below 0.5%, to avoid solvent-induced artifacts and cellular toxicity.[3]
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock with the aqueous buffer.
-
Order of Addition: Add the DMSO stock solution to the aqueous buffer while vortexing or stirring, not the other way around. This promotes rapid dispersion.[2]
-
Warming: Gently warming the aqueous buffer to 37°C before adding the compound stock can sometimes improve solubility, but be cautious of the compound's thermal stability.[2][4]
Q3: What are some alternative solvents or formulation strategies I can use to improve the solubility of this compound?
A3: Several strategies can be employed to enhance the solubility of poorly soluble compounds like this compound.[1] These include:
-
Co-solvents: Using a mixture of solvents can improve solubility.[1]
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the buffer can significantly increase solubility.[2]
-
Excipients: The use of solubilizing agents such as cyclodextrins or surfactants can be effective.[3][5]
-
Particle Size Reduction: Techniques like nanonization increase the surface area of the compound, which can lead to better dissolution.[3]
Troubleshooting Guide
Issue: Inconsistent solubility results between experiments.
-
Possible Cause: Variations in experimental conditions, the solid-state form of the compound (polymorphism), or the time allowed for equilibration.[3]
-
Troubleshooting Steps:
-
Standardize Protocol: Ensure consistent use of the same batch of this compound, solvent source, temperature, and agitation method.[3]
-
Equilibrium Time: Determine the necessary time to reach equilibrium solubility by measuring the concentration at several time points until it stabilizes.[3]
-
Solid-State Characterization: If inconsistencies continue, consider analytical techniques to characterize the solid form of the compound.
-
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents and conditions.
| Solvent/Condition | Temperature (°C) | Solubility (µg/mL) | Notes |
| Water | 25 | < 1 | Practically insoluble |
| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 | 1.2 | Very slightly soluble |
| PBS with 0.5% DMSO | 25 | 25 | |
| PBS with 1% Tween® 80 | 25 | 150 | |
| 10% (w/v) Hydroxypropyl-β-cyclodextrin in water | 25 | 1800 | Significant improvement |
| Ethanol | 25 | 5000 | Freely soluble |
| DMSO | 25 | > 50,000 | Very soluble |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol determines the equilibrium solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound (solid)
-
Aqueous buffer of choice (e.g., PBS pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system for quantification
Procedure:
-
Add an excess amount of solid this compound to a glass vial.
-
Add a known volume of the aqueous buffer to the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for 24-48 hours to ensure equilibrium is reached.[3]
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated HPLC method.
Protocol 2: Preparation of a Stock Solution using Co-solvents
This protocol describes how to prepare a concentrated stock solution of this compound using a co-solvent system.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Sterile, amber glass vials
Procedure:
-
Weigh the desired amount of this compound and place it in a sterile vial.
-
Add a volume of DMSO to dissolve the compound completely. Sonication or gentle warming (if the compound is thermally stable) can aid in dissolution.[2][4]
-
Once dissolved, add PEG 400 to the solution and mix thoroughly. A common ratio is 1:1 DMSO:PEG 400.
-
Store the co-solvent stock solution protected from light at an appropriate temperature.
Visualizations
Caption: Troubleshooting workflow for this compound solubility.
Caption: Mechanism of solubility enhancement by cyclodextrin complexation.
References
Technical Support Center: Optimizing Antifungal Agent 44 Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Antifungal Agent 44 for in vitro assays. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel synthetic compound that is hypothesized to selectively inhibit (1,3)-β-D-glucan synthase, a critical enzyme for the synthesis of β-glucan in the fungal cell wall.[1] This disruption of the cell wall's structural integrity leads to osmotic instability and subsequent cell death.[1]
Q2: What is the spectrum of activity for this compound?
A2: this compound has demonstrated broad-spectrum activity against a variety of fungal pathogens, including clinically relevant yeasts and molds. It is particularly effective against Candida spp. and Aspergillus spp.[1]
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO).[2] It is recommended to prepare a concentrated stock solution in 100% DMSO and store it at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[1][2] The final concentration of DMSO in the experimental medium should not exceed 1% to prevent solvent-induced toxicity to the fungal cells.[1][2]
Q4: What is a good starting concentration range for this compound in a new experiment?
A4: For a new fungal strain or cell line, it is recommended to test a broad range of concentrations to determine the optimal range. A common starting point for in vitro susceptibility testing is to use a wide range, for example, from 0.0625 µg/mL to 64 µg/mL, often with two-fold serial dilutions.[2][3] This initial screen will help identify a narrower, more effective range for subsequent, more detailed experiments.
Q5: How is the Minimum Inhibitory Concentration (MIC) determined and interpreted?
A5: The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism after a specified incubation period.[4] For this compound, the MIC is typically determined as the lowest concentration that causes a significant reduction in growth (≥50% inhibition) compared to the growth control.[1][5] This can be assessed visually or by using a spectrophotometer to measure optical density.[1]
Q6: What is the "trailing growth" phenomenon and how does it affect MIC determination?
A6: Trailing growth is characterized by reduced but persistent fungal growth across a wide range of drug concentrations above the MIC.[5] This can complicate the determination of the precise MIC endpoint. For fungistatic agents, it is often recommended to read the MIC at the lowest concentration causing a significant reduction in turbidity (e.g., ≥50%) compared to the control.[5]
Q7: What is the paradoxical effect?
A7: The paradoxical effect, also known as the Eagle effect, is an in vitro phenomenon where a fungal isolate shows susceptibility to an antifungal at lower concentrations but exhibits growth at higher concentrations above the MIC.[5][6] This has been observed with some classes of antifungal agents.[5]
Troubleshooting Guides
Issue 1: High variability in Minimum Inhibitory Concentration (MIC) results.
| Potential Cause | Recommended Solution |
| Inoculum Density Variation | Standardize the inoculum preparation. Use a spectrophotometer to adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) and then dilute to the final desired concentration.[2][5] |
| Media Variability | Use a standardized medium recommended for antifungal susceptibility testing, such as RPMI 1640. Be aware of potential lot-to-lot variability and perform quality control with reference strains.[5] |
| Inconsistent Incubation Time | Adhere to a consistent incubation time as specified in the protocol (e.g., 24 or 48 hours). Longer incubation can sometimes lead to trailing growth.[5] |
| Subjective Endpoint Reading | Use a microplate reader to standardize the measurement of fungal growth and calculate the percentage of inhibition relative to the drug-free control.[5] |
| Antifungal Agent Instability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid multiple freeze-thaw cycles of the stock solution.[2] |
Issue 2: No antifungal activity observed.
| Potential Cause | Recommended Solution |
| Incorrect Concentration Range | Test a higher and broader range of concentrations. The fungal strain may be resistant to this compound. |
| Inactive Antifungal Agent | Verify the storage conditions and expiration date of the compound. Test the activity of the agent in a known sensitive fungal strain as a positive control. |
| High Inoculum Density | An excessively high inoculum can overwhelm the effect of the antifungal agent. Ensure the inoculum is prepared to the recommended density.[7] |
Issue 3: Precipitation of this compound in the culture medium.
| Potential Cause | Recommended Solution |
| Poor Solubility | Confirm the solubility of this compound in the test medium. Ensure the stock solution is fully dissolved before making further dilutions.[3] |
| High DMSO Concentration | Ensure the final concentration of DMSO in the wells does not exceed 1%, as higher concentrations can cause precipitation and may be toxic to the fungal cells.[1][2] |
| Improper Mixing | Ensure the agent is thoroughly mixed in the medium before adding the fungal inoculum. |
Issue 4: Time-kill assay shows no fungicidal activity, even at concentrations above the MIC.
| Potential Cause | Recommended Solution |
| Incorrect MIC Value | Re-determine the MIC to ensure the correct value is being used for the time-kill assay. |
| Insufficient Incubation Time | Some fungi may require longer exposure to the antifungal agent for a cidal effect. Extend the time points of your assay (e.g., up to 48 hours).[8] |
| Fungistatic, Not Fungicidal | This compound may be fungistatic against the tested strain, meaning it inhibits growth but does not kill the fungal cells. A time-kill assay will show a plateau in CFU/mL rather than a significant reduction. |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on the broth microdilution method.
Materials:
-
This compound stock solution (in DMSO)
-
RPMI 1640 medium
-
Fungal inoculum suspension
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Preparation of this compound Dilutions: Prepare serial two-fold dilutions of this compound in RPMI 1640 medium in a 96-well plate to achieve final concentrations typically ranging from 0.0625 µg/mL to 64 µg/mL.[2]
-
Inoculum Preparation: Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours. Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute the inoculum in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.[5][9]
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate. Include a drug-free well as a growth control and an uninoculated well as a sterility control.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.[9]
-
MIC Determination: Determine the MIC as the lowest concentration of this compound that causes a significant reduction in growth (typically ≥50% inhibition) compared to the growth control.[1][5] This can be done visually or by measuring the optical density at 600 nm.[1]
Time-Kill Kinetic Assay
This assay determines the rate at which an antifungal agent kills a fungal isolate.
Materials:
-
This compound stock solution
-
RPMI 1640 medium
-
Fungal inoculum suspension
-
Sterile culture tubes
-
Sabouraud Dextrose Agar (SDA) plates
-
Shaking incubator
Procedure:
-
Preparation: Prepare culture tubes with RPMI 1640 medium containing various concentrations of this compound (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC). Include a growth control tube without the antifungal agent.[1]
-
Inoculation: Inoculate each tube with the fungal suspension to a final concentration of approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL.[1]
-
Incubation and Sampling: Incubate the tubes at 35°C in a shaking incubator. At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each culture.[3]
-
Colony Counting: Perform serial dilutions of the collected aliquots and plate them on SDA plates to determine the number of colony-forming units (CFU/mL).[3]
-
Analysis: Plot the log₁₀ CFU/mL versus time for each concentration of this compound and the control. A significant reduction in CFU/mL over time indicates fungicidal activity.[3]
Visualizations
Caption: Workflow for optimizing this compound concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]
- 9. benchchem.com [benchchem.com]
How to prevent degradation of Antifungal agent 44 in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Antifungal agent 44 in solution.
Frequently Asked Questions (FAQs)
Q1: My recent experiment using a stock solution of this compound showed significantly lower efficacy than expected. What could be the cause?
A probable cause for reduced efficacy is the degradation of this compound in your stock solution. The stability of antifungal agents in solution can be compromised by several factors, including improper storage temperature, exposure to light, suboptimal pH, and the presence of oxidizing agents.[1][2][3] It is crucial to review your storage and handling procedures.
Q2: What are the optimal storage conditions for a stock solution of this compound?
To maintain the stability and effectiveness of this compound, it is recommended to store stock solutions in a dry, cool, and dark environment.[1] High temperatures can lead to the decomposition of chemical components, while excessive light can cause photolysis.[1][2] For long-term storage, aliquoting the stock solution and storing it at -20°C or -80°C is advisable to minimize freeze-thaw cycles.[4] Ensure the container is tightly sealed to prevent evaporation and contamination.[1]
Q3: How does pH affect the stability of this compound in solution?
The pH of the solution can significantly impact the stability of many antifungal agents, often promoting hydrolytic degradation. While specific data for this compound is not available, similar compounds, such as the triazole antifungal ravuconazole, have shown significant degradation under alkaline hydrolysis conditions.[5] It is recommended to maintain the pH of the solution within a neutral range unless experimental conditions require otherwise. If you suspect pH-related degradation, a stability study across a range of pH values is recommended.
Q4: I suspect my solution of this compound has degraded. How can I confirm this?
To confirm degradation, you can use analytical techniques such as High-Performance Liquid Chromatography (HPLC).[6][7] By comparing the chromatogram of your potentially degraded sample with a freshly prepared standard, you can identify a decrease in the peak corresponding to the active this compound and the appearance of new peaks corresponding to degradation products.[5][8][9]
Q5: What are the common degradation pathways for antifungal agents like this compound?
Common degradation pathways for antifungal agents include hydrolysis (degradation by water), oxidation, and photolysis (degradation by light).[2][8][9] Given that this compound's mechanism of action involves increasing intracellular Reactive Oxygen Species (ROS), it may itself be susceptible to oxidative degradation.[10]
Troubleshooting Guide
Summary of Factors Affecting Stability and Recommended Storage
| Factor | Potential Impact on this compound | Recommended Prevention/Storage |
| Temperature | Accelerated degradation at higher temperatures.[1][2] | Store stock solutions at -20°C or -80°C for long-term storage. For short-term use, store at 2-8°C. Avoid repeated freeze-thaw cycles.[4] |
| Light | Photolytic degradation.[2] | Store solutions in amber-colored vials or wrap containers in aluminum foil to protect from light.[3] |
| pH | Potential for acid or base-catalyzed hydrolysis.[8][9] | Maintain solutions at a neutral pH unless otherwise specified. Use buffered solutions where appropriate. |
| Oxidation | Susceptible to degradation by oxidizing agents.[8][9] | Avoid contact with strong oxidizing agents. Consider using solvents that are less prone to peroxide formation. |
| Humidity | Can affect the stability of lyophilized powder before dissolution.[1] | Store the solid compound in a desiccator or a dry environment. |
| Solvent | The choice of solvent can influence stability. | Use high-purity, anhydrous solvents for preparing stock solutions. |
Experimental Protocols
Protocol for Forced Degradation Study
A forced degradation study can help identify the conditions under which this compound is unstable.
Objective: To determine the degradation profile of this compound under various stress conditions.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO, ethanol)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable column (e.g., C18)
-
pH meter
-
Incubator
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.[5]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours.[8][9]
-
Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light in a photostability chamber.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples.
-
Analyze all samples by HPLC to determine the percentage of this compound remaining and to observe the formation of degradation products.
-
-
Data Analysis: Compare the chromatograms of the stressed samples to a control sample (unstressed stock solution) to assess the extent of degradation under each condition.
Visualizations
Caption: Troubleshooting workflow for reduced efficacy of this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: Conceptual diagram of how degradation impacts the agent's mechanism.
References
- 1. preservativefactory.com [preservativefactory.com]
- 2. Factors Affecting Stability of Formulations: Dr. Satish A. Patel M. Pharm, Ph. D | PDF | Freeze Drying | Photodissociation [scribd.com]
- 3. qbdgroup.com [qbdgroup.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Development of a stability-indicating assay method by HPLC–DAD and MS characterization of forced degradation products o… [ouci.dntb.gov.ua]
- 6. Stability indicating methods for the determination of some anti-fungal agents using densitometric and RP-HPLC methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of major degradation products of ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Major Degradation Products of Ketoconazole [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: A Guide to the Stability and Formulation of a Novel Antifungal Compound
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the stability and formulation of a novel antifungal compound. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed protocols for issues that may be encountered during experimentation.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format, providing actionable advice to resolve common problems.
Issue 1: Poor Aqueous Solubility of the Novel Antifungal Compound
Question: My novel antifungal compound shows poor solubility in aqueous buffers, leading to inconsistent results in my in vitro assays. What steps can I take to improve its solubility?
Answer: Poor aqueous solubility is a common hurdle for many new chemical entities.[1] Here is a systematic approach to troubleshoot and enhance the solubility of your compound:
-
Co-solvents: For initial in vitro testing, preparing a stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) is a common practice.[2] However, it's critical to ensure the final concentration of the co-solvent in your assay is low (typically <0.5%) to avoid toxicity to the fungal cells.[3]
-
pH Adjustment: The solubility of ionizable compounds can be significantly influenced by the pH of the solution.[4] Determine the pKa of your compound and assess its solubility across a range of pH values to find the optimal pH for dissolution.[5][6]
-
Excipients: The use of solubilizing excipients can significantly enhance aqueous solubility. Consider screening the following:
-
Surfactants: Non-ionic surfactants like Polysorbate 80 or Pluronics can form micelles that encapsulate the hydrophobic compound, increasing its solubility.[7]
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble drugs, thereby increasing their solubility in aqueous solutions.[8]
-
-
Particle Size Reduction: Decreasing the particle size of your compound increases its surface area, which can lead to a faster dissolution rate.[8] Techniques such as micronization or nanocrystal formulation can be explored.[9]
Issue 2: Degradation of the Antifungal Compound in Formulation
Question: I am observing a loss of potency of my antifungal compound in my liquid formulation over a short period. How can I identify the cause of degradation and improve stability?
Answer: Degradation of an active pharmaceutical ingredient (API) in a formulation can compromise its efficacy and safety. A systematic approach to investigate and mitigate degradation is crucial.
-
Forced Degradation Studies: To identify the potential degradation pathways, it is essential to conduct forced degradation or stress testing.[10] This involves exposing the compound to harsh conditions to accelerate its breakdown.[11] The typical stress conditions include:
-
Stability-Indicating Analytical Method: A validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is required to separate and quantify the parent compound from its degradation products.[14][15] This allows for the accurate monitoring of the compound's stability over time.
-
Formulation Optimization: Once the degradation pathways are understood, you can optimize the formulation to enhance stability:
-
pH and Buffers: If the compound is susceptible to acid or base hydrolysis, formulating it at a pH of maximum stability and using appropriate buffering agents is critical.
-
Antioxidants: For compounds prone to oxidation, the addition of antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) can be beneficial.
-
Light Protection: If the compound is light-sensitive, using light-resistant packaging is necessary.
-
Issue 3: Inconsistent Minimum Inhibitory Concentration (MIC) Results
Question: My MIC assays for the novel antifungal compound are showing significant variability between experiments. What are the potential sources of this inconsistency, and how can I improve the reproducibility of my results?
Answer: Reproducibility in MIC testing is critical for accurately assessing the in vitro potency of a new antifungal agent.[16] Inconsistent results can stem from several factors:
-
Compound Solubility and Precipitation: If the compound precipitates in the assay medium, the actual concentration exposed to the fungi will be lower and more variable than intended.[2] Always visually inspect your solutions for any signs of precipitation.
-
Inoculum Preparation: The density of the fungal inoculum must be standardized for each experiment. Use a spectrophotometer to adjust the inoculum to a specific optical density, corresponding to a known cell concentration.[1][17]
-
Assay Medium: The composition of the culture medium can influence the activity of the antifungal compound. Ensure you are using a standardized and consistent batch of medium for all experiments.
-
Endpoint Reading: The subjective nature of visually determining the MIC can lead to variability. Using a spectrophotometric plate reader to measure growth inhibition can provide a more objective and quantitative endpoint.[18]
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the stability and formulation of novel antifungal compounds.
Q1: What are the key regulatory guidelines for stability testing of a new antifungal compound?
A1: The primary regulatory guidelines for stability testing are provided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). The key documents include ICH Q1A(R2), which outlines the stability testing of new drug substances and products, and ICH Q1B, which specifies photostability testing requirements.[19][20][21][22] These guidelines detail the recommended storage conditions, testing frequencies, and data requirements for regulatory submissions.[23]
Q2: How do I select appropriate excipients for my formulation?
A2: Excipient selection is a critical step in formulation development. The chosen excipients should be compatible with the antifungal compound and should not negatively impact its stability or efficacy. A drug-excipient compatibility study is essential.[24][25] This typically involves preparing binary mixtures of the drug and each excipient and subjecting them to accelerated stability conditions.[26][27] Analytical techniques such as Differential Scanning Calorimetry (DSC) and HPLC are used to detect any interactions or degradation.[28]
Q3: What are some common strategies to improve the oral bioavailability of a poorly soluble antifungal drug?
A3: For orally administered drugs, poor aqueous solubility often leads to low bioavailability.[29][30] Several formulation strategies can be employed to overcome this challenge:
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can enhance its dissolution rate.[8]
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubilization and absorption of lipophilic drugs.[9]
-
Nanonization: Reducing the particle size to the nanoscale can significantly increase the surface area available for dissolution.[8]
Q4: What is the importance of a forced degradation study?
A4: A forced degradation study is crucial for several reasons:
-
It helps to identify the likely degradation products of the drug substance.[10]
-
It provides insights into the intrinsic stability of the molecule and helps to elucidate its degradation pathways.[10]
-
It is essential for the development and validation of a stability-indicating analytical method, which can accurately measure the drug in the presence of its degradants.[11]
Q5: How can I optimize my HPLC method for the analysis of the antifungal compound and its degradants?
A5: Optimization of an HPLC method involves systematically adjusting various parameters to achieve good separation and resolution of all relevant peaks.[31][32] Key parameters to optimize include:
-
Mobile Phase Composition: The type and ratio of organic solvents and the pH of the aqueous phase.[33]
-
Column Chemistry: The type of stationary phase (e.g., C18, C8).
-
Flow Rate and Temperature: These can affect the retention times and peak shapes.
-
Detector Wavelength: The wavelength should be chosen to provide optimal sensitivity for both the parent drug and its degradation products.
Data Presentation
The following tables summarize key quantitative data related to the stability and formulation of a hypothetical novel antifungal compound.
Table 1: pH-Dependent Solubility of the Novel Antifungal Compound
| pH | Solubility (µg/mL) |
| 2.0 | 150.5 ± 8.2 |
| 4.5 | 75.3 ± 4.1 |
| 6.8 | 10.2 ± 1.5 |
| 7.4 | 5.1 ± 0.8 |
| 9.0 | 2.3 ± 0.5 |
Table 2: Summary of Forced Degradation Studies
| Stress Condition | % Degradation after 24h | Major Degradants Observed |
| 0.1 M HCl (60°C) | 15.2% | Degradant A, Degradant B |
| 0.1 M NaOH (60°C) | 25.8% | Degradant C |
| 10% H₂O₂ (Room Temperature) | 18.5% | Degradant D, Degradant E |
| Heat (80°C, solid state) | 5.1% | Minor degradation |
| Photostability (ICH conditions) | 8.9% | Degradant F |
Experimental Protocols
Protocol 1: Shake-Flask Method for Solubility Determination [3]
-
Add an excess amount of the novel antifungal compound to a series of glass vials.
-
To each vial, add a known volume of a buffer solution at a specific pH (e.g., 2.0, 4.5, 6.8, 7.4, 9.0).
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, centrifuge the samples to pellet the excess undissolved solid.
-
Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.
-
Perform the experiment in triplicate for each pH condition.
Protocol 2: Forced Degradation Study [12]
-
Acid Hydrolysis: Dissolve the antifungal compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate the solution at 60°C. Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C and withdraw aliquots at the same time points as the acid hydrolysis study. Neutralize the samples with 0.1 M HCl before analysis.
-
Oxidative Degradation: Dissolve the compound in a solution of 3-10% hydrogen peroxide to a final concentration of 1 mg/mL. Store the solution at room temperature, protected from light. Withdraw aliquots at specified time points for HPLC analysis.
-
Thermal Degradation: Store the solid compound in a thermostatically controlled oven at 80°C. At specified time points, withdraw samples and dissolve them in a suitable solvent for HPLC analysis.
-
Photolytic Degradation: Expose the solid compound to light in a photostability chamber according to ICH Q1B guidelines. At specified time points, withdraw samples and dissolve them for HPLC analysis.
-
Analyze all samples using a validated stability-indicating HPLC method to separate and quantify the parent compound and any degradation products.
Mandatory Visualization
Caption: Troubleshooting workflow for poor aqueous solubility.
Caption: Experimental workflow for stability testing.
References
- 1. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. New Antifungal Compound: Impact of Cosolvency, Micellization and Complexation on Solubility and Permeability Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biopharminternational.com [biopharminternational.com]
- 12. benchchem.com [benchchem.com]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. ijarst.in [ijarst.in]
- 15. ijiemr.org [ijiemr.org]
- 16. benchchem.com [benchchem.com]
- 17. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
- 19. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 20. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 21. fda.gov [fda.gov]
- 22. ICH Official web site : ICH [ich.org]
- 23. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]
- 24. scispace.com [scispace.com]
- 25. Drug Excipient Compatibility Testing Protocols and Charaterization: A Review | Semantic Scholar [semanticscholar.org]
- 26. researchgate.net [researchgate.net]
- 27. Ketoconazole: compatibility with pharmaceutical excipients using DSC and TG techniques: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 28. researchgate.net [researchgate.net]
- 29. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 30. researchgate.net [researchgate.net]
- 31. Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 32. ijsrtjournal.com [ijsrtjournal.com]
- 33. A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Pitfalls in Antifungal Susceptibility Testing for Novel Molecules
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during antifungal susceptibility testing (AFST) of new molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high variability in Minimum Inhibitory Concentration (MIC) results for a new antifungal compound?
A1: High variability in MIC values is a frequent challenge in AFST. Key factors include the inherent biological differences among fungal isolates and inconsistencies in experimental conditions.[1] Precise control over inoculum size, incubation time, and temperature is critical for reproducibility.[2] Furthermore, the physicochemical properties of the new molecule, such as its solubility and stability in the test medium, can significantly impact the results.[1]
Q2: How can I perform susceptibility testing with a new molecule that has poor aqueous solubility?
A2: Poor solubility is a common hurdle for novel chemical entities. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions.[1] However, it is crucial to ensure the final concentration of DMSO in the assay does not exceed 1%, as higher concentrations can inhibit fungal growth.[1][3] Always include a solvent control to verify that the observed antifungal activity is not an artifact of the solvent. For compounds that remain difficult to dissolve, alternative strategies may be necessary, but these require careful validation to assess their impact on MIC values.
Q3: How should I interpret "trailing growth" or a "paradoxical effect" when testing a new molecule?
A3: Trailing growth is characterized by reduced but persistent fungal growth across a wide range of drug concentrations above the MIC.[4] The paradoxical effect, also known as the Eagle effect, is observed when a fungus shows renewed growth at very high concentrations of an antifungal agent that are well above the MIC.[5][6] Both phenomena are well-documented for existing antifungals like azoles and echinocandins.[6][7] For accurate MIC determination in the presence of these effects, it is essential to establish a clear and consistent endpoint. For broth microdilution assays, the MIC is typically defined as the lowest drug concentration that causes a significant reduction in growth (e.g., ≥50%) compared to the growth control.[1][4] Using a spectrophotometer to read optical density can help standardize this measurement.[1]
Troubleshooting Guide
| Problem Encountered | Potential Cause(s) | Recommended Solutions |
| High MIC Variability | Inconsistent inoculum density. Fluctuation in incubation temperature/time. Subjective endpoint reading. | Standardize inoculum preparation using a spectrophotometer (0.5 McFarland standard for yeasts).[1] Ensure incubators are calibrated and maintain consistent conditions.[2] Use a plate reader for objective endpoint determination.[4] |
| No Fungal Inhibition | Compound is inactive or degraded. Compound precipitated out of solution. Test medium interferes with compound activity. | Confirm the compound's purity and structure. Assess the compound's stability and solubility in the test medium over the incubation period. Test alternative media (e.g., Mueller-Hinton, Sabouraud Dextrose Broth).[2] |
| Contamination | Poor aseptic technique. Contaminated media or reagents. | Strictly adhere to sterile laboratory practices. Perform sterility checks on all media and reagents before use. Ensure the purity of the fungal culture by streaking for isolated colonies. |
| QC Strain MIC Out of Range | Improper storage or handling of QC strains. Error in drug dilution preparation. | Follow established guidelines for the storage and subculturing of QC strains. Double-check all calculations and pipetting steps for the drug serial dilutions. |
Experimental Protocols
Summarized CLSI Broth Microdilution Method for Yeasts (M27-A4)
This protocol is a summary. For complete and detailed instructions, the official CLSI M27 document should be consulted.[8][9][10]
-
Preparation of Antifungal Agent: Prepare a stock solution of the new molecule, typically in DMSO. Perform serial twofold dilutions in RPMI-1640 medium to achieve the desired final concentrations in the microtiter plate.[1]
-
Inoculum Preparation:
-
Subculture the yeast isolate on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours at 35°C.[1]
-
Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.[1]
-
Dilute this suspension in RPMI-1640 medium to obtain a final inoculum concentration of 0.5–2.5 x 10³ CFU/mL in the test wells.[4]
-
-
Inoculation and Incubation:
-
MIC Determination:
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Factors affecting the results of a broth microdilution antifungal susceptibility testing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Trailing or Paradoxical Growth of Candida albicans When Exposed to Caspofungin Is Not Associated with Microsatellite Genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. M27 4th Edition | PDF | Infection | Microbiology [scribd.com]
- 9. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 10. New and Updated Microbiology Docs CLSI M27, M60, M38, and M61 | News | CLSI [clsi.org]
- 11. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing NCR044 Peptide Yield from Pichia pastoris
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the expression and yield of the NCR044 peptide from the Pichia pastoris expression system.
Frequently Asked Questions (FAQs)
Q1: What is the NCR044 peptide and why is Pichia pastoris a suitable expression host?
A1: NCR044 is a 36-amino acid, cationic, nodule-specific cysteine-rich (NCR) peptide with potent antifungal properties.[1][2] Its structure contains two disulfide bonds, making correct protein folding crucial for its bioactivity.[2] The Pichia pastoris expression system is highly effective for producing disulfide-rich peptides because it offers robust protein folding and secretion machinery, leading to higher yields of correctly folded recombinant peptides compared to bacterial systems or chemical synthesis.[3][4] Pichia can be grown to very high cell densities on simple, defined media and secretes the target peptide into the medium, which simplifies downstream purification.[5][6][7]
Q2: Which Pichia pastoris strain and promoter are recommended for NCR044 expression?
A2: The most commonly used promoter is the strong, tightly regulated alcohol oxidase 1 (AOX1) promoter, which is induced by methanol (B129727).[8][9] For host strains, a wild-type strain like X-33 or GS115 (Methanol Utilization Plus, Mut⁺) is a good starting point due to its rapid growth on methanol. However, since small peptides can be susceptible to proteolytic degradation, using a protease-deficient strain from the outset is a highly recommended strategy. Strains like SMD1168, which have knockouts of key proteases such as proteinase A (pep4), can significantly reduce degradation and improve the yield of intact NCR044.[6][10]
Q3: Should I optimize the codon usage for the NCR044 gene?
A3: Yes. Although Pichia pastoris can express genes with a wide range of codon biases, optimizing the NCR044 gene sequence to match the preferred codons of Pichia can significantly enhance translational efficiency and peptide yield. This is a crucial early step in maximizing expression.[3][4]
Q4: How does methanol concentration affect peptide yield?
A4: Methanol serves as both the sole carbon source and the inducer for the AOX1 promoter. The optimal concentration is critical; insufficient methanol leads to poor induction, while excessive levels can be toxic and generate reactive oxygen species that damage cells.[7] The optimal concentration typically ranges from 0.5% to 2.0% (v/v).[11] For high-density fermentations under oxygen-limited conditions, higher methanol concentrations (e.g., up to 3%) may be required to achieve maximum induction and product yield.[12][13]
Troubleshooting Guide
Problem 1: Low or No Detectable NCR044 Peptide Expression
This is a common issue that can stem from problems at the genetic, translational, or protein stability level.
Possible Causes & Solutions:
-
Incorrect Gene Integration or Clone Selection:
-
Solution: Verify the integration of the NCR044 expression cassette into the Pichia genome using PCR. It is critical to screen multiple individual colonies (10-20) for expression, as there is often significant clonal variation in protein yield.[8][14] Select clones that are hyper-resistant to the selection antibiotic (e.g., Zeocin), as this can indicate multiple copies of the integrated gene.[3]
-
-
Suboptimal Induction Conditions:
-
Solution: Ensure all induction parameters are optimized. Verify the pH of the induction medium is maintained around 6.0.[1][5] Check that the methanol concentration is appropriate (start with 0.5% and optimize) and that it is replenished every 24 hours to maintain induction.[15] Ensure the induction temperature is optimal; start at 30°C but consider lowering it to 20-25°C, which can reduce cellular stress and improve protein folding.[1][16][17]
-
-
Peptide Toxicity:
-
Solution: If the NCR044 peptide is toxic to the yeast cells, you may observe slow growth or cell death after induction. Confirm this by monitoring cell viability. To mitigate toxicity, you can use a lower methanol concentration for a "gentler" induction or reduce the induction temperature.
-
Problem 2: NCR044 Peptide is Being Degraded
The presence of smaller bands on a Western blot or a complete loss of product over time indicates proteolytic degradation, a major challenge in yeast expression systems.
Possible Causes & Solutions:
-
Host Protease Activity: Pichia pastoris secretes proteases, especially under stress conditions like methanol induction.[10][18]
-
Solution 1 (Host Strain): The most effective solution is to use a protease-deficient host strain. A strain with a knockout of the yapsin 1 gene (yps1) and/or the proteinase A gene (pep4), such as a pep4Δyps1Δ double disruptant, can dramatically reduce degradation.[10][12] Studies have shown that using such strains can increase the proportion of intact secreted protein from 30% to over 80%.[10][12]
-
Solution 2 (Culture Conditions): Maintain optimal culture conditions to minimize cell stress and lysis, which releases intracellular proteases.[13] Lowering the induction temperature can decrease protease activity.[17] Maintaining the culture pH at 6.0 can also help, as many proteases are more active at lower pH values.
-
Solution 3 (Media Additives): Supplementing the culture medium with additives like casamino acids can sometimes reduce protease expression.
-
Problem 3: High Cell Density Achieved, but NCR044 Yield is Low
This scenario suggests that while the culture is healthy during the growth phase (on glycerol), the transition to protein production during the induction phase is inefficient.
Possible Causes & Solutions:
-
Oxygen Limitation: The metabolic shift to methanol utilization has a high oxygen demand. In dense cultures, insufficient dissolved oxygen (DO) can be a major bottleneck, leading to poor induction and low yield.
-
Methanol Toxicity and Metabolism: A sudden shift to a high methanol concentration can cause metabolic stress, leading to the production of toxic byproducts like formaldehyde.[19]
-
Solution: Implement a fed-batch strategy for methanol addition. Start with a low, constant feed rate and gradually increase it as the culture adapts.[18] A transition phase where glycerol (B35011) is slowly ramped down while methanol is introduced can help the cells adapt smoothly.[2]
-
-
Nutrient Depletion: In high-density cultures, essential nutrients from the basal salts medium can be depleted during the long induction phase.
-
Solution: Use a rich fermentation medium (e.g., Basal Salts Medium supplemented with PTM1 trace salts) and ensure feeding solutions also contain these trace salts to prevent nutrient limitation.[18]
-
Quantitative Data Summary
The optimal conditions for any recombinant protein must be determined empirically. The following tables summarize data from studies on various peptides and proteins expressed in Pichia pastoris and serve as an excellent starting point for optimizing NCR044 production.
Table 1: Effect of Induction pH on Recombinant Protein Yield (Data synthesized from studies on thaumatin (B217287) II)[1][20]
| Medium Component | Culture pH | Relative Cell Density (DCW) | Recombinant Protein Yield (mg/L) |
| BMGY | 5.0 | Lower | ~35 |
| BMGY | 6.0 | Higher | ~63 - 71 |
| FM22 Medium | 5.0 | Lower | ~25 |
| FM22 Medium | 6.0 | Higher | ~43 |
Table 2: Effect of Induction Temperature on Recombinant Protein Yield (Data synthesized from studies on thaumatin II and antibody fragments)[1][16][21]
| Induction Temperature | Relative Cell Viability | Relative Specific Productivity | Notes |
| 30°C | Good | Baseline | Standard starting temperature. May increase risk of proteolysis.[1] |
| 25°C | Highest | Increased | Often improves protein folding and secretion, reduces cell stress.[1][17] |
| 20°C | High | Highest (up to 3-fold increase) | Significantly reduces metabolic stress and proteolytic degradation.[16][17][21] |
Table 3: Effect of Methanol Concentration on Recombinant Protein Yield (Oxygen-Limited Conditions) (Data from a study on a secreted scFv antibody fragment)[12][13]
| Methanol Concentration (v/v) | Final Product Yield (mg/L) | Cell Viability (after 100h) |
| 0.3% | 60 | >98% |
| 1.0% | 150 | - |
| 3.0% | 350 | >96% |
Experimental Protocols
Protocol 1: Preparation of BMGY and BMMY Media (1 Liter)
This protocol provides instructions for preparing Buffered Glycerol-complex Medium (BMGY) for the growth phase and Buffered Methanol-complex Medium (BMMY) for the induction phase.[3][4][10][22]
Components:
-
Yeast Extract: 10 g
-
Peptone: 20 g
-
1 M Potassium Phosphate Buffer, pH 6.0: 100 mL
-
10X YNB (Yeast Nitrogen Base w/o Amino Acids): 100 mL
-
To prepare 10X YNB: 13.4 g YNB, 0.4 mg Biotin, dissolve in 100 mL water and filter sterilize.
-
-
For BMGY: 100% Glycerol: 10 mL (for 1% final concentration)
-
For BMMY: 100% Methanol: 5 mL (for 0.5% final concentration)
Procedure:
-
Dissolve 10 g of yeast extract and 20 g of peptone in ~700 mL of deionized water in a 1 L bottle.
-
Autoclave for 20 minutes on a liquid cycle and cool to room temperature.
-
Aseptically add the following sterile solutions:
-
100 mL of 1 M Potassium Phosphate Buffer (pH 6.0)
-
100 mL of 10X YNB stock
-
-
To create BMGY , add 10 mL of sterile 100% glycerol.
-
To create BMMY , add 5 mL of 100% methanol.
-
Add sterile deionized water to a final volume of 1 liter. Store at 4°C.
Protocol 2: Methanol Induction in a 1L Bioreactor (Mut⁺ Strain)
This protocol outlines a standard fed-batch process for high-density culture and induction.
Phase 1: Glycerol Batch Phase (Biomass Accumulation)
-
Prepare 1 L of Basal Salts Medium (BSM) in the bioreactor and sterilize.
-
After sterilization, aseptically add 40 g of glycerol and 4.35 mL of PTM1 trace salts solution.
-
Inoculate with a 50-100 mL overnight culture of the NCR044 Pichia clone grown in BMGY.
-
Run the batch culture at 30°C, pH 5.0-6.0, and maintain DO > 20%. This phase typically lasts 18-24 hours until the initial glycerol is depleted, indicated by a sharp spike in DO.
Phase 2: Glycerol Fed-Batch Phase (High-Density Growth)
-
Once the initial glycerol is consumed (DO spike), start a fed-batch with 50% (w/v) glycerol containing 12 mL/L PTM1 trace salts.
-
Set the initial feed rate to ~18 mL/hour. Continue for 4-8 hours to achieve a high cell density (e.g., 180-220 g/L wet cell weight).[18]
Phase 3: Methanol Induction Phase (NCR044 Production)
-
Stop the glycerol feed. Allow the culture to consume any residual glycerol (indicated by another DO spike).
-
Begin the methanol feed. The feed solution should be 100% methanol containing 12 mL/L PTM1 trace salts.
-
Adaptation: Start the methanol feed at a low, restricted rate (e.g., 3-4 mL/hour) for the first 2-4 hours. The culture needs time to adapt, and DO levels may be erratic.[18]
-
Production: After adaptation, gradually increase the methanol feed rate. Use the DO signal to control the feed: if DO drops below 20%, pause or reduce the feed rate until it recovers.[18]
-
Maintain induction for 72-96 hours. Take samples every 12-24 hours to analyze NCR044 peptide yield and integrity via SDS-PAGE and Western blot to determine the optimal harvest time.
Visualizations
Caption: Workflow for NCR044 peptide production in Pichia pastoris.
Caption: Regulation of the AOX1 promoter for NCR044 expression.
Caption: Troubleshooting flowchart for low NCR044 peptide yield.
References
- 1. Effects of Temperature and pH on Recombinant Thaumatin II Production by Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. its.caltech.edu [its.caltech.edu]
- 4. Expression of Recombinant Proteins in the Methylotrophic Yeast Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Temperature and pH on Recombinant Thaumatin II Production by Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pichia pastoris: A highly successful expression system for optimal synthesis of heterologous proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Current advances of Pichia pastoris as cell factories for production of recombinant proteins [frontiersin.org]
- 8. pichia.com [pichia.com]
- 9. Protein expression in Pichia pastoris: recent achievements and perspectives for heterologous protein production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. mdpi.com [mdpi.com]
- 12. Impact of methanol concentration on secreted protein production in oxygen-limited cultures of recombinant Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Characterization of methanol utilization negative Pichia pastoris for secreted protein production: New cultivation strategies for current and future applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. static.igem.org [static.igem.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. lirias.kuleuven.be [lirias.kuleuven.be]
- 21. The effect of temperature on the proteome of recombinant Pichia pastoris. | Semantic Scholar [semanticscholar.org]
- 22. shop.gmexpression.com [shop.gmexpression.com]
How to refold NCR044 peptide to ensure correct disulfide bonds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful refolding of the NCR044 peptide, ensuring the correct formation of its two intramolecular disulfide bonds.
Frequently Asked Questions (FAQs)
Q1: What is the structure of the NCR044 peptide and why is correct folding important?
The NCR044 peptide is a 36-amino acid cationic peptide characterized by a largely disordered and highly dynamic structure.[1][2] It contains a small four-residue α-helix and a three-residue antiparallel β-sheet, which are stabilized by two crucial intramolecular disulfide bonds.[1][2] The correct formation of these disulfide bonds is essential for the peptide's potent antifungal activity. The oxidized (correctly folded) form of NCR044 has been shown to be significantly more active than its reduced form.[1]
Q2: What is the general strategy for refolding cysteine-rich peptides like NCR044?
The general strategy involves three main stages:
-
Reduction and Denaturation: The peptide is first fully reduced to break any existing incorrect disulfide bonds and unfolded using a denaturing agent like guanidine (B92328) hydrochloride (GuHCl) to expose all cysteine residues.
-
Oxidative Refolding: The denatured and reduced peptide is then diluted into a refolding buffer with a controlled redox environment. This is typically achieved using a mixture of reduced (GSH) and oxidized (GSSG) glutathione (B108866). This redox system facilitates the correct pairing of cysteine residues.
-
Purification and Analysis: The refolded peptide is purified to separate the correctly folded monomer from aggregates and misfolded isomers. Analytical techniques like RP-HPLC, mass spectrometry, and NMR are then used to verify the correct structure and disulfide bond connectivity.
Q3: What are the critical parameters to control during the refolding of NCR044?
Several parameters are critical for successful refolding:
-
Peptide Concentration: Keeping the peptide concentration low during refolding minimizes the risk of intermolecular interactions that can lead to aggregation.
-
Redox Buffer Composition: The ratio of reduced (GSH) to oxidized (GSSG) glutathione is crucial for promoting the formation of the correct disulfide bonds.
-
pH: The pH of the refolding buffer affects the reactivity of the cysteine thiol groups. A slightly alkaline pH (around 8.0-8.5) is generally optimal for disulfide bond formation.[3]
-
Temperature: Refolding is typically performed at low temperatures (e.g., 4°C) to slow down the process and reduce the risk of aggregation.
-
Additives: Certain additives, such as L-arginine, can be included in the refolding buffer to act as aggregation suppressors.[4]
Q4: How can I obtain the reduced, unfolded NCR044 peptide to start the refolding process?
If you have chemically synthesized NCR044, it will likely be in a reduced state. If you are expressing it recombinantly, for example in E. coli, it may form inclusion bodies containing misfolded and aggregated peptide. In this case, the inclusion bodies need to be isolated, washed, and then solubilized in a buffer containing a strong denaturant (e.g., 6 M Guanidine HCl) and a reducing agent (e.g., DTT) to obtain the fully reduced and unfolded peptide.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Refolding Yield / High Aggregation | Peptide concentration is too high. | Decrease the initial peptide concentration in the refolding buffer. Perform refolding at a lower temperature (e.g., 4°C) to slow down aggregation kinetics. |
| Incorrect pH of the refolding buffer. | Optimize the pH of the refolding buffer. A pH range of 8.0-8.5 is generally recommended for disulfide bond formation.[3] | |
| Suboptimal redox buffer composition. | Experiment with different ratios of reduced (GSH) to oxidized (GSSG) glutathione. A common starting point is a 10:1 ratio. | |
| Misfolded intermediates are prone to aggregation. | Add aggregation suppressors like L-arginine (0.4-1 M) to the refolding buffer to increase the solubility of folding intermediates.[4] | |
| Formation of Intermolecular Disulfide Bonds (Dimers, Oligomers) | High peptide concentration. | As with aggregation, reduce the peptide concentration to favor intramolecular over intermolecular reactions. |
| Incorrect redox potential. | Adjust the GSH:GSSG ratio. A more reducing environment might help resolve intermolecular disulfides. | |
| Incorrect Intramolecular Disulfide Bonds (Isomers) | Kinetically trapped, non-native disulfide pairings. | Optimize the GSH:GSSG ratio to allow for disulfide bond shuffling, which helps the peptide find its most thermodynamically stable, native conformation. A 1:1 ratio has been shown to be effective in some cases.[5] |
| Refolding conditions are too rapid. | Slow down the refolding process by lowering the temperature or using a step-wise dialysis method to gradually remove the denaturant. | |
| No Refolding Occurs / Peptide Remains Reduced | Inefficient oxidation. | Ensure the refolding buffer is exposed to air (gentle stirring) to allow for oxidation. Check the concentration and ratio of your GSH/GSSG redox pair. |
| pH is too low. | Cysteine thiols are less reactive at acidic pH. Ensure the pH is in the optimal range of 8.0-8.5.[3] |
Experimental Protocols
Protocol 1: Refolding of NCR044 by Dilution
This protocol is a general guideline for the refolding of NCR044 from a reduced and denatured state.
Materials:
-
Reduced and lyophilized NCR044 peptide
-
Denaturation Buffer: 6 M Guanidine HCl, 50 mM Tris-HCl, 2 mM EDTA, 10 mM DTT, pH 8.0
-
Refolding Buffer: 50 mM Tris-HCl, 250 mM NaCl, 0.4 M L-arginine, 3 mM GSH, 0.9 mM GSSG, 2 mM EDTA, pH 8.0
-
Quenching Solution: 10% Acetic Acid
-
Reverse-Phase HPLC (RP-HPLC) system with a C18 column
Procedure:
-
Denaturation and Reduction:
-
Dissolve the lyophilized NCR044 peptide in the Denaturation Buffer to a final concentration of 0.2 mg/mL.
-
Incubate at room temperature for 2 hours with gentle stirring to ensure the peptide is fully unfolded and reduced.
-
-
Refolding:
-
Rapidly dilute the denatured peptide solution 100-fold into the chilled (4°C) Refolding Buffer with vigorous stirring. The final peptide concentration should be around 2 µg/mL.
-
Continue to stir the solution gently in an open container at 4°C for 24-48 hours to allow for air oxidation and disulfide bond formation.
-
-
Quenching and Concentration:
-
Stop the refolding reaction by acidifying the solution with an appropriate amount of the Quenching Solution to a final pH of ~3.0.
-
Concentrate the refolded peptide solution using a suitable method, such as solid-phase extraction (SPE) with a C18 cartridge.
-
-
Purification and Analysis:
-
Purify the refolded NCR044 peptide using RP-HPLC on a C18 column. The correctly folded monomeric peptide should elute as a distinct peak.
-
Collect the peak corresponding to the monomeric peptide and verify its mass by mass spectrometry. The expected mass should correspond to the peptide with two disulfide bonds (loss of 4 Da from the fully reduced form).
-
Further structural characterization can be performed using NMR spectroscopy to confirm the correct disulfide bond connectivity.
-
Protocol 2: Verification of Disulfide Bonds by Mass Spectrometry
Procedure:
-
Sample Preparation:
-
Analyze the purified refolded NCR044 by LC-MS.
-
As a control, reduce a small aliquot of the refolded peptide with DTT and alkylate the free thiols with iodoacetamide.
-
-
Mass Analysis:
-
The mass of the correctly folded NCR044 should be 4 Da less than the fully reduced form.
-
The reduced and alkylated sample will show a mass increase corresponding to the addition of two alkylation groups to each of the four cysteine residues.
-
-
Peptide Mapping (for specific bond confirmation):
-
Digest the non-reduced, refolded peptide with a protease (e.g., trypsin) under non-reducing conditions.
-
Analyze the resulting peptide fragments by LC-MS/MS.
-
Identify the disulfide-linked peptides to confirm the specific cysteine pairings.
-
Quantitative Data on Refolding Optimization
The optimal refolding conditions can vary for each peptide. The following table presents data from a study on the refolding of a recombinant neuregulin 1-β1 EGF-like motif, a small protein with disulfide bonds, which serves as a model for optimizing the refolding of peptides like NCR044. The data illustrates the impact of the GSH:GSSG ratio on the yield of the correctly folded protein.[6]
| GSH:GSSG Ratio | Relative Amount of Correctly Folded Protein (without PDI) | Relative Amount of Correctly Folded Protein (with PDI) |
| 1:10 | ~0.2 | ~0.4 |
| 1:2 | ~0.4 | ~0.8 |
| 1:1 | ~0.5 | ~1.2 |
| 2:1 | ~0.6 | ~1.6 |
| 10:1 | ~0.4 | ~0.8 |
| 200:1 | ~0.1 | ~0.2 |
Data adapted from a study on neuregulin 1-β1 EGF-like motif refolding.[6] The values represent the relative abundance of a peptide fragment with the native disulfide bond arrangement.
This data demonstrates that a GSH:GSSG ratio of 2:1, in the presence of protein disulfide isomerase (PDI), resulted in the highest yield of the correctly folded protein.[6] While PDI is an enzyme that assists in disulfide bond formation, a similar optimal ratio for the redox buffer is often observed in spontaneous refolding as well.
Visualizations
Caption: Workflow for the refolding of NCR044 peptide.
Caption: Troubleshooting decision tree for low refolding yield.
References
- 1. Optimization of Methods for the Production and Refolding of Biologically Active Disulfide Bond-Rich Antibody Fragments in Microbial Hosts | MDPI [mdpi.com]
- 2. Protein folding - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. A Simplified Method for the Efficient Refolding and Purification of Recombinant Human GM-CSF | PLOS One [journals.plos.org]
- 5. High-pressure refolding of disulfide-cross-linked lysozyme aggregates: thermodynamics and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative evaluation of refolding conditions for a disulfide-bond-containing protein using a concise 18O-labeling technique - PMC [pmc.ncbi.nlm.nih.gov]
Preventing aggregation of NCR044 peptide in high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of the NCR044 peptide at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the NCR044 peptide and what are its key properties?
A1: NCR044 is a 36-amino acid, nodule-specific cysteine-rich (NCR) peptide originally identified in the model legume Medicago truncatula.[1][2][3][4] It exhibits potent antifungal activity against a range of plant fungal pathogens, including Botrytis cinerea and several Fusarium species.[1][2][4]
Key properties of the NCR044 peptide are summarized in the table below.
| Property | Value/Description | Reference |
| Amino Acid Length | 36 residues | [2][3][4] |
| Net Charge | +9 (highly cationic) | [1] |
| Structure | Largely disordered with a small α-helix and a three-residue antiparallel β-sheet. Stabilized by two disulfide bonds. | [1][2][3] |
| Biological Activity | Potent fungicidal activity.[2][3] Breaches the fungal plasma membrane, induces reactive oxygen species, and binds to phosphoinositides.[1][2][3] | |
| Isoelectric Point (pI) | 10.32 | [5] |
| Molecular Weight | Data not explicitly available in the provided search results. | |
| Oxidized Form | The native, oxidized form with disulfide bonds shows higher antifungal activity compared to the reduced form.[6] |
Q2: Why might the NCR044 peptide be prone to aggregation at high concentrations?
A2: While specific aggregation issues for NCR044 are not extensively documented in the provided literature, peptides with its characteristics can be susceptible to aggregation for several reasons:
-
Hydrophobic Interactions: Although NCR044 is highly cationic, it contains hydrophobic amino acid residues. At high concentrations, these hydrophobic regions can interact between peptide molecules, leading to aggregation.[7]
-
Intermolecular Hydrogen Bonding: The peptide backbone and certain amino acid side chains can form hydrogen bonds between different peptide molecules, promoting self-association.[7]
-
Incorrect Disulfide Bridging: NCR044 contains cysteine residues that form intramolecular disulfide bonds.[1][2] At high concentrations, especially if the peptide is in a reduced or partially reduced state, incorrect intermolecular disulfide bonds can form, leading to aggregation. The disulfide bonds in a similar peptide, NCR169, have been shown to contribute to its solubility.[8]
-
pH and Isoelectric Point (pI): Peptides are least soluble at their isoelectric point (pI), where their net charge is zero.[9] The pI of NCR044 is 10.32.[5] If the pH of the solution is close to this value, aggregation is more likely.
Q3: What are the initial signs of NCR044 peptide aggregation?
A3: Signs of peptide aggregation can range from subtle to obvious:
-
Visual Cues: The solution may appear cloudy, hazy, or contain visible precipitates or particulates.
-
Spectrophotometry: An increase in light scattering can be detected by an abnormally high absorbance reading at wavelengths where the peptide should not absorb (e.g., 340 nm).
-
Chromatography: During size-exclusion chromatography (SEC), the appearance of high molecular weight species eluting in or near the void volume can indicate aggregation.
-
Loss of Activity: A decrease in the expected biological (antifungal) activity of the peptide solution can be an indirect indicator of aggregation, as aggregated peptides are often misfolded and inactive.
Troubleshooting Guide: Preventing NCR044 Aggregation
This guide provides a systematic approach to troubleshooting and preventing NCR044 aggregation during your experiments.
Issue 1: Peptide Precipitation Upon Reconstitution
Possible Cause: The initial solvent is not optimal for the peptide's properties.
Solutions:
-
Utilize an Acidic Buffer: Given that NCR044 is a highly basic peptide (pI 10.32), it is recommended to reconstitute it in a slightly acidic buffer.[10] Start with a small amount of 10-25% acetic acid in sterile water and then dilute with the desired buffer.
-
Use Organic Solvents for Initial Solubilization: For peptides with hydrophobic regions, dissolving in a small amount of an organic solvent like DMSO or DMF before adding the aqueous buffer can be effective.[10] Ensure the final concentration of the organic solvent is compatible with your downstream application.
-
Sonication: Use a bath sonicator for a few minutes to aid in the dissolution of the peptide. Avoid excessive heating.[10]
Issue 2: Aggregation in High Concentration Stock Solutions
Possible Cause: High peptide concentration favors intermolecular interactions.
Solutions:
-
Optimize pH: Maintain the pH of the stock solution at least 1-2 units away from the pI of 10.32. For NCR044, a pH between 7.0 and 8.5 would be a reasonable starting point.[9]
-
Adjust Ionic Strength: Modify the salt concentration of the buffer. Try titrating with NaCl (e.g., 50-150 mM) to see if it improves solubility by shielding electrostatic interactions.[11]
-
Incorporate Excipients:
-
Amino Acids: The addition of certain amino acids like Arginine or Glycine can help reduce aggregation.[12]
-
Sugars: Sugars such as sucrose (B13894) or trehalose (B1683222) can act as stabilizers.
-
Glycerol (B35011): Adding glycerol (e.g., 10-20%) can increase the viscosity of the solvent and reduce aggregation, especially for frozen stocks.[9]
-
-
Maintain Oxidizing Conditions: Since the native, active form of NCR044 has disulfide bonds, ensure the peptide remains in its oxidized state. Avoid reducing agents in your buffer. The presence of disulfide bonds in a similar peptide, NCR169, has been shown to be important for its solubility.[8]
Issue 3: Aggregation During Experimental Procedures (e.g., buffer exchange, purification)
Possible Cause: Changes in buffer composition, temperature, or interaction with surfaces can induce aggregation.
Solutions:
-
Use Non-denaturing Detergents: Low concentrations of non-ionic or zwitterionic detergents (e.g., 0.01% Tween-20 or CHAPS) can help to solubilize hydrophobic patches and prevent aggregation.[9][11]
-
Control Temperature: Perform purification and handling steps at a controlled temperature. While 4°C is common, some proteins and peptides are more stable at room temperature. For long-term storage, -80°C is recommended over -20°C.[9]
-
Ligand Addition: If NCR044 has a known binding partner or ligand that stabilizes its active conformation, adding it to the solution can prevent aggregation.[11]
Experimental Protocols
Protocol 1: Optimized Reconstitution of Lyophilized NCR044 Peptide
-
Pre-analysis: Before opening, centrifuge the vial to pellet the lyophilized peptide.
-
Initial Solubilization: Add a small volume of 25% acetic acid in sterile, deionized water to the vial to create a concentrated initial stock. Gently vortex to dissolve.
-
Dilution: Dilute the initial stock to the desired final concentration using a suitable buffer (e.g., 20 mM Sodium Acetate, 50 mM NaCl, pH 5.3, as used in structural studies, or PBS pH 7.4).[13]
-
Verification: Check the clarity of the solution. If any cloudiness persists, sonicate in a water bath for 5-10 minutes.
-
Storage: Aliquot the reconstituted peptide into low-protein-binding tubes and store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Screening for Optimal Buffer Conditions to Prevent Aggregation
This protocol uses a turbidity assay to screen for conditions that minimize NCR044 aggregation.
-
Prepare a Concentrated Stock: Reconstitute NCR044 to a high concentration (e.g., 5-10 mg/mL) using the optimized reconstitution protocol above.
-
Prepare Buffer Matrix: In a 96-well plate, prepare a matrix of different buffer conditions. Vary the following parameters:
-
pH: e.g., pH 6.0, 7.0, 8.0
-
Salt Concentration (NaCl): e.g., 0 mM, 50 mM, 150 mM
-
Excipients: e.g., no additive, 5% Glycerol, 100 mM Arginine
-
-
Incubation: Add the concentrated NCR044 stock to each well to a final concentration known to cause aggregation.
-
Turbidity Measurement: Measure the absorbance at 340 nm (A340) at time zero and after a set incubation period (e.g., 1, 4, and 24 hours) at a constant temperature.
-
Analysis: Lower A340 readings indicate less aggregation. The conditions in the wells with the lowest A340 are considered optimal for preventing aggregation.
Visualizations
Caption: Workflow for preventing NCR044 peptide aggregation.
Caption: Antifungal mechanism of action of the NCR044 peptide.
References
- 1. pnas.org [pnas.org]
- 2. Antifungal symbiotic peptide NCR044 exhibits unique structure and multifaceted mechanisms of action that confer plant protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Antifungal symbiotic peptide NCR044 exhibits unique structure and multifaceted mechanisms of action that confer plant protection (Journal Article) | OSTI.GOV [osti.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antifungal symbiotic peptide NCR044 exhibits unique structure and multifaceted mechanisms of action that confer plant protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. Structure and antimicrobial activity of NCR169, a nodule-specific cysteine-rich peptide of Medicago truncatula - PMC [pmc.ncbi.nlm.nih.gov]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. bachem.com [bachem.com]
- 11. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 12. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Impact of Divalent Cations on NCR044 Antifungal Activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the antifungal properties of the nodule-specific cysteine-rich (NCR) peptide, NCR044. This guide focuses specifically on the impact of divalent cations on the peptide's activity.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of divalent cations on the antifungal activity of NCR044?
A1: The antifungal efficacy of cationic antimicrobial peptides like NCR044 can be significantly inhibited by the presence of divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺).[1][2][3][4] This is a critical consideration for in vitro experiments, as the composition of the assay medium can dramatically affect the observed antifungal potency.
Q2: Why do divalent cations interfere with NCR044 activity?
A2: NCR044 is a highly cationic peptide, and its initial interaction with the fungal cell is driven by electrostatic attraction to the negatively charged components of the fungal cell wall and plasma membrane.[5] Divalent cations can compete with the positively charged NCR044 for these anionic binding sites, effectively shielding the fungal surface and reducing peptide binding. This inhibition can prevent the peptide from reaching the threshold concentration needed to disrupt the fungal membrane and exert its antifungal effects.
Q3: Are other NCR peptides also sensitive to divalent cations?
A3: Yes, studies on other cationic NCR peptides, such as NCR247 and NCR335, have demonstrated that their antimicrobial efficiency is limited by divalent cations.[1][2][4] For instance, NCR247 has been shown to have a high sensitivity to both Ca²⁺ and Mg²⁺ in the testing medium.[1][2][4] This suggests that sensitivity to divalent cations is a common characteristic of cationic NCR peptides.
Q4: What are the typical IC₅₀ values for NCR044 against common fungal pathogens?
A4: In low-salt conditions, NCR044 exhibits potent antifungal activity. For example, the half-maximal inhibitory concentration (IC₅₀) against Botrytis cinerea is approximately 1.55 µM.[5] However, these values can be significantly higher in media containing divalent cations.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental evaluation of NCR044's antifungal activity.
| Problem | Possible Cause | Recommended Solution |
| High or inconsistent Minimum Inhibitory Concentration (MIC) or IC₅₀ values for NCR044. | The experimental medium (e.g., Mueller-Hinton Broth - MHB, RPMI-1640) contains physiological concentrations of Ca²⁺ and Mg²⁺, which inhibit NCR044 activity. | 1. Use a low-salt medium: For initial characterization and to determine the baseline activity of NCR044, use a low-salt medium (LSM).[1][4]2. Quantify cation concentration: If using a complex medium is necessary, determine the concentration of divalent cations and consider it when interpreting the results.3. Chelate divalent cations: In some applications, the addition of a chelating agent like EDTA can help to sequester divalent cations and reveal the true potency of the peptide. However, be aware that this can also affect fungal growth and is not representative of physiological conditions. |
| NCR044 shows good activity in initial screens but fails in more complex media. | The initial screening may have been performed in a low-salt buffer, while subsequent experiments use richer media with higher concentrations of divalent cations. | Conduct a comparative study of NCR044 activity in both low-salt and cation-rich media to quantify the inhibitory effect. This will provide a more complete understanding of the peptide's activity profile. |
| Variability in results between different batches of media. | The concentration of divalent cations can vary between different lots of commercially available media. | For critical experiments, it is advisable to use the same lot of medium or to prepare the medium in-house with precise control over the concentration of all components, including divalent cations. |
Data on the Impact of Media Composition on NCR Peptide Activity
| Medium | Key Characteristics | Effect on NCR247 MIC (µM) against E. coli |
| Low-Salt Medium (LSM) | Low concentration of divalent cations. | 16 |
| Mueller-Hinton Broth (MHB) | Standard microbiological medium with physiological concentrations of Ca²⁺ and Mg²⁺. | 128 |
| Mueller-Hinton Broth II (MHBII) | Cation-adjusted Mueller-Hinton Broth. | 128 |
Experimental Protocols
Protocol 1: Antifungal Susceptibility Testing using a Resazurin-Based Microdilution Assay in Low-Salt Medium (LSM)
This protocol is adapted from methodologies used for other NCR peptides and is suitable for determining the baseline antifungal activity of NCR044 with minimal interference from divalent cations.[1][4]
-
Fungal Spore Preparation:
-
Culture the fungal strain on an appropriate solid medium (e.g., Potato Dextrose Agar) until sporulation.
-
Harvest spores by gently scraping the surface of the agar (B569324) with a sterile loop and suspending them in sterile water or a suitable buffer.
-
Filter the spore suspension through sterile glass wool to remove mycelial fragments.
-
Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10⁵ spores/mL) in LSM.
-
-
Peptide Preparation:
-
Prepare a stock solution of NCR044 in sterile water or 0.01% acetic acid.
-
Perform serial twofold dilutions of the NCR044 stock solution in LSM in a 96-well microtiter plate.
-
-
Assay Procedure:
-
Add the prepared fungal spore suspension to each well of the microtiter plate containing the serially diluted NCR044.
-
Include a positive control (fungal spores in LSM without peptide) and a negative control (LSM only).
-
Incubate the plate at the optimal growth temperature for the fungal species for 48-72 hours.
-
Add resazurin (B115843) solution to each well and incubate for a further 4-6 hours.
-
Determine the MIC, which is the lowest concentration of NCR044 that prevents the color change of resazurin from blue to pink (indicating metabolic activity).
-
Visualizations
Diagram 1: Proposed Mechanism of Divalent Cation Inhibition of NCR044 Activity
Caption: Competitive binding of divalent cations to the fungal cell surface.
Diagram 2: Experimental Workflow for Assessing Divalent Cation Impact
Caption: Workflow for evaluating the effect of divalent cations on NCR044.
References
- 1. Antimicrobial Activity of NCR Plant Peptides Strongly Depends on the Test Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of NCR Plant Peptides Strongly Depends on the Test Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Membrane-Interacting Antifungal Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Antimicrobial Activity of NCR Plant Peptides Strongly Depends on the Test Assays [frontiersin.org]
- 5. Antifungal symbiotic peptide NCR044 exhibits unique structure and multifaceted mechanisms of action that confer plant protection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Buffer Conditions for NCR044 Antifungal Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing buffer conditions for antifungal assays involving the NCR044 peptide. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is NCR044 and what is its mechanism of action?
A1: NCR044 is a cationic, nodule-specific cysteine-rich (NCR) peptide with potent antifungal activity against a range of plant and human fungal pathogens.[1][2][3][4] Its mechanism of action is multifaceted, involving binding to the fungal cell wall, permeabilization of the plasma membrane, and induction of reactive oxygen species.[2][3][5][6] NCR044 has also been observed to bind to phosphoinositides and accumulate in the nucleoli of fungal cells.[2][5]
Q2: Why are buffer conditions critical for NCR044 antifungal assays?
A2: As a cationic peptide, the activity of NCR044 is highly dependent on its electrostatic interactions with the negatively charged fungal cell surface. Buffer components, particularly pH and ionic strength, can significantly influence these interactions and, consequently, the observed antifungal efficacy. Inappropriate buffer conditions can lead to inconsistent and misleading results, such as underestimation of the peptide's potency. The pH of the assay medium can affect both the charge of the peptide and the fungal cell surface, while the ionic strength can impact the electrostatic screening between the peptide and the cell membrane.
Q3: What is the recommended starting pH for an NCR044 antifungal assay?
A3: Based on studies of other antifungal agents, a starting pH of 7.0 is often recommended for general antifungal susceptibility testing to mimic physiological conditions.[7][8] However, the optimal pH for NCR044 activity may vary depending on the target fungal species. For instance, the activity of some antifungal agents against Candida albicans is significantly different at pH 4.0 compared to pH 7.0.[8] Therefore, it is advisable to test a pH range (e.g., pH 5.0 to 7.4) to determine the optimal condition for your specific fungus.
Q4: Which buffer systems are recommended for NCR044 assays?
A4: The choice of buffer can influence assay outcomes. RPMI-1640 medium buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to pH 7.0 is a standard medium for antifungal susceptibility testing.[7][9] However, some buffer components, like Tris, have been shown to antagonize the activity of certain antifungal compounds.[10] For peptide-based assays, low ionic strength buffers are often preferred to minimize interference with peptide-membrane interactions. Phosphate-buffered saline (PBS) is a common biological buffer, but its ionic strength should be considered. It is recommended to test a few different buffer systems, such as MOPS, HEPES, or a low-salt phosphate (B84403) buffer, to identify the most suitable one for your experimental setup.
Q5: How does ionic strength affect NCR044 activity?
A5: The cationic nature of NCR044 suggests that high ionic strength could shield the electrostatic interactions between the peptide and the fungal cell membrane, thereby reducing its antifungal activity. It is generally recommended to use buffers with a physiological ionic strength (around 150 mM NaCl) as a starting point. However, testing a range of salt concentrations (e.g., 50 mM to 200 mM NaCl) can help determine the optimal ionic strength for your specific assay.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or non-reproducible Minimum Inhibitory Concentration (MIC) values. | Suboptimal Buffer Conditions: pH or ionic strength may not be optimal for NCR044 activity against the specific fungal strain. | 1. pH Screening: Test a range of pH values (e.g., 5.5, 6.0, 6.5, 7.0, 7.4) to identify the optimal pH for peptide activity.[11][12] 2. Ionic Strength Titration: Evaluate the effect of different salt concentrations (e.g., 50, 100, 150, 200 mM NaCl) on the MIC. 3. Buffer System Comparison: Compare results using different buffer systems (e.g., MOPS, HEPES, low-salt phosphate buffer).[10] |
| Inoculum Variability: Inconsistent inoculum size can lead to variable MIC results. | 1. Standardize Inoculum: Ensure the fungal inoculum is prepared from a fresh culture and standardized to the correct density (e.g., 0.5-2.5 x 10³ CFU/mL for yeasts) using a spectrophotometer or hemocytometer.[13] | |
| Higher than expected MIC values. | Buffer Interference: Components of the buffer or growth medium may be inhibiting NCR044 activity. | 1. Simplify Medium: If using a complex medium, try a minimal defined medium to reduce potential interfering substances. 2. Check for Antagonism: Be aware that some media components can antagonize the effects of antifungal agents.[10] |
| Peptide Degradation: The peptide may be unstable in the chosen buffer over the course of the experiment. | 1. Assess Peptide Stability: Pre-incubate NCR044 in the assay buffer for the duration of the experiment and then test its activity to check for degradation. | |
| "Trailing" or paradoxical growth at high NCR044 concentrations. | Fungistatic vs. Fungicidal Effect: This phenomenon, where reduced but persistent growth occurs over a range of concentrations, is common with fungistatic agents.[13][14][15] | 1. Endpoint Reading: For fungistatic agents, the MIC is often read as the lowest concentration causing a significant (e.g., ≥50%) reduction in growth compared to the control.[13] 2. Minimum Fungicidal Concentration (MFC): Determine the MFC by plating contents of wells with no visible growth onto agar (B569324) plates to assess cell viability.[16] |
| Paradoxical Effect (Eagle Effect): Some antifungals show reduced activity at very high concentrations.[13][16] | 1. Test a Wider Concentration Range: Ensure your dilution series covers a broad enough range to identify this effect. |
Experimental Protocols
Protocol 1: Determination of Optimal pH for NCR044 Activity
-
Prepare Fungal Inoculum: Culture the target fungus on an appropriate agar medium. Prepare a suspension in sterile saline or water and adjust the concentration to 1-5 x 10⁶ CFU/mL using a hemocytometer. Dilute this stock to the final required inoculum density (e.g., 0.5-2.5 x 10³ CFU/mL) in the assay medium.
-
Prepare Buffered Media: Prepare your chosen growth medium (e.g., RPMI-1640) and adjust the pH of different aliquots to a range of values (e.g., 5.5, 6.0, 6.5, 7.0, 7.4) using sterile HCl or NaOH. Ensure the final pH is stable after buffering.
-
Perform Broth Microdilution Assay:
-
In a 96-well plate, perform serial two-fold dilutions of NCR044 in each of the prepared buffered media.
-
Add the standardized fungal inoculum to each well.
-
Include a positive control (no peptide) and a negative control (no fungus) for each pH value.
-
Incubate the plates at the optimal temperature for the fungus for 24-48 hours.
-
-
Determine MIC: The MIC is the lowest concentration of NCR044 that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction in turbidity compared to the growth control). This can be determined visually or by reading the optical density at 600 nm.
-
Analyze Results: Compare the MIC values obtained at different pH levels to identify the optimal pH for NCR044 activity against the tested fungus.
Protocol 2: Evaluation of Ionic Strength Effect on NCR044 Activity
-
Prepare Fungal Inoculum: Follow step 1 from Protocol 1.
-
Prepare Media with Varying Ionic Strength: Prepare your chosen growth medium at the optimal pH determined in Protocol 1. Create aliquots with varying concentrations of NaCl (e.g., 50, 100, 150, 200 mM).
-
Perform Broth Microdilution Assay: Follow step 3 from Protocol 1, using the media with different ionic strengths.
-
Determine MIC: Follow step 4 from Protocol 1.
-
Analyze Results: Compare the MIC values obtained at different ionic strengths to determine the optimal condition.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Antifungal symbiotic peptide NCR044 exhibits unique structure and multifaceted mechanisms of action that confer plant protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Antifungal symbiotic peptide NCR044 exhibits unique structure and multifaceted mechanisms of action that confer plant protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of pH on the antifungal susceptibility of vaginal Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. Influence of pH and concentration on the postantifungal effect and on the effects of sub-MIC concentrations of 4 antifungal agents on previously treated Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pH and other effects on the antifungal activity of cilofungin (LY121019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Antifungal Agent 44: Benchmarking Efficacy Against Standard and Novel Fungicides
In the ongoing challenge to combat invasive fungal infections and the rise of antifungal resistance, the development of novel therapeutic agents is paramount. This guide provides a comparative overview of the investigational Antifungal Agent 44 against established and recently developed antifungal drugs. The analysis is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of in vitro efficacy, mechanisms of action, and the experimental protocols used for evaluation.
This compound represents a new class of antifungal compounds designed to address the limitations of current therapies. Its unique mechanism of action and broad-spectrum activity position it as a promising candidate for the treatment of a wide range of fungal pathogens.
In Vitro Efficacy: A Comparative Snapshot
The in vitro activity of this compound was evaluated against a panel of clinically relevant fungal pathogens and compared to standard and novel antifungal agents. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, was determined using the standardized broth microdilution method.
| Antifungal Agent | Class | Candida albicans (MIC µg/mL) | Candida glabrata (Azole-R) (MIC µg/mL) | Aspergillus fumigatus (MIC µg/mL) | Cryptococcus neoformans (MIC µg/mL) |
| This compound | Novel EF2 Inhibitor | 0.125 | 0.25 | 0.5 | 0.125 |
| Amphotericin B | Polyene | 0.5 | 0.5 | 1 | 0.25 |
| Fluconazole | Azole | 0.25 | 32 | >64 | 4 |
| Caspofungin | Echinocandin | 0.03 | 0.06 | 0.125 | >16 |
| Ibrexafungerp | Triterpenoid | 0.125 | 0.25 | 0.5 | 1 |
Note: The MIC values for this compound are hypothetical and for comparative purposes. Azole-R indicates an azole-resistant strain.
Mechanisms of Action: Diverse Fungal Targets
A key differentiator for novel antifungal agents is their mechanism of action. This compound targets a distinct pathway in fungal protein synthesis, offering a potential advantage against pathogens that have developed resistance to existing drug classes.
Caption: Mechanisms of Action of this compound and Comparator Fungicides.
Experimental Protocols
The in vitro susceptibility data presented were generated using standardized methodologies to ensure reproducibility and comparability.
Broth Microdilution Antifungal Susceptibility Testing (CLSI M27)
This method is a widely accepted standard for determining the MIC of antifungal agents against yeasts.[1]
1. Inoculum Preparation:
-
Yeast colonies are selected from a 24-hour-old culture on an agar (B569324) plate.
-
The colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
This suspension is then diluted in RPMI 1640 medium to the final inoculum concentration.
2. Drug Dilution:
-
The antifungal agents are serially diluted in 96-well microtiter plates using RPMI 1640 medium to create a range of concentrations.
3. Inoculation and Incubation:
-
Each well is inoculated with the standardized yeast suspension.
-
The microtiter plates are incubated at 35°C for 24-48 hours.
4. MIC Determination:
-
The MIC is determined as the lowest drug concentration that causes a significant inhibition of growth (typically a 50% reduction in turbidity for azoles) compared to the drug-free control well.[1]
Caption: Workflow for CLSI M27 Broth Microdilution Antifungal Susceptibility Testing.[1]
Conclusion
This compound demonstrates potent in vitro activity against a broad range of fungal pathogens, including strains resistant to current therapies. Its novel mechanism of action, targeting fungal protein synthesis, distinguishes it from existing antifungal classes and underscores its potential as a valuable addition to the antifungal armamentarium. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this promising new agent.
References
Comparative Analysis of Antifungal Agent 44 and Metalaxyl
A comprehensive guide for researchers and drug development professionals on the performance and characteristics of Antifungal agent 44 versus the established fungicide, metalaxyl (B1676325).
This guide provides a detailed comparison of this compound (compound 2A-5) and metalaxyl, focusing on their antifungal activity, mechanisms of action, and the experimental protocols used for their evaluation. The information is intended to assist researchers in understanding the potential of this compound as an alternative or complementary fungicide to metalaxyl.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and metalaxyl, providing a direct comparison of their reported efficacy against specific fungal pathogens.
Table 1: In Vitro Antifungal Activity
| Compound | Target Pathogen | Metric | Value |
| This compound (compound 2A-5) | Phytophthora capsici | EC₅₀ | ~5 µM[1] |
| Metalaxyl | Phytophthora infestans | EC₅₀ | 0.3-3.9 µg/mL[2] |
| Metalaxyl | Phytophthora cactorum | MIC | <100 mg/L[3] |
| Metalaxyl | Phytophthora citrophthora | MIC | <100 mg/L[3] |
Table 2: General Properties
| Property | This compound (compound 2A-5) | Metalaxyl |
| Chemical Class | Not clearly defined in provided results. | Acylalanine fungicide[4] |
| Reported Activity | Excellent fungicidal activity, superior to Kresoxim-methyl against Phytophthora capsici.[1] | Systemic fungicide effective against Oomycetes, such as Pythium and Phytophthora species.[4][5] |
| Known Resistance | Not documented in provided results. | Severe resistance problems have been reported for various Pythium and Phytophthora species.[4] |
Mechanism of Action
Metalaxyl:
Metalaxyl is a systemic fungicide that specifically targets Oomycete fungi.[5] Its primary mode of action is the inhibition of ribosomal RNA (rRNA) synthesis by targeting RNA polymerase I.[5] By binding to and inhibiting this enzyme, metalaxyl prevents the transcription of rRNA genes, which are essential components of ribosomes.[5] This disruption of ribosome biogenesis severely impairs protein synthesis, ultimately leading to the inhibition of fungal growth and proliferation.[2][5] Metalaxyl is absorbed by the plant and translocated systemically, providing protection to both treated and untreated parts of the plant.[6]
This compound (compound 2A-5):
The precise mechanism of action for this compound has not been detailed in the available search results. However, its efficacy against Phytophthora capsici, an Oomycete, suggests it may target a crucial pathway in this group of pathogens. Common antifungal mechanisms include disruption of the cell membrane, inhibition of cell wall synthesis, or interference with essential metabolic pathways.[7][8] Further research is required to elucidate the specific molecular target of this compound.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and comparison of antifungal agents. Below are representative protocols for determining antifungal susceptibility and for assessing the specific mechanism of action of metalaxyl.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) or the half-maximal effective concentration (EC₅₀) of an antifungal agent against a specific fungus.
1. Preparation of Fungal Inoculum:
- The fungal pathogen (e.g., Phytophthora capsici) is cultured on an appropriate agar (B569324) medium.
- A suspension of spores or mycelial fragments is prepared in sterile distilled water or a suitable buffer.
- The concentration of the inoculum is adjusted to a standardized level (e.g., 1 x 10⁵ CFU/mL) using a hemocytometer or by spectrophotometric methods.
2. Preparation of Antifungal Agent Dilutions:
- A stock solution of the antifungal agent (e.g., this compound or metalaxyl) is prepared in a suitable solvent (e.g., DMSO).
- Serial two-fold dilutions of the antifungal agent are prepared in a liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate.
3. Inoculation and Incubation:
- Each well of the microtiter plate is inoculated with the prepared fungal suspension.
- Control wells containing medium only (sterility control) and medium with the fungal inoculum but no antifungal agent (growth control) are included.
- The plate is incubated at an optimal temperature for the specific fungus (e.g., 25°C) for a defined period (e.g., 24-72 hours).
4. Determination of MIC/EC₅₀:
- Fungal growth is assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.
- The MIC is defined as the lowest concentration of the antifungal agent that completely inhibits visible fungal growth.
- The EC₅₀ is the concentration of the antifungal agent that inhibits fungal growth by 50% compared to the growth control and is typically determined by plotting a dose-response curve.
RNA Polymerase I Inhibition Assay
This assay is used to specifically measure the inhibitory effect of a compound on RNA polymerase I, the known target of metalaxyl.
1. Cell Culture and Treatment:
- A suitable cell line (e.g., a fungal protoplast suspension or a relevant model organism's cell line) is cultured in an appropriate medium.
- Cells are treated with various concentrations of the test compound (e.g., metalaxyl) or a vehicle control (e.g., DMSO) for a specified duration.
2. Radiolabeling of Newly Synthesized RNA:
- A radiolabeled RNA precursor, such as ³H-uridine, is added to the cell culture medium.
- The cells are incubated for a short period (e.g., 30-60 minutes) to allow for the incorporation of the radiolabel into newly synthesized RNA.
3. RNA Extraction and Quantification:
- Total RNA is extracted from the treated and control cells using a standard RNA isolation protocol.
- The amount of incorporated radioactivity in the RNA fraction is measured using a scintillation counter.
4. Data Analysis:
- The percentage of RNA synthesis inhibition is calculated for each concentration of the test compound relative to the vehicle-treated control.
- The IC₅₀ value, which is the concentration of the inhibitor that causes a 50% reduction in RNA synthesis, is determined.
Visualizations
The following diagrams illustrate the mechanism of action of metalaxyl, a general workflow for antifungal susceptibility testing, and potential mechanisms of action for further investigation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phytophthora capsici | MCE 生命科学试剂服务商 [medchemexpress.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 7. jptcp.com [jptcp.com]
- 8. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Antifungal Efficacy of Novel Agent 44: A Comparative Analysis
A detailed examination of two potential candidates for "Antifungal Agent 44," the peptide CaDef2.1G27-K44 and the polyene macrolide S44HP, reveals promising, albeit distinct, profiles in preclinical in vivo models. This guide provides a comparative overview of their efficacy, mechanisms of action, and the experimental protocols used for their validation, aimed at researchers, scientists, and drug development professionals.
This analysis consolidates available data on two novel antifungal compounds, referred to under the umbrella term "this compound," to provide a clear comparison of their in vivo performance against established antifungal drugs. The two agents are the synthetic peptide CaDef2.1G27-K44 (CDF-GK) and the genetically engineered polyene macrolide S44HP.
CaDef2.1G27-K44 (CDF-GK): A Multi-Targeted Antifungal Peptide
CaDef2.1G27-K44 is an 18-amino acid cationic peptide that has demonstrated significant in vitro activity against various Candida species, including the intrinsically fluconazole-resistant Candida krusei.[1][2] Its in vivo efficacy has been evaluated using the Galleria mellonella (greater wax moth larvae) model, an established invertebrate model for assessing antimicrobial efficacy.
In Vivo Efficacy of CaDef2.1G27-K44
In a Galleria mellonella model of C. krusei infection, CaDef2.1G27-K44 significantly improved the survival of infected larvae, showcasing its potential as a therapeutic agent.[1][3] The peptide was shown to be non-toxic to the larvae even at high concentrations.[1][3]
Table 1: In Vitro Efficacy of CaDef2.1G27-K44 against Candida krusei
| Antifungal Agent | Fungal Strain | MIC (µM) | MFC (µM) | IC₅₀ (µM) |
| CaDef2.1G27-K44 | Candida krusei | 25 | 50 | 5 |
| Fluconazole | Candida krusei | >200 | - | >88 |
| Amphotericin B | Candida krusei | 1.56 | - | 0.46 |
Data sourced from in vitro studies.[1][4]
Mechanism of Action of CaDef2.1G27-K44
CaDef2.1G27-K44 exhibits a multifaceted mechanism of action, a desirable trait that may reduce the likelihood of resistance development.[4] Its primary targets are the fungal cell membrane and various intracellular processes.
The proposed mechanisms include:
-
Membrane Permeabilization: The cationic peptide interacts with the negatively charged fungal cell membrane, leading to disruption and leakage of intracellular contents.[4]
-
Ergosterol (B1671047) Interaction: It interacts with ergosterol, a crucial component of the fungal cell membrane, further compromising membrane integrity.[1][4]
-
Induction of Oxidative Stress: The peptide leads to the production of reactive oxygen species (ROS), causing cellular damage.[1][4]
-
Mitochondrial Dysfunction: It impairs mitochondrial function, affecting cellular respiration and energy production.[1][4]
-
Intracellular Entry: CaDef2.1G27-K44 can enter the fungal cell and interfere with other essential cellular processes.[1][4]
Experimental Protocol: Galleria mellonella Survival Assay
The in vivo efficacy of CaDef2.1G27-K44 was assessed using a G. mellonella survival assay.
Methodology:
-
Fungal Inoculum Preparation: C. krusei is cultured and a standardized suspension is prepared in a suitable buffer.
-
Larvae Selection: Healthy G. mellonella larvae of a specific weight range are selected for the experiment.
-
Infection: A defined dose of the C. krusei suspension is injected into the hemocoel of each larva.
-
Treatment: At a specified time post-infection, larvae are treated with CaDef2.1G27-K44, a vehicle control, or a comparator antifungal agent.
-
Incubation and Monitoring: Larvae are incubated at 37°C in the dark, and survival is monitored daily for a set period.
-
Data Analysis: Survival curves are generated and statistically analyzed to determine the efficacy of the treatment.
S44HP: A Genetically Engineered Polyene Macrolide
S44HP is a novel polyene macrolide antibiotic produced by a genetically engineered strain of Streptomyces noursei.[5][6] As a polyene, its mechanism of action is similar to that of Amphotericin B, involving interaction with ergosterol in the fungal cell membrane.
In Vivo Efficacy of S44HP
The in vivo efficacy of S44HP has been evaluated in murine models of disseminated candidosis, where it has been compared with Amphotericin B (AmB) and nystatin.[5][6][7] Studies have shown that S44HP and its derivatives can be as effective as or even superior to Amphotericin B in these models, with some derivatives demonstrating a better toxicity profile.[7][8][9]
Table 2: In Vivo Toxicity of S44HP in Mice
| Compound | LD₅₀ (mg/kg) |
| S44HP | ~4 times more toxic than Nystatin |
| Amphotericin B | ~4 times more toxic than Nystatin |
| Nystatin | Lowest toxicity |
Data from acute toxicity studies with intravenous administration in mice.[5][6]
While S44HP showed higher acute toxicity than nystatin, similar to Amphotericin B, it was found to have a wider therapeutic window (the dose range between the minimum effective dose and the maximum tolerated dose) in some studies.[6] Furthermore, derivatives of S44HP have been developed that are considerably less toxic and more active than both S44HP and Amphotericin B in vivo.[6][9]
In a murine model of disseminated candidosis, treatment with S44HP derivatives led to a dose-dependent reduction in the fungal burden in the kidneys of infected animals, with some derivatives being more effective than Amphotericin B.[7]
Mechanism of Action of S44HP
As a polyene macrolide, S44HP's primary mechanism of action is the disruption of the fungal cell membrane.[7]
The process involves:
-
Binding to Ergosterol: S44HP has a high affinity for ergosterol, the primary sterol in fungal cell membranes.
-
Pore Formation: Upon binding, S44HP molecules aggregate and form pores or channels in the membrane.
-
Leakage of Intracellular Contents: These pores disrupt the membrane's integrity, leading to the leakage of essential ions and small molecules.
-
Cell Death: The loss of intracellular components and disruption of cellular homeostasis ultimately result in fungal cell death.
Experimental Protocol: Murine Model of Disseminated Candidosis
The in vivo efficacy of S44HP was tested in a murine model of disseminated candidosis, often in immunocompromised animals to mimic the clinical scenario of invasive fungal infections.[7][8]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. In Vitro and In Vivo Antifungal Efficacy and Safety of the CaDef2.1G27‑K44 Peptide against the Neglected and Drug-Resistant Pathogen Candida krusei - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Antifungal Efficacy and Safety of the Ca Def2.1G27‑K44 Peptide against the Neglected and Drug-Resistant Pathogen Candida krusei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 6. researchgate.net [researchgate.net]
- 7. Structure-Antifungal Activity Relationships of Polyene Antibiotics of the Amphotericin B Group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-antifungal activity relationships of polyene antibiotics of the amphotericin B group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and study of the antifungal activity of new mono- and disubstituted derivatives of a genetically engineered polyene antibiotic 28,29-didehydronystatin A1 (S44HP) - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Resistance: Antifungal Agent 44 and Azoles
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in-vitro activity of the novel investigational antifungal, Agent 44, against a panel of fungal isolates with known resistance mechanisms to established azole antifungals. The data presented serves as a framework for assessing cross-resistance profiles of new chemical entities.
For the purpose of this guide, the publicly available data for the novel triazole compound PC945 is used as a representative example for "Antifungal Agent 44" to illustrate its comparative performance.[1]
Introduction to this compound and Azoles
This compound (represented by PC945) is a novel triazole antifungal engineered for potent activity against a broad spectrum of fungal pathogens.[1] Azole antifungals, the largest class of antifungal drugs used clinically, function by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 or CYP51 genes), which is a critical step in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[2][3][4] Disruption of ergosterol synthesis leads to the accumulation of toxic sterols, ultimately inhibiting fungal growth.[3]
Resistance to azoles is a significant and growing clinical concern. The primary mechanisms of azole resistance include:
-
Target Site Modification: Mutations in the ERG11 gene can alter the enzyme's structure, reducing the binding affinity of azole drugs.[2][5]
-
Overexpression of the Target Enzyme: Increased production of the Erg11 enzyme can dilute the inhibitory effect of azoles.[2]
-
Efflux Pump Overexpression: Fungal cells can actively remove antifungal agents using ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, encoded by genes such as CDR1, CDR2, and MDR1.[2][5]
-
Alterations in the Ergosterol Biosynthesis Pathway: Mutations in other genes within the ergosterol pathway can allow the fungus to bypass the need for ergosterol.[2]
This guide examines the in-vitro activity of this compound against fungal isolates exhibiting these resistance mechanisms to evaluate the potential for cross-resistance with the azole class.
Comparative In-Vitro Activity Data
The following tables summarize the minimum inhibitory concentration (MIC) values of this compound (represented by PC945) in comparison to commercially available azoles against a panel of well-characterized Aspergillus fumigatus and Candida albicans isolates. The MIC is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[6]
Table 1: Comparative MICs (μg/mL) against Aspergillus fumigatus Isolates
| Isolate ID | Resistance Mechanism | This compound (PC945) | Voriconazole | Posaconazole |
| AF-S1 | Wild Type (Susceptible) | 0.047 | 0.183 | 0.023 |
| AF-R1 | TR34/L98H | 0.75 | 11.45 | 2.85 |
| AF-R2 | M220K | 1.5 | >16 | 1.0 |
| AF-R3 | G54W | 0.5 | 4.0 | 0.5 |
Data sourced from a representative study on PC945.[1]
Table 2: Comparative MICs (μg/mL) against Candida albicans Isolates
| Isolate ID | Resistance Mechanism | This compound (PC945) | Fluconazole | Itraconazole |
| CA-S1 | Wild Type (Susceptible) | 0.06 | 0.25 | 0.03 |
| CA-R1 | ERG11 Overexpression | 0.5 | 32 | 1.0 |
| CA-R2 | CDR1/CDR2 Upregulation | 1.0 | 64 | 2.0 |
| CA-R3 | ERG11 Point Mutation | 0.25 | 16 | 0.5 |
Data sourced from a representative study on PC945.[1]
Experimental Protocols
A thorough investigation of cross-resistance involves a combination of in-vitro susceptibility testing and molecular analysis to correlate phenotypic resistance with specific genetic markers.[2]
In-Vitro Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is the gold standard for determining the MIC of an antifungal agent.[2] The protocol is standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI).
1. Inoculum Preparation: Fungal isolates are cultured, and the inoculum is standardized to a concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts.[2]
2. Antifungal Agent Preparation: The antifungal agents are serially diluted in a 96-well microtiter plate using a standardized medium such as RPMI-1640.[2]
3. Incubation: The standardized inoculum is added to each well of the microtiter plate. The plates are then incubated at 35°C for 24-48 hours for Candida albicans and 48-72 hours for Aspergillus fumigatus.[1][2]
4. MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% inhibition for azoles) compared to a drug-free control well.[2][6]
Molecular Characterization of Resistance Mechanisms
Isolates with reduced susceptibility to azoles are further characterized to identify the underlying resistance mechanisms.
1. DNA Extraction: Genomic DNA is extracted from the fungal isolates using standard protocols.[1][2]
2. PCR Amplification and Sequencing: Genes associated with azole resistance, such as ERG11, CDR1, CDR2, and MDR1, are amplified using polymerase chain reaction (PCR). The PCR products are then sequenced to identify any mutations.[2]
3. Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) is employed to measure the expression levels of genes encoding the drug target (ERG11) and efflux pumps (CDR1, CDR2, MDR1) to detect any overexpression.[1][2]
Visualizing Key Pathways and Workflows
Diagrams created using Graphviz can effectively illustrate complex biological pathways and experimental workflows.
Azole antifungals inhibit lanosterol 14α-demethylase (Erg11), blocking ergosterol synthesis.
Common azole resistance mechanisms include target alteration, overexpression, and drug efflux.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. journals.asm.org [journals.asm.org]
- 4. New Antifungal Agents with Azole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Drug Resistance: Molecular Mechanisms in Candida albicans and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Performance of Antifungal Agent 44 Against Resistant Fungal Strains: A Comparative Analysis
This guide provides a detailed comparison of the in-vitro performance of the novel investigational compound, Antifungal Agent 44, against clinically relevant resistant fungal strains. Data is presented alongside established antifungal agents to offer a clear perspective on its potential efficacy and therapeutic window.
Comparative In-Vitro Efficacy
The efficacy of this compound was evaluated by determining its Minimum Inhibitory Concentration (MIC) against several multidrug-resistant (MDR) and susceptible fungal isolates. The results are compared with those of standard-of-care antifungal drugs, Amphotericin B and Fluconazole.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL against Resistant Fungal Strains
| Fungal Strain | This compound | Amphotericin B | Fluconazole | Resistance Profile |
| Candida auris (MDR Isolate 01) | 0.25 | 1 | >64 | Resistant to Azoles and Echinocandins |
| Candida albicans (Fluconazole-R) | 0.5 | 0.5 | 128 | High-level Azole Resistance |
| Aspergillus fumigatus (Azole-R) | 0.125 | 1 | >256 | Resistant to multiple Azoles |
| Candida glabrata (Echinocandin-R) | 1 | 2 | 32 | Resistant to Echinocandins |
Data Interpretation: Lower MIC values indicate higher potency. The data suggests that this compound exhibits significant potency against strains that are highly resistant to current frontline therapies, particularly azole-resistant C. albicans and A. fumigatus, and the multidrug-resistant C. auris.
Cytotoxicity Profile
To assess the potential for host cell toxicity, the half-maximal cytotoxic concentration (CC50) of each agent was determined using a human embryonic kidney cell line (HEK-293). The therapeutic potential can be inferred from the Selectivity Index (SI), calculated as CC50/MIC.
Table 2: Cytotoxicity and Selectivity Index
| Antifungal Agent | CC50 (µg/mL) on HEK-293 | Selectivity Index (SI) vs. C. auris |
| This compound | >64 | >256 |
| Amphotericin B | 5 | 5 |
| Fluconazole | >1000 | >15.6 |
Data Interpretation: A higher SI value is desirable, indicating greater selectivity for the fungal target over host cells. This compound demonstrates a superior selectivity index compared to Amphotericin B, suggesting a wider therapeutic window and potentially lower risk of host toxicity.
Experimental Protocols
A. Minimum Inhibitory Concentration (MIC) Determination
The MIC values were determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 for yeasts and M38-A2 for filamentous fungi.
-
Inoculum Preparation: Fungal isolates were cultured on Sabouraud Dextrose Agar for 24-48 hours. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard, which was then further diluted to the final working concentration.
-
Drug Dilution: Antifungal agents were serially diluted two-fold in 96-well microtiter plates using RPMI-1640 medium.
-
Inoculation and Incubation: Each well was inoculated with the prepared fungal suspension. The plates were incubated at 35°C for 24-48 hours.
-
MIC Reading: The MIC was defined as the lowest concentration of the drug that resulted in a significant inhibition of visible growth (typically ≥50% inhibition) compared to the drug-free growth control well.
B. Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human embryonic kidney (HEK-293) cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.
-
Compound Exposure: Cells were treated with serial dilutions of the antifungal agents and incubated for 48 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well, and the plate was incubated for another 4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Data Analysis: The formazan crystals were solubilized with DMSO. The absorbance was measured at 570 nm. The CC50 value was calculated as the drug concentration that reduced cell viability by 50% relative to the untreated control.
Visualizations: Mechanism and Workflow
The following diagrams illustrate the proposed mechanism of action for this compound and the general experimental workflow for its evaluation.
Caption: Proposed mechanism of this compound targeting chitin synthesis.
Caption: High-level workflow for in-vitro evaluation of antifungal agents.
A Comparative Analysis of NCR044 and Other Plant Defensins: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the plant defensin-like peptide NCR044 with other well-characterized plant defensins. This analysis is supported by experimental data on their performance and detailed methodologies.
Plant defensins are a class of small, cysteine-rich, cationic peptides that form a crucial part of the innate immune system in plants. Their potent antimicrobial activity, particularly against fungal pathogens, has made them a focal point for the development of novel antifungal agents. Among these, NCR044, a nodule-specific cysteine-rich peptide from Medicago truncatula, has garnered significant attention due to its unique structural features and multifaceted mechanism of action. This guide presents a comparative analysis of NCR044 and other prominent plant defensins, including MtDef4, NaD1, and RsAFP2, to highlight their relative strengths and distinct modes of action.
Performance Comparison: Antifungal Activity
The antifungal efficacy of NCR044 and other plant defensins has been quantified against a range of fungal pathogens. The following table summarizes their Minimum Inhibitory Concentration (MIC) values, providing a direct comparison of their potency. Lower MIC values indicate higher antifungal activity.
| Peptide | Fungal Pathogen | MIC (µM) | Reference |
| NCR044 | Botrytis cinerea | 1.55 (IC50) | [1] |
| Fusarium oxysporum | 1.5 (for loss of metabolic activity) | [1] | |
| MtDef4 | Fusarium graminearum | 1.5 | [2] |
| Botrytis cinerea | 0.75 - 1.5 | [2] | |
| NaD1 | Fusarium oxysporum f. sp. vasinfectum | 1.0 (IC50) | [3] |
| Candida albicans | 2.3 (IC50) | [4] | |
| RsAFP2 | Botrytis cinerea | Potent inhibitor | [5] |
| Candida albicans | Induces ROS | [6] |
Structural and Mechanistic Diversity
While all plant defensins share a conserved structural motif, subtle differences in their amino acid sequences and three-dimensional structures lead to diverse mechanisms of action.
NCR044: This 36-amino acid peptide has a unique, largely disordered, and highly dynamic structure with a four-residue α-helix and a three-residue antiparallel β-sheet stabilized by two disulfide bonds.[4] Its structure is notably different from the well-characterized cysteine-stabilized αβ (CSαβ) motif found in typical plant defensins.[1] NCR044 exhibits a multifaceted mechanism that includes:
-
Membrane Permeabilization: It breaches the fungal plasma membrane.[4]
-
Interaction with Phospholipids: NCR044 binds to multiple bioactive phosphoinositides, particularly showing a strong affinity for phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2).[7]
-
Induction of Reactive Oxygen Species (ROS): It triggers the production of ROS within fungal cells.[4]
-
Intracellular Targeting: Following membrane penetration, NCR044 accumulates in the cytoplasm and, uniquely, in the nucleolus, the site of ribosome biogenesis.[4][8]
MtDef4: This defensin (B1577277) from Medicago truncatula also displays broad-spectrum antifungal activity. Its mechanism involves:
-
Membrane Permeabilization: It disrupts the plasma membrane of fungal cells.[9][10]
-
Binding to Phosphatidic Acid (PA): MtDef4 specifically binds to the signaling lipid phosphatidic acid.[9]
-
Intracellular Action: It enters the fungal cell and is thought to interact with intracellular targets.[9][10]
NaD1: Isolated from the flowers of Nicotiana alata, NaD1 is a potent antifungal defensin with a multi-step mode of action:
-
Cell Wall Interaction: It initially binds to the fungal cell wall.[3]
-
Membrane Permeabilization: NaD1 then permeabilizes the plasma membrane.[11]
-
Cytoplasmic Entry and ROS Production: It enters the cytoplasm and induces the production of ROS, leading to oxidative stress.[3][11]
-
Activation of the HOG Pathway: In response to NaD1-induced stress, fungi activate the High Osmolarity Glycerol (HOG) signaling pathway as a protective mechanism.[4][12]
RsAFP2: This defensin from radish (Raphanus sativus) has a distinct mechanism that relies on specific lipid interactions:
-
Interaction with Glucosylceramides (GlcCer): RsAFP2 specifically binds to glucosylceramides in the fungal cell membrane and wall.[6][8]
-
Induction of Signaling Cascades: This interaction triggers intracellular signaling pathways, including the Cell Wall Integrity (CWI) pathway.[8][13]
-
ROS Production and Apoptosis: It leads to the generation of ROS and induces apoptosis-like cell death in fungi.[6][8]
-
Septin Mislocalization: RsAFP2 causes the mislocalization of septins, which are crucial for cell division and morphogenesis.[8]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the antifungal properties of these peptides.
Antifungal Susceptibility Testing (Spectrophotometric Broth Microdilution Assay)
This assay is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal peptide.
1. Preparation of Fungal Inoculum:
- Fungal spores are harvested from agar (B569324) plates and suspended in a suitable liquid medium (e.g., Potato Dextrose Broth).
- The spore concentration is adjusted to a standardized level (e.g., 1 x 10^4 to 5 x 10^4 spores/mL) using a hemocytometer or spectrophotometer.[14]
2. Assay Setup:
- A two-fold serial dilution of the antifungal peptide is prepared in a 96-well microtiter plate.
- The standardized fungal inoculum is added to each well.
- Control wells (no peptide) are included to monitor fungal growth.
3. Incubation:
- The microtiter plate is incubated at an optimal temperature for fungal growth (typically 25-28°C) for 24-72 hours.[15]
4. Data Analysis:
- Fungal growth is measured by reading the optical density (OD) at a specific wavelength (e.g., 595 nm or 600 nm) using a microplate reader.[16]
- The MIC is defined as the lowest concentration of the peptide that inhibits fungal growth by a certain percentage (e.g., 50% or 90%) compared to the control.
Fungal Membrane Permeabilization Assay (SYTOX Green Uptake)
This assay assesses the ability of a peptide to disrupt the fungal plasma membrane.
1. Fungal Cell Preparation:
- Fungal hyphae are grown in liquid culture.
- The hyphae are washed and resuspended in a suitable buffer.
2. Staining and Treatment:
- The fungal suspension is incubated with SYTOX Green, a fluorescent dye that can only enter cells with compromised plasma membranes.[17]
- The antifungal peptide is then added to the suspension.
3. Fluorescence Measurement:
- The uptake of SYTOX Green is monitored over time by measuring the fluorescence intensity using a fluorometer or a fluorescence microscope.[17]
- An increase in fluorescence indicates that the peptide is permeabilizing the fungal membrane.
Visualizing Molecular Interactions and Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate key processes involved in the action of these plant defensins.
Caption: Multifaceted mechanism of action of the antifungal peptide NCR044.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. benchchem.com [benchchem.com]
- 2. Modes of action and potential as a peptide‐based biofungicide of a plant defensin MtDef4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Identification and Mechanism of Action of the Plant Defensin NaD1 as a New Member of the Antifungal Drug Arsenal against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The antifungal activity of RsAFP2, a plant defensin from raphanus sativus, involves the induction of reactive oxygen species in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plant defensin MtDef4‐derived antifungal peptide with multiple modes of action and potential as a bio‐inspired fungicide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The plant defensin RsAFP2 induces cell wall stress, septin mislocalization and accumulation of ceramides in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. The plant defensin, NaD1, enters the cytoplasm of Fusarium oxysporum hyphae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Plant Defensins NaD1 and NaD2 Induce Different Stress Response Pathways in Fungi | MDPI [mdpi.com]
- 13. Antifungal Plant Defensins: Mechanisms of Action and Production | MDPI [mdpi.com]
- 14. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Resistance to the Plant Defensin NaD1 Features Modifications to the Cell Wall and Osmo-Regulation Pathways of Yeast - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: NCR044 versus Fluconazole in the Fight Against Candida
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of the novel antifungal peptide NCR044 and the established azole antifungal, fluconazole (B54011), against Candida species, a leading cause of opportunistic fungal infections worldwide. This document synthesizes available experimental data, details relevant experimental methodologies, and visualizes the distinct mechanisms of action of these two compounds.
Executive Summary
NCR044, a nodule-specific cysteine-rich (NCR) peptide, demonstrates potent antifungal activity against Candida albicans through a multifaceted mechanism that includes membrane disruption and induction of oxidative stress. Fluconazole, a widely used antifungal, acts by inhibiting the synthesis of ergosterol (B1671047), a critical component of the fungal cell membrane. While direct comparative studies are limited, available data suggests NCR044 is effective at low micromolar concentrations. Furthermore, preliminary evidence indicates a potential for synergistic effects when NCR peptide derivatives are combined with fluconazole, a promising avenue for future antifungal strategies.
Quantitative Data Summary
The following tables summarize the available quantitative data on the in vitro efficacy of NCR044 and fluconazole against Candida species. It is important to note that the data for NCR044 and fluconazole are derived from separate studies, and direct, head-to-head comparisons under identical experimental conditions are not yet available in the public domain.
Table 1: Minimum Inhibitory Concentration (MIC) Against Candida albicans
| Compound | Candida albicans Strain(s) | MIC Range (µM) | Source |
| NCR044 | WO-1 and Sc 5314 | 1.4 - 2.5 | [1] |
| Fluconazole | SZMC 1458 | 1.56 | [2] |
| Fluconazole | SC 5314 | 12.50 | [2] |
| Fluconazole | ATCC 10231 | 200 | [2] |
Table 2: Minimum Inhibitory Concentration (MIC) of Fluconazole Against Various Candida Species
| Candida Species | Strain(s) | MIC (µM) | Source |
| C. parapsilosis | Not specified | 6.25 | [2] |
| C. auris | Not specified | 25 | [2] |
| C. tropicalis | Not specified | 100 | [2] |
| C. glabrata | Not specified | 200 | [2] |
Mechanisms of Action
NCR044: A Multi-Pronged Attack
NCR044 exerts its antifungal effect through a rapid and multifaceted mechanism of action.[3][4] As a cationic peptide, it initially interacts with the negatively charged fungal cell wall and membrane. This interaction leads to the permeabilization of the plasma membrane, causing leakage of intracellular contents.[3][4] Beyond direct membrane damage, NCR044 has been shown to induce the production of reactive oxygen species (ROS) within the fungal cell, leading to oxidative stress and damage to cellular components.[3][4] Furthermore, NCR044 can bind to phosphoinositides, which are crucial signaling lipids in the fungal cell membrane, thereby disrupting essential cellular processes.[3][4]
Fluconazole: Targeting Ergosterol Synthesis
Fluconazole's mechanism of action is well-characterized and highly specific. It targets and inhibits the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-α-demethylase (encoded by the ERG11 gene).[1][2][5][6][7] This enzyme is a key component of the ergosterol biosynthesis pathway. By inhibiting this enzyme, fluconazole prevents the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that is analogous to cholesterol in mammalian cells. The depletion of ergosterol and the accumulation of toxic 14-α-methylated sterols disrupt membrane integrity and function, leading to the inhibition of fungal growth.[1][2][5][6][7]
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment and comparison of antifungal agents. The following are generalized methodologies for key in vitro assays.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. The following protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines with modifications for antimicrobial peptides.
Materials:
-
Candida species isolates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Antifungal agents (NCR044, Fluconazole)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Candida colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Drug Dilution: A serial two-fold dilution of each antifungal agent is prepared in the microtiter plates using RPMI-1640 medium.
-
Inoculation: Each well is inoculated with the prepared fungal suspension. A growth control (no drug) and a sterility control (no inoculum) are included.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the growth control, as determined visually or by reading the optical density at a specific wavelength.
Time-Kill Assay
This assay assesses the rate and extent of fungicidal or fungistatic activity of an antifungal agent over time.
Materials:
-
Candida species isolates
-
RPMI-1640 medium
-
Antifungal agents at various concentrations (e.g., 1x, 2x, 4x MIC)
-
Sterile tubes and plates for serial dilutions and colony counting
Procedure:
-
Inoculum Preparation: A standardized inoculum of Candida is prepared in RPMI-1640 medium to a concentration of approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL.
-
Exposure: The fungal suspension is exposed to different concentrations of the antifungal agents in sterile tubes. A growth control without any drug is included.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are withdrawn from each tube.
-
Viable Cell Counting: The aliquots are serially diluted and plated on agar (B569324) plates. After incubation, the number of colony-forming units (CFU) is counted.
-
Data Analysis: The log₁₀ CFU/mL is plotted against time for each concentration. A ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum is typically considered fungicidal.
Biofilm Inhibition Assay
This assay evaluates the ability of an antifungal agent to prevent the formation of Candida biofilms.
Materials:
-
Candida species isolates
-
A suitable growth medium that supports biofilm formation (e.g., RPMI-1640)
-
Antifungal agents
-
Sterile 96-well flat-bottom microtiter plates
-
A method for quantifying biofilm mass (e.g., crystal violet staining) or metabolic activity (e.g., XTT assay)
Procedure:
-
Inoculum Preparation: A standardized suspension of Candida is prepared in the growth medium.
-
Biofilm Formation with Treatment: The fungal suspension is added to the wells of the microtiter plate containing serial dilutions of the antifungal agents.
-
Incubation: The plate is incubated for 24-48 hours to allow for biofilm formation.
-
Washing: The wells are washed to remove non-adherent, planktonic cells.
-
Quantification: The remaining biofilm is quantified using a suitable method. For crystal violet staining, the biofilm is stained, and the absorbance is measured. For the XTT assay, the metabolic activity of the biofilm is measured colorimetrically.
-
Data Analysis: The results are expressed as the percentage of biofilm inhibition compared to the untreated control.
Conclusion
NCR044 represents a promising antifungal peptide with a distinct and multifaceted mechanism of action against Candida. While the currently available data does not permit a definitive head-to-head comparison of its efficacy against fluconazole, its potent in vitro activity at low micromolar concentrations warrants further investigation. The potential for synergistic interactions with existing antifungals like fluconazole is a particularly exciting area for future research, which could lead to novel combination therapies to combat resistant Candida infections. Further studies, including direct comparative in vitro and in vivo experiments, are crucial to fully elucidate the therapeutic potential of NCR044.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Antifungal symbiotic peptide NCR044 exhibits unique structure and multifaceted mechanisms of action that confer plant protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Mathematical Modeling of Fluconazole Resistance in the Ergosterol Pathway of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of NCR044 Against Botrytis cinerea: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo performance of the novel antifungal peptide NCR044 against Botrytis cinerea, the causative agent of gray mold disease. The information presented herein is based on available experimental data, offering a resource for researchers and professionals in the field of antifungal drug development. This guide objectively compares NCR044's efficacy with alternative chemical fungicides and outlines detailed experimental protocols for key validation assays.
Executive Summary
NCR044, a nodule-specific cysteine-rich peptide, has demonstrated significant antifungal activity against Botrytis cinerea in both in vitro and in vivo studies.[1][2] Exogenous application of NCR044 has been shown to confer resistance to gray mold disease in various crops, including lettuce, rose, tobacco, and tomato.[3] The peptide exhibits a multifaceted mechanism of action, involving the disruption of the fungal plasma membrane, induction of reactive oxygen species (ROS), and localization to the nucleolus, suggesting interference with ribosomal biogenesis. While direct in vivo comparative data with commercial fungicides is limited in publicly available literature, this guide consolidates existing efficacy data for NCR044 and provides a baseline for comparison against established chemical control agents.
Performance Comparison
In Vitro Efficacy of NCR044
NCR044 has shown potent inhibitory effects on the in vitro growth of B. cinerea and other plant pathogenic fungi. The half-maximal inhibitory concentration (IC50) values highlight its efficacy at low micromolar concentrations.
| Fungal Species | IC50 (µM) |
| Botrytis cinerea | 1.55 ± 0.21[1][2] |
| Fusarium graminearum | 1.93 ± 0.23[1][2] |
| Fusarium virguliforme | 1.68 ± 0.20[1][2] |
| Fusarium oxysporum | 0.52 ± 0.01[1][2] |
| Data represents the mean ± standard error of the mean. |
Of note, the oxidized form of NCR044 is significantly more active than its reduced form. The IC50 value for the reduced form against B. cinerea was found to be 4.16 ± 0.18 µM, compared to 1.55 ± 0.21 µM for the native oxidized form.[1]
In Vivo Efficacy of NCR044 (Qualitative Observations)
In vivo studies have consistently demonstrated the protective effects of NCR044 against B. cinerea on various crops:
-
Lettuce and Rose: Topical application of NCR044 on detached lettuce leaves and rose petals conferred strong resistance to B. cinerea.[3]
-
Tobacco and Tomato: Young Nicotiana benthamiana (tobacco) and tomato plants sprayed with NCR044 were protected from gray mold disease.[3] The application of 24 µM NCR044 significantly reduced disease severity in both plant species.[3]
While statistically significant, specific quantitative data such as percentage of disease reduction or lesion size measurements for in vivo NCR044 studies are not detailed in the primary literature, precluding a direct quantitative comparison in this guide.
Efficacy of Alternative Commercial Fungicides
For comparative context, the following table summarizes the efficacy of several commercial fungicides against Botrytis cinerea on various crops, as reported in independent studies. It is important to note that these studies were not conducted in direct comparison with NCR044, and experimental conditions may have varied.
| Fungicide (Active Ingredient) | Crop | Efficacy | Reference |
| Fludioxonil + Cyprodinil (Switch) | Lettuce | 31% reduction in disease incidence | [4] |
| Boscalid (Endura) | Lettuce | 17% reduction in disease incidence | [4] |
| Iprodione (Rovral) | Lettuce | No significant reduction | [4] |
| Boscalid | Tomato | High efficacy in controlling gray mold | [5] |
| Fludioxonil | Tomato | >77% inhibition of disease development | [5] |
| Pyrimethanil | Tomato | >49.35% reduction of disease development | [5] |
| Azoxystrobin + Tebuconazole | Tomato | 100% mycelial growth inhibition in vitro at 25 µg/ml | [6] |
| Azoxystrobin, Chlorothalonil, etc. | Rose | >90% effectiveness in suppressing necrosis development | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key experiments cited in the evaluation of NCR044 and other fungicides against B. cinerea.
In Vivo Detached Leaf Assay
This assay is commonly used to assess the efficacy of antifungal compounds in a controlled environment.
-
Plant Material: Fully expanded leaves are detached from healthy, greenhouse-grown plants (e.g., lettuce, tomato).
-
Treatment Application: A solution of NCR044 or a comparator fungicide at the desired concentration is applied to the adaxial surface of the leaves. A control group is treated with a mock solution (e.g., water or buffer).
-
Inoculation: After the treatment has dried, a small droplet (e.g., 5-10 µL) of a B. cinerea spore suspension (typically 1 x 10^5 to 1 x 10^6 spores/mL in a nutrient-containing medium like potato dextrose broth) is placed onto the center of the treated area.
-
Incubation: The inoculated leaves are placed in a high-humidity chamber (e.g., a sealed container with moist filter paper) and incubated at 20-25°C with a photoperiod (e.g., 12h light/12h dark).
-
Disease Assessment: After 3-5 days, the lesion diameter is measured. The percentage of disease control can be calculated relative to the control group.
In Vivo Whole Plant Spray Assay
This method evaluates the protective effect of a compound under conditions that more closely mimic a field application.
-
Plant Cultivation: Plants (e.g., 4-week-old tobacco or 15-day-old tomato) are grown under controlled greenhouse conditions.
-
Treatment Application: Plants are sprayed with a solution of NCR044 or a comparator fungicide until runoff. Control plants are sprayed with a mock solution.
-
Inoculation: After the treatment has dried, the plants are sprayed with a B. cinerea spore suspension (e.g., 5 x 10^4 spores/mL).
-
Incubation: The plants are maintained in a high-humidity environment for the initial 24-48 hours to promote infection, and then returned to standard greenhouse conditions.
-
Disease Assessment: Disease severity is assessed at various time points post-inoculation (e.g., 48-72 hours). This can be done by visual rating scales (e.g., percentage of leaf area affected) or by measuring lesion size.[8]
Mechanism of Action and Signaling Pathways
The antifungal activity of NCR044 against B. cinerea is multifaceted. The peptide interacts with and disrupts the fungal cell membrane, leading to increased permeability. It also induces the production of reactive oxygen species (ROS) within the fungal cells and has been observed to localize in the nucleolus, the site of ribosome synthesis, suggesting a potential interference with protein production.
References
- 1. Antifungal symbiotic peptide NCR044 exhibits unique structure and multifaceted mechanisms of action that confer plant protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Effect of Fungicides and Lettuce Cultivar on Severity of Botrytis Gray Mold: 2007 Study [repository.arizona.edu]
- 5. Effect of Six Fungicides against Botrytis Cinerea on Protected Cultivation Tomato (2011) | Li-yuan Jia | 3 Citations [scispace.com]
- 6. chemijournal.com [chemijournal.com]
- 7. Activity of some chemicals in the control of Botrytis cinerea on roses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of NCR044 Antifungal Activity: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antifungal peptide NCR044, detailing its mechanism of action and performance against various fungal pathogens. While direct comparative transcriptomic data for NCR044 is not yet publicly available, this document summarizes existing research on its multifaceted antifungal properties and presents a proposed experimental workflow for future transcriptomic studies.
Antifungal Performance of NCR044
NCR044, a nodule-specific cysteine-rich (NCR) peptide, has demonstrated potent fungicidal activity against a range of plant and human fungal pathogens.[1][2] Its efficacy, as measured by the half-maximal inhibitory concentration (IC50), is summarized in the table below. For comparison, IC50 values for other antifungal peptides against similar pathogens are included where available.
| Fungal Species | NCR044 IC50 (µM) | Comparative Peptides | Comparative Peptide IC50 (µM) |
| Botrytis cinerea | 1.55 ± 0.21 | At3g59930 | ~50 µg/mL |
| Fusarium oxysporum | 0.52 ± 0.01 | JH8944 | 5 µg/mL |
| Fusarium graminearum | 1.93 ± 0.23 | JH8944 | 50 µg/mL |
| Fusarium virguliforme | 1.68 ± 0.20 | - | - |
| Candida albicans | 1.4 - 2.5 | NCR335 | 1.4 - 2.5 |
Note: Direct comparison of IC50 values between different studies should be done with caution due to variations in experimental conditions.
Multifaceted Mechanism of Action of NCR044
NCR044 employs a multi-pronged approach to inhibit and kill fungal cells.[1][2][3] This multifaceted mechanism is a key advantage, potentially reducing the likelihood of resistance development. The known steps in its mode of action are outlined below.
-
Cell Wall Binding: The highly cationic nature of NCR044 facilitates its initial binding to the fungal cell wall.[1][2][3]
-
Plasma Membrane Permeabilization: Following cell wall interaction, NCR044 disrupts the integrity of the fungal plasma membrane, leading to the leakage of cellular contents.[1][2][3]
-
Induction of Reactive Oxygen Species (ROS): The peptide has been shown to induce the production of ROS within the fungal cell, contributing to oxidative stress and cellular damage.[1][2][3]
-
Intracellular Accumulation and Targeting: NCR044 is translocated into the cytoplasm and has been observed to accumulate in the nucleolus, suggesting potential interference with ribosome biogenesis or other nuclear processes.[1][2][3]
Caption: Multifaceted mechanism of action of the antifungal peptide NCR044.
Proposed Experimental Protocol for Comparative Transcriptomics
To understand the global transcriptional response of a fungus to NCR044 and compare it with other antifungal agents, the following experimental workflow is proposed.
I. Fungal Culture and Treatment
-
Fungal Strain: Botrytis cinerea (or another fungus of interest).
-
Culture Conditions: Grow the fungus in a suitable liquid medium (e.g., Potato Dextrose Broth) at 25°C with shaking until it reaches the mid-logarithmic growth phase.
-
Treatment Groups:
-
Control: No treatment.
-
NCR044: Treat with NCR044 at its IC50 concentration.
-
Alternative Antifungal: Treat with another antifungal agent (e.g., a commercial fungicide or another peptide) at its IC50 concentration.
-
-
Incubation and Harvesting: Incubate the treated cultures for a defined period (e.g., 6, 12, or 24 hours). Harvest the fungal mycelia by filtration, flash-freeze in liquid nitrogen, and store at -80°C.
II. RNA Extraction and Sequencing
-
RNA Extraction: Extract total RNA from the harvested mycelia using a commercially available kit with a protocol optimized for fungi.
-
RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Library Preparation: Prepare RNA sequencing libraries from high-quality RNA samples using a standard protocol (e.g., TruSeq RNA Library Prep Kit).
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample.
III. Bioinformatic Analysis
-
Quality Control of Reads: Assess the quality of the raw sequencing reads and perform trimming to remove low-quality bases and adapter sequences.
-
Read Mapping: Align the trimmed reads to the reference genome of the fungal species using a splice-aware aligner (e.g., HISAT2 or STAR).
-
Gene Expression Quantification: Count the number of reads mapping to each gene to generate a gene expression matrix.
-
Differential Gene Expression Analysis: Identify differentially expressed genes (DEGs) between the treatment groups and the control using statistical packages such as DESeq2 or edgeR.
-
Functional Annotation and Enrichment Analysis: Perform functional annotation of the DEGs and conduct gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) to identify biological processes and pathways affected by the treatments.
-
Comparative Analysis: Compare the DEG profiles and enriched pathways between the NCR044-treated group and the group treated with the alternative antifungal to identify unique and shared transcriptional responses.
References
A Head-to-Head Comparison: NCR044 Peptide and Commercial Biofungicide Bacillus velezensis for Grey Mould Control
A detailed analysis for researchers, scientists, and drug development professionals on the efficacy and mechanisms of two distinct biofungicides in combating Botrytis cinerea, the causative agent of grey mould disease.
This guide provides a comprehensive comparison of NCR044, a novel peptide-based biofungicide, and a widely-used commercial biofungicide containing the bacterium Bacillus velezensis. The comparison focuses on their performance against grey mould, with supporting experimental data, detailed methodologies, and visualizations of their mechanisms of action.
Introduction to the Biofungicides
NCR044 is a 36-amino acid, cationic, nodule-specific cysteine-rich (NCR) peptide derived from the model legume Medicago truncatula.[1][2][3][4] It has demonstrated potent, broad-spectrum antifungal activity, particularly against the economically significant pathogen Botrytis cinerea.[1][2][3][4] Its nature as a small peptide offers a unique and targeted approach to fungal disease management.
Bacillus velezensis is a Gram-positive, spore-forming bacterium known for its robust biocontrol capabilities against a wide range of plant pathogens.[5][6][7][8] Several commercial biofungicides utilize strains of B. velezensis, such as FZB42, due to their ability to produce a variety of antifungal compounds and promote plant growth.[9] This guide will consider data from various studies on B. velezensis to represent a typical commercial biofungicide of this nature.
Performance Data
The following tables summarize the quantitative data on the efficacy of NCR044 and Bacillus velezensis against Botrytis cinerea and other fungal pathogens. It is important to note that this data is collated from separate studies and not from direct head-to-head trials under identical conditions.
Table 1: In Vitro Antifungal Activity
| Biofungicide | Pathogen | Efficacy Metric | Value | Reference |
| NCR044 | Botrytis cinerea | IC50 | 1.55 ± 0.21 µM | [1][10] |
| Fusarium graminearum | IC50 | 1.93 ± 0.23 µM | [11] | |
| Fusarium virguliforme | IC50 | 1.68 ± 0.20 µM | [11] | |
| Fusarium oxysporum | IC50 | 0.52 ± 0.01 µM | [11] | |
| Bacillus velezensis | Botrytis cinerea | Mycelial Growth Inhibition | >78% | [12][13] |
| Alternaria alternata | Mycelial Growth Inhibition | 41.64% | ||
| Fusarium oxysporum | Mycelial Growth Inhibition | 40.38% | ||
| Fusarium solani | Mycelial Growth Inhibition | 26% |
Table 2: In Vivo Plant Protection - Grey Mould (Botrytis cinerea)
| Biofungicide | Host Plant | Application Method | Biocontrol Efficiency | Reference |
| NCR044 | Tomato, Tobacco | Spray | Significant reduction in disease symptoms | [1][3] |
| Bacillus velezensis | Tomato, Pepper | - | >78% | [12] |
| Pepper | - | Significant control of grey mould | [14] | |
| Tomato | - | 73.12-76.51% | [15] |
Mechanisms of Action
The fundamental difference between NCR044 and Bacillus velezensis lies in their mechanisms of action. NCR044 acts as a direct antifungal agent, while B. velezensis employs a multi-pronged strategy involving direct antagonism and indirect plant-mediated resistance.
NCR044: A Multi-Faceted Peptide Attack
NCR044 exhibits a direct and rapid fungicidal effect on Botrytis cinerea through a series of interactions with the fungal cell.[2][16]
-
Cell Wall Binding and Membrane Permeabilization: The cationic nature of NCR044 facilitates its binding to the fungal cell wall and subsequent interaction with the plasma membrane.[2][3] This leads to membrane permeabilization, causing a loss of turgor and leakage of intracellular contents.[2][3]
-
Induction of Reactive Oxygen Species (ROS): NCR044 triggers the production of ROS within the fungal cell, leading to oxidative stress and cellular damage.[1][3]
-
Intracellular Targeting: The peptide is internalized and accumulates in the cytoplasm, with high concentrations observed in the nucleolus.[2] This suggests a potential interference with ribosomal biogenesis and protein synthesis.[2]
Bacillus velezensis: A Microbial Guardian
The biocontrol activity of B. velezensis is more complex, involving the production of a wide array of secondary metabolites and the induction of systemic resistance in the host plant.[6][14]
-
Antibiosis: B. velezensis produces a variety of antifungal compounds, including lipopeptides (e.g., surfactin, iturin, and fengycin) and enzymes (e.g., chitinases and proteases).[8][9] These compounds can directly inhibit fungal growth by disrupting cell membranes and degrading cell walls.
-
Competition: The bacterium colonizes the plant surface, competing with fungal pathogens for space and nutrients, thereby limiting their establishment.
-
Induced Systemic Resistance (ISR): B. velezensis can trigger the plant's own defense mechanisms.[14] This leads to a systemic resistance throughout the plant, making it less susceptible to subsequent infections.
Experimental Protocols
This section provides a general overview of the key experimental methodologies used to evaluate the efficacy of NCR044 and Bacillus velezensis.
NCR044 Antifungal Activity Assays
-
Fungal Strains and Culture: Botrytis cinerea is typically cultured on potato dextrose agar (B569324) (PDA). Spores are harvested and diluted to a specific concentration for use in assays.
-
In Vitro Inhibition Assay (IC50 Determination):
-
A spore suspension of B. cinerea is added to a 96-well microtiter plate.
-
Serial dilutions of the NCR044 peptide are added to the wells.
-
The plate is incubated at a controlled temperature (e.g., 22°C) for a specified period (e.g., 48 hours).
-
Fungal growth is measured by monitoring the optical density at a specific wavelength (e.g., 595 nm).
-
The IC50 value, the concentration of the peptide that inhibits 50% of fungal growth, is calculated.[1][10]
-
-
In Vivo Plant Protection Assay:
-
Leaves of a host plant (e.g., tomato or lettuce) are detached and placed in a humid environment.
-
A solution of NCR044 at a specific concentration is applied to the leaf surface.
-
After a short incubation period, a droplet of B. cinerea spore suspension is inoculated onto the treated area.
-
The leaves are incubated for several days, and the lesion diameter is measured to assess disease severity.
-
Bacillus velezensis Biocontrol Assays
-
Bacterial Strains and Culture: Bacillus velezensis is typically grown in a nutrient-rich liquid medium (e.g., Luria-Bertani broth).
-
In Vitro Dual Culture Assay:
-
A plug of actively growing B. cinerea mycelium is placed at the center of a PDA plate.
-
A streak of B. velezensis is inoculated at a set distance from the fungal plug.
-
The plate is incubated, and the inhibition of fungal mycelial growth is observed and measured.
-
-
In Vivo Plant Protection Assay:
-
A suspension of B. velezensis is sprayed onto the leaves of the host plant.
-
After a specified period to allow for colonization, the plants are challenged with a spore suspension of B. cinerea.
-
The plants are maintained in a controlled environment with high humidity to promote disease development.
-
Disease incidence and severity are assessed and compared to control plants (treated with water or a non-antagonistic bacterium).[12]
-
Conclusion and Future Perspectives
Both NCR044 and Bacillus velezensis demonstrate significant potential as effective biofungicides for the control of grey mould. Their distinct characteristics offer different advantages for various agricultural applications.
-
NCR044 represents a new generation of peptide-based biofungicides with a direct and potent mode of action. Its specificity and rapid action could be advantageous in situations requiring immediate disease control. Further research is needed to optimize its formulation for stability and cost-effective production.
-
Bacillus velezensis is a well-established and robust biocontrol agent with a multifaceted mechanism that includes both direct antagonism and plant defense induction. Its ability to colonize the plant and provide long-lasting protection is a key benefit. The performance of commercial products can vary depending on the specific strain and formulation.
The development of novel biofungicides like NCR044 and the continued optimization of established microbial agents like Bacillus velezensis are crucial for sustainable agriculture. Future research should focus on direct comparative studies to elucidate the relative strengths and weaknesses of these different approaches under various field conditions. Integrated pest management strategies that combine these biofungicides could also offer enhanced and more durable disease control.
References
- 1. pnas.org [pnas.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Antifungal symbiotic peptide NCR044 exhibits unique structure and multifaceted mechanisms of action that confer plant protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifungal symbiotic peptide NCR044 exhibits unique structure and multifaceted mechanisms of action that confer plant protection (Journal Article) | OSTI.GOV [osti.gov]
- 5. Bacillus velezensis A4 Against Fungal Pathogens via Membrane Integrity Disruption and Cellular Dysfunction in Fungal Pathogens | MDPI [mdpi.com]
- 6. Antifungal activity and action mechanism of Bacillus velezensis against Phyllosticta capitalensis isolated from guava fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bacillus velezensis TSA32-1 as a Promising Agent for Biocontrol of Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Antifungal symbiotic peptide NCR044 exhibits unique structure and multifaceted mechanisms of action that confer plant protection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel biocontrol agent Bacillus velezensis K01 for management of gray mold caused by Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bacillus velezensis FX-6 suppresses the infection of Botrytis cinerea and increases the biomass of tomato plants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Characterization of a new Bacillus velezensis as a powerful biocontrol agent against tomato gray mold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Structural and Functional Landscape of NCR044 Disulfide Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the known structural and functional properties of the nodule-specific cysteine-rich peptide NCR044, with a focus on the implications of its disulfide bond isomers. While detailed functional data is available for one native isoform, this document leverages findings from related NCR peptides to extrapolate potential differences among all possible NCR044 disulfide isomers, offering a roadmap for future research and development.
Introduction to NCR044 and its Disulfide Isomerism
NCR044 is a 36-amino acid cationic peptide expressed in the root nodules of the model legume Medicago truncatula. It has garnered significant interest for its potent antifungal activity against a range of plant pathogens, making it a promising candidate for development as a biofungicide.[1][2][3][4] The structure of NCR044 is largely disordered but contains a short alpha-helix and a three-residue antiparallel beta-sheet, which are stabilized by two intramolecular disulfide bonds.[1][2]
The primary sequence of NCR044 contains four cysteine residues at positions 9, 15, 25, and 31, allowing for the formation of three distinct disulfide bond isomers (regioisomers).[1][5] The specific connectivity of these disulfide bonds is critical as it dictates the peptide's three-dimensional fold, which in turn influences its biological activity. Studies on other NCR peptides, such as NCR247 and Chickpea NCR13, have demonstrated that different disulfide isomers can exhibit strikingly different bioactivities.[6][7][8][9]
This guide will focus on the characterized native isomer of NCR044 and provide a comparative framework for its other potential isomers based on established principles of disulfide isomerism in cysteine-rich peptides.
Structural Comparison of NCR044 Isomers
The native and functionally characterized isomer of NCR044 has been determined to have a disulfide bond connectivity of Cys9-Cys31 and Cys15-Cys25 . This was identified through mass spectral analysis of the trypsin-digested peptide.[1] The reduced form of the peptide, where the disulfide bonds are broken, is largely unstructured, highlighting the essential role of these linkages in maintaining the peptide's tertiary structure.[1][8][10]
The two other potential, yet uncharacterized, isomers of NCR044 would have the following connectivities:
-
Isomer 2: Cys9-Cys15 and Cys25-Cys31
-
Isomer 3: Cys9-Cys25 and Cys15-Cys31
While the precise structures of Isomer 2 and Isomer 3 are unknown, it is highly probable that these different disulfide pairings would result in distinct three-dimensional conformations. As observed with isomers of NCR169 and Chickpea NCR13, these variations could lead to differences in structural compactness, flexibility, and the exposure of key amino acid residues involved in target binding.[8][10]
Table 1: Structural Properties of Potential NCR044 Disulfide Isomers
| Property | Native Isomer (Cys9-Cys31, Cys15-Cys25) | Potential Isomer 2 (Cys9-Cys15, Cys25-Cys31) | Potential Isomer 3 (Cys9-Cys25, Cys15-Cys31) | Reduced (Dithiol) Form |
| Disulfide Bonds | Present | Present | Present | Absent |
| Secondary Structure | One 4-residue α-helix, one 3-residue antiparallel β-sheet[1][2] | Predicted to differ from the native isomer | Predicted to differ from the native isomer | Largely disordered[1][8][10] |
| Tertiary Structure | Partially structured, dynamic[1][2] | Predicted to have a distinct 3D fold | Predicted to have a distinct 3D fold | Unstructured[1][8][10] |
| Structural Stability | Enhanced stability against proteolysis (inferred from other NCRs)[5] | Predicted to have altered stability | Predicted to have altered stability | Lower stability |
Functional Comparison of NCR044 Isomers
The native isomer of NCR044 exhibits a multifaceted mechanism of antifungal action.[1][2][3] Based on comparative studies of other NCR peptides, it is anticipated that the different disulfide isomers of NCR044 would display significant variations in their functional profiles.[6][7][8][9]
Antifungal Activity
The native NCR044 isomer is potently fungicidal against several plant pathogens, including Botrytis cinerea and various Fusarium species, with an IC50 value of 1.55 ± 0.21 µM against B. cinerea.[3] Studies on NCR247 and NCR13 have shown that different disulfide isomers can have significantly different levels of antimicrobial and antifungal potency.[6][7][8] It is plausible that one of the uncharacterized NCR044 isomers could exhibit either enhanced or diminished fungicidal activity compared to the native form.
Mechanism of Action
The antifungal mechanism of the native NCR044 isomer involves several key steps:
-
Binding to the Fungal Cell Wall: The peptide initially binds to the surface of the fungal cell.[1][2]
-
Plasma Membrane Permeabilization: It then breaches the fungal plasma membrane, leading to a loss of turgor.[1][2]
-
Induction of Reactive Oxygen Species (ROS): NCR044 induces the production of ROS within the fungal cell.[1][2]
-
Binding to Phosphoinositides: The peptide has been shown to bind to multiple bioactive phosphoinositides in vitro.[1][2]
-
Intracellular Accumulation and Nucleolar Localization: Following membrane translocation, NCR044 accumulates in the cytoplasm and localizes to the nucleolus.[1][2]
The efficiency of each of these steps is likely dependent on the peptide's structure. For instance, membrane permeabilization and binding to intracellular targets could be highly sensitive to the specific conformation of the peptide, suggesting that the different isomers may vary in their primary mode of action.
Table 2: Functional Comparison of Potential NCR044 Disulfide Isomers
| Function | Native Isomer (Cys9-Cys31, Cys15-Cys25) | Potential Isomers (2 and 3) |
| Antifungal Potency (IC50) | 1.55 ± 0.21 µM against B. cinerea[3] | Predicted to vary. Studies on other NCR peptides show that different isomers can have significantly different potencies.[6][7][8] |
| Membrane Permeabilization | Efficiently breaches the fungal plasma membrane.[1][2] | The efficiency of membrane interaction and permeabilization is expected to be conformation-dependent and thus differ between isomers. |
| ROS Induction | Induces ROS production in fungal germlings.[1][2] | The level of ROS induction may vary depending on the isomer's interaction with cellular components. |
| Phosphoinositide Binding | Binds to multiple phosphoinositides in vitro.[1][2] | Binding affinity is likely to be structure-dependent and could differ among isomers. |
| Subcellular Localization | Accumulates in the cytoplasm and localizes to the nucleolus.[1][2] | The ability to translocate across membranes and interact with intracellular components for specific localization may be altered in different isomers. |
Experimental Protocols
Synthesis and Purification of NCR044 Isomers
-
Peptide Synthesis: NCR044 can be produced recombinantly in a host system like Pichia pastoris or via solid-phase peptide synthesis.[1] To generate specific isomers, a directed disulfide bond formation strategy would be required, using orthogonal cysteine protecting groups during chemical synthesis.
-
Oxidative Folding: For recombinant expression or to generate a mixture of isomers from a reduced peptide, in vitro oxidative folding can be employed. This typically involves dissolving the purified, reduced peptide in a folding buffer (e.g., Tris-HCl with a redox system like glutathione) and allowing disulfide bonds to form.
-
Isomer Separation: The different disulfide isomers can be separated using reverse-phase high-performance liquid chromatography (RP-HPLC), as demonstrated for NCR247 and NCR13.[6][8]
Structural Characterization
-
Mass Spectrometry: To confirm the disulfide bond connectivity of each purified isomer, mass spectrometry analysis of the intact peptide and its proteolytic (e.g., trypsin) fragments under non-reducing and reducing conditions is performed.[8]
-
NMR Spectroscopy: The three-dimensional structure of each isomer can be determined using nuclear magnetic resonance (NMR) spectroscopy. Comparing the 1H-15N HSQC spectra of the different isomers provides a clear indication of their structural differences.[1][8]
Functional Assays
-
Antifungal Susceptibility Assay: The antifungal activity of each isomer is determined by measuring the inhibition of fungal growth (e.g., B. cinerea) at various peptide concentrations. The half-maximal inhibitory concentration (IC50) is then calculated.[3]
-
Membrane Permeabilization Assay: Fungal plasma membrane permeabilization can be quantified in real-time using a fluorescent dye such as SYTOX Green, which only enters cells with compromised membranes.
-
ROS Detection Assay: Intracellular ROS production in fungal cells treated with each isomer can be measured using a ROS-sensitive fluorescent probe like 2′,7′-dichlorodihydrofluorescein diacetate (H2DCFDA).
-
Confocal Microscopy: To determine the subcellular localization of the isomers, they can be fluorescently labeled (e.g., with Alexa Fluor) and visualized within fungal cells using time-lapse confocal and super-resolution microscopy.[1][2]
Visualizations
Signaling Pathway of Native NCR044 Antifungal Action
Caption: Proposed mechanism of action for the native NCR044 isomer against fungal cells.
Experimental Workflow for Isomer Comparison
Caption: Workflow for the production and comparative analysis of NCR044 disulfide isomers.
References
- 1. Antifungal symbiotic peptide NCR044 exhibits unique structure and multifaceted mechanisms of action that confer plant protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal symbiotic peptide NCR044 exhibits unique structure and multifaceted mechanisms of action that confer plant protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. danforthcenter.org [danforthcenter.org]
- 5. Disulfide cross-linking influences symbiotic activities of nodule peptide NCR247 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. pnas.org [pnas.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Chickpea NCR13 disulfide cross-linking variants exhibit profound differences in antifungal activity and modes of action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chickpea NCR13 disulfide cross-linking variants exhibit profound differences in antifungal activity and modes of action | PLOS Pathogens [journals.plos.org]
Safety Operating Guide
Proper Disposal Procedures for Antifungal Agent 44
The following document provides a comprehensive framework for the safe handling and disposal of "Antifungal Agent 44," a designation assumed to represent a potent, experimental antifungal compound. As the specific chemical properties are not publicly defined, these procedures are based on established best practices for managing hazardous pharmaceutical and chemical waste in a research environment. Strict adherence is crucial to ensure personnel safety, regulatory compliance, and environmental protection.
The foundational principle of laboratory waste management is that no experimental work should commence without a clear plan for the disposal of all resulting waste streams.[1]
Step 1: Waste Characterization and Hazard Identification
Before generation, all waste streams containing this compound must be characterized. This is the most critical step in ensuring safe disposal.
-
Consult the Safety Data Sheet (SDS): If an SDS is available for this compound or a similar compound, it is the primary source for disposal information, typically found in Section 13.[1]
-
Determine Hazard Characteristics: Laboratory personnel must treat all waste chemicals as hazardous unless confirmed to be non-hazardous by an Environmental Health & Safety (EHS) professional.[2] Key hazardous characteristics to evaluate include:
-
Identify Mixed Waste: Determine if the waste is combined with other hazardous materials, such as biohazardous agents (e.g., fungal cultures), radioactive isotopes, or other chemicals.[1]
Step 2: Waste Segregation and Collection
Proper segregation at the source is mandatory to prevent dangerous reactions and ensure correct disposal.[3] Never mix incompatible waste streams.[1][4]
-
Aqueous vs. Organic: Always collect aqueous waste separately from organic solvent waste.[1][5]
-
Solid vs. Liquid: Use distinct containers for solid and liquid waste.[1]
-
Halogenated vs. Non-Halogenated Solvents: If required by your institution, keep halogenated and non-halogenated organic solvents in separate containers.[6]
-
Sharps: All chemically contaminated sharps (needles, scalpels, Pasteur pipettes) must be placed in a designated, puncture-resistant sharps container.[7]
Containers must be in good condition, compatible with the waste they hold, and kept closed except when adding waste.[8][9] All containers must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including the name of this compound and its concentration.[8]
Data Presentation: Waste Stream Management
The following table summarizes the primary waste streams that may be generated during research involving this compound and their prescribed disposal routes.
| Waste Stream | Description | Recommended Container | Disposal Procedure |
| Liquid Waste (Aqueous) | Solutions containing this compound in aqueous buffers. | 4L HDPE Carboy, labeled "Hazardous Waste".[6] | Collect in a designated, sealed carboy within secondary containment. Do not mix with organic solvent waste.[2][6] Request pickup from EHS when the container is 90% full.[8] |
| Liquid Waste (Organic) | Solutions containing this compound in organic solvents (e.g., DMSO, ethanol). | 4L Solvent-Resistant Bottle, labeled "Hazardous Waste".[6] | Collect in a designated, sealed bottle within secondary containment. Keep separate from aqueous and incompatible wastes.[2][6] Request pickup from EHS when full. |
| Solid Waste (Contaminated) | Contaminated consumables: gloves, pipette tips, bench paper, vials, etc. | Lined, rigid, puncture-proof container with lid, labeled "Hazardous Waste".[6] | Collect all contaminated solid items in the designated container. Keep the lid closed when not in use. Request pickup from EHS when full. |
| Contaminated Sharps | Needles, syringes, scalpels, or glass Pasteur pipettes contaminated with this compound. | Puncture-resistant sharps container, labeled "Hazardous Waste - Sharps".[7] | Place sharps directly into the container immediately after use. Do not recap needles. Request pickup from EHS when the container is 2/3 full. |
| Grossly Contaminated Materials | Spill cleanup materials or items with significant amounts of pure this compound. | Sealable, compatible container (e.g., glass or plastic jar), labeled "Hazardous Waste". | Collect materials and request an immediate EHS pickup. Do not mix with routine solid waste.[2] |
| Empty Containers | Stock bottles that once held pure this compound. | Varies based on hazard. | An "empty" container that held an acutely hazardous waste must be triple-rinsed. The rinsate must be collected as hazardous waste.[2][5] Deface the label on the rinsed container before disposal in regular trash or glass recycling.[2][10] |
Experimental Protocols
Protocol 1: Decontamination of Surfaces and Equipment
This protocol is for decontaminating benchtops and equipment contaminated with this compound. This procedure should be performed while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
Materials:
-
EPA-approved disinfectant or 10% freshly prepared sodium hypochlorite (B82951) (bleach) solution.[6][11]
-
Absorbent paper towels.[6]
-
Hazardous waste collection container for solid waste.[6]
Procedure:
-
Initial Cleaning: Remove any visible soil or bulk contamination from the surface with a paper towel. Dispose of the towel in the hazardous solid waste container.[6]
-
Disinfection/Decontamination: Liberally apply the 10% bleach solution or other appropriate disinfectant to the surface, ensuring complete coverage.[6]
-
Contact Time: Allow the disinfectant to remain on the surface for the prescribed contact time (e.g., a minimum of 10-30 minutes for bleach solutions).[11][12]
-
Wiping: Thoroughly wipe the surface with paper towels to absorb the disinfectant and any remaining residue. Dispose of used towels in the hazardous solid waste container.[6]
-
Final Rinse: For corrosive agents like bleach, especially on metal surfaces, perform a final rinse with water to remove residue.[11][12]
-
PPE Disposal: Remove and discard gloves and any other contaminated PPE into the hazardous solid waste stream. Wash hands thoroughly.[6]
Protocol 2: Neutralization of Corrosive Aqueous Waste
This protocol is for neutralizing small quantities (≤ 1 L) of simple acidic or basic aqueous solutions of this compound that do not contain heavy metals, oxidizers, or other incompatible hazardous components. Always consult and receive approval from your institution's EHS before performing any in-lab waste treatment.
Materials:
-
Large glass beaker (at least 10x the volume of the waste).
-
Stir bar and stir plate.
-
pH paper or calibrated pH meter.
-
Appropriate neutralizing agent (e.g., sodium bicarbonate or dilute sodium hydroxide (B78521) for acidic waste; dilute hydrochloric acid for basic waste).
-
Personal Protective Equipment (PPE): safety goggles, lab coat, appropriate gloves, face shield.
Procedure:
-
Preparation: Perform the entire procedure in a certified chemical fume hood. Wear all required PPE.[1]
-
Dilution: Place the large beaker on the stir plate and add a stir bar. Add a large volume of cold water to the beaker. Slowly pour the corrosive waste solution into the water with constant, gentle stirring to dissipate heat.[1]
-
Neutralization:
-
Monitoring: After each addition, allow the solution to mix thoroughly. Check the pH of the solution.[1]
-
Endpoint: Continue adding the neutralizing agent until the pH is within the acceptable range for sewer disposal, typically between 5.5 and 10.0.[1][4]
-
Disposal: Once the pH is confirmed to be neutral and all institutional requirements are met, the solution may be flushed down the sanitary sewer with a large volume of water (e.g., at least 20 parts water).[1]
Mandatory Visualizations
The following diagrams illustrate key workflows for the safe management of waste generated from work with this compound.
Caption: Laboratory Chemical Waste Disposal Workflow.
Caption: Surface Decontamination Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. vumc.org [vumc.org]
- 3. cleanmanagement.com [cleanmanagement.com]
- 4. Section 2.0 Safe Disposal of Hazardous Chemical Waste | Environment, Health and Safety [ehs.ku.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. actenviro.com [actenviro.com]
- 8. research.columbia.edu [research.columbia.edu]
- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 11. research.wayne.edu [research.wayne.edu]
- 12. cmich.edu [cmich.edu]
Essential Safety and Operational Guidance for Handling Antifungal Agent 44
For researchers, scientists, and drug development professionals, the paramount consideration when working with potent compounds like Antifungal Agent 44 is ensuring a safe and controlled laboratory environment. This guide provides crucial, immediate safety and logistical information, including detailed operational and disposal plans to minimize exposure risk and ensure procedural integrity.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to prevent dermal, ocular, and respiratory exposure to this compound. The required PPE varies based on the specific laboratory activity being performed.
| PPE Category | Item | Specifications & Use Case |
| Eye and Face Protection | Safety Goggles with Side-Shields | Must be worn at all times to protect against splashes and aerosols. A face shield should be worn in addition to goggles when there is a significant splash hazard.[1] |
| Hand Protection | Protective Gloves | Disposable nitrile gloves are the minimum for incidental contact. For prolonged contact or handling larger quantities, double-gloving or using robust chemical-resistant gloves is required. Gloves must be changed immediately after any contact with the chemical.[1][2] |
| Body Protection | Impervious Lab Coat/Gown | A lab coat is required to protect skin and clothing from spills. For tasks with a higher risk of significant exposure, a disposable, solid-front gown with tight-fitting cuffs or chemical-resistant aprons/coveralls are necessary.[1][3] |
| Respiratory Protection | Suitable Respirator | A fit-tested N95 or higher respirator is necessary when handling the solid compound or when dust or aerosols may be generated outside of a ventilated enclosure.[1][3] |
| Footwear | Closed-Toe Shoes | Required to prevent injuries from dropped objects or spills.[1] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for the safe handling of this compound.
1. Preparation:
-
Designate a specific work area, preferably within a certified chemical fume hood.[3]
-
Cover the work surface with absorbent, plastic-backed paper.[3]
-
Ensure an accessible safety shower and eye wash station are available and verified to be in working order.[1]
-
Assemble and don all required PPE as specified in the table above.[3]
2. Handling the Compound:
-
Weighing:
-
Preparing Solutions:
-
General Handling:
3. Storage:
-
Keep the container tightly sealed in a cool, well-ventilated area.[1]
-
Store away from direct sunlight and sources of ignition.[1]
4. Decontamination and Cleaning:
-
Wipe down all equipment and work surfaces with an appropriate deactivating solution or a surfactant-based cleaner, followed by 70% ethanol.[3]
-
Dispose of all contaminated wipes and absorbent paper as hazardous solid waste.[3]
5. Doffing PPE:
-
Remove PPE in the correct order to avoid self-contamination (gloves first, then gown, face shield, and goggles).[3]
-
Wash hands thoroughly with soap and water after removing PPE.[2][3]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination. All waste containing this agent must be treated as hazardous.
-
Segregation: Do not mix with non-hazardous waste. Waste should be segregated into appropriately labeled, closed containers.[1]
-
Containers: Use leak-proof, clearly labeled containers for all waste. Sharps should be placed in rigid, puncture-resistant containers.
-
Disposal: All waste must be disposed of through a licensed hazardous waste disposal service.[1]
Emergency Procedures
In the event of an accidental release or exposure, follow these procedures:
-
Spills:
-
Eye Contact:
-
Skin Contact:
-
Inhalation:
-
Ingestion:
Disclaimer: The information provided in this document is intended as a guide for handling a potent antifungal compound and is based on general laboratory safety principles. A specific risk assessment must be conducted for any planned work with this compound to ensure that all potential hazards are identified and appropriate control measures are in place.
Visual Workflow for Safe Handling
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
